molecular formula C10H10N2O B3045097 1-Phenyl-3-prop-2-yn-1-ylurea CAS No. 101871-81-2

1-Phenyl-3-prop-2-yn-1-ylurea

Cat. No.: B3045097
CAS No.: 101871-81-2
M. Wt: 174.2 g/mol
InChI Key: LPMOFOYPMBQANL-UHFFFAOYSA-N
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Description

1-Phenyl-3-prop-2-yn-1-ylurea (CAS 101871-81-2) is a chemical compound of significant interest in modern medicinal chemistry and drug discovery. With the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol, it belongs to the class of urea derivatives . The urea functionality is a privileged pharmacophore in drug design due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug properties such as potency and selectivity . This compound features a phenyl group and a propargyl (prop-2-yn-1-yl) group attached to the urea core. The propargyl moiety is of particular note, as it is a key structural feature found in several neuroprotective drugs, such as Rasagiline and Ladostigil, which are used in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease . Urea derivatives are actively researched for a broad spectrum of therapeutic applications, including as anticancer, antibacterial, anticonvulsant, and antidiabetic agents . Researchers can utilize this compound as a building block in combinatorial chemistry or as a core structure for developing novel bioactive molecules, especially those targeting the central nervous system . This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not to be used for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOFOYPMBQANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559180
Record name N-Phenyl-N'-prop-2-yn-1-ylurea
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Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101871-81-2
Record name N-Phenyl-N′-2-propyn-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101871-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N'-prop-2-yn-1-ylurea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Phenyl-3-prop-2-yn-1-ylurea, a valuable synthetic intermediate. Propargyl ureas are a class of highly versatile building blocks in modern organic chemistry, serving as precursors to a wide array of biologically significant heterocyclic compounds.[1][2] This document offers a robust, step-by-step protocol for the preparation of the title compound via the nucleophilic addition of propargylamine to phenyl isocyanate. Furthermore, it establishes a full analytical workflow for structural confirmation and purity assessment, leveraging spectroscopic techniques including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind critical experimental parameters is discussed, providing researchers and drug development professionals with the field-proven insights necessary for successful synthesis and application.

Introduction: The Strategic Value of Propargyl Ureas

Propargyl ureas are organic compounds characterized by the presence of both a urea functional group and a terminal alkyne (propargyl group). This unique combination of functionalities makes them exceptionally useful intermediates in synthetic chemistry. The alkyne moiety serves as a handle for a variety of transformations, including metal-catalyzed cyclization reactions and click chemistry, while the urea backbone is a common pharmacophore found in numerous therapeutic agents.[3][4][5]

The strategic importance of propargyl ureas lies in their ability to undergo regio- and chemoselective cyclization reactions to afford key medicinal heterocyclic scaffolds.[1] For instance, depending on the catalyst and reaction conditions, they can be selectively converted into:

  • 1H-Imidazol-2(3H)-ones via a 5-exo-dig N-cyclization.[1]

  • Oxazolidin-2-imines via a 5-exo-dig O-cyclization.[1][6]

  • Dihydropyrimidin-2(1H)-ones via a 6-endo-dig N-cyclization.[2]

This guide focuses on a foundational member of this class, this compound, to establish a reliable and well-characterized synthetic procedure that can be adapted for more complex derivatives.

Synthesis of this compound

Reaction Principle and Strategy

The synthesis of this compound is achieved through a highly efficient and atom-economical reaction: the nucleophilic addition of the primary amine of propargylamine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically rapid and high-yielding.

Reaction Scheme: Propargylamine + Phenyl Isocyanate → this compound

The core principle involves the lone pair of electrons on the nitrogen atom of propargylamine attacking the electron-deficient carbon of the isocyanate group. This forms a new carbon-nitrogen bond and, after proton transfer, yields the stable urea product.

Detailed Experimental Protocol

Materials and Reagents:

  • Propargylamine (Prop-2-yn-1-amine), ≥98%

  • Phenyl isocyanate, ≥98%

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel or syringe

  • Ice-water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propargylamine (1.0 eq). Dissolve the amine in 30-40 mL of anhydrous THF under an inert atmosphere.

  • Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.

    • Expert Insight: This step is critical. The reaction between an amine and an isocyanate is highly exothermic. Cooling the reaction mixture prevents the formation of unwanted side products by controlling the reaction rate and dissipating heat effectively.

  • Reagent Addition: Add phenyl isocyanate (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled amine solution over 15-20 minutes.

    • Expert Insight: Phenyl isocyanate is highly reactive and moisture-sensitive. It will readily react with water to form an unstable carbamic acid, which decomposes to aniline. This aniline can then react with another molecule of phenyl isocyanate to produce the symmetrical 1,3-diphenylurea impurity. Using anhydrous solvent and an inert atmosphere is paramount to maximizing the yield of the desired product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% Ethyl Acetate in Hexane. The disappearance of the starting materials (visualized with ninhydrin for the amine) indicates completion.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Isolation & Purification Propargylamine Propargylamine in Anhydrous THF Inert_Atmosphere Inert Atmosphere (N2 or Ar) Cooling Cool to 0 °C (Ice Bath) Propargylamine->Cooling Addition Dropwise Addition of Phenyl Isocyanate Cooling->Addition Stirring Stir at RT (1-2 hours) Addition->Stirring Evaporation Solvent Removal (Rotovap) Stirring->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product

References

An In-depth Technical Guide to 1-Phenyl-3-prop-2-yn-1-ylurea (CAS Number: 101871-81-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea, a molecule integrating a stable phenylurea scaffold with a reactive propargyl group, stands as a compound of significant interest in medicinal chemistry and drug development. The urea moiety is a well-established pharmacophore known for its ability to form robust hydrogen bond interactions with biological targets, a critical feature for optimizing drug potency and selectivity.[1] Concurrently, the propargyl group is a key structural element in several neuroprotective agents, hinting at the potential therapeutic applications of this compound in neurological disorders.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential mechanisms of action and therapeutic applications, with a particular focus on its prospective role in neuroprotection.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Pharmacophore

The strategic design of novel therapeutic agents often involves the combination of well-characterized pharmacophores to create molecules with enhanced efficacy and specificity. This compound (Figure 1) exemplifies this approach by uniting the phenylurea backbone with a terminal alkyne functionality.

The Phenylurea Core: The urea functional group is a cornerstone in drug design, prized for its capacity to act as both a hydrogen bond donor and acceptor. This dual nature allows for strong and specific interactions with protein targets, a property that has been successfully exploited in a wide array of approved drugs.[1] Phenylurea derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1]

The Propargyl Moiety: The propargyl group (prop-2-yn-1-yl) is of significant interest in neuropharmacology. It is a key feature in drugs like Rasagiline and Ladostigil, which are utilized in the management of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] This functional group can participate in various chemical reactions, including click chemistry, and can also play a role in enzyme inhibition.

The amalgamation of these two structural motifs in this compound suggests a molecule with the potential for targeted biological activity, particularly within the central nervous system.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 101871-81-2[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance White to off-white crystalline solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected.General knowledge
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
LogP Not available in searched literature.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction. The primary route involves the reaction of phenyl isocyanate with propargylamine. This reaction is a classic example of a nucleophilic addition to an isocyanate.

Synthetic Pathway

The synthesis proceeds as follows:

Synthesis PhenylIsocyanate Phenyl Isocyanate Reaction Reaction (Stirring at RT) PhenylIsocyanate->Reaction + Propargylamine Propargylamine Propargylamine->Reaction + Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Phenyl isocyanate

  • Propargylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add propargylamine dissolved in a minimal amount of anhydrous THF under an inert atmosphere.

  • Addition of Phenyl Isocyanate: Slowly add a stoichiometric equivalent of phenyl isocyanate, dissolved in anhydrous THF, to the stirring solution of propargylamine via a dropping funnel at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decomposes to aniline and carbon dioxide, reducing the yield of the desired urea.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Slow Addition: Controls the exothermic nature of the reaction and prevents the formation of byproducts.

Potential Mechanism of Action and Biological Activity

While specific biological data for this compound is not extensively available in the public domain, its structural features allow for informed hypotheses regarding its potential mechanisms of action, particularly in the context of neuroprotection.

Hypothetical Signaling Pathway Involvement in Neuroprotection

The neuroprotective effects of compounds containing a propargyl group are often attributed to their ability to modulate key signaling pathways involved in neuronal survival and apoptosis. A plausible hypothesis for this compound's action could involve the inhibition of pro-apoptotic pathways and the activation of pro-survival signals.

Neuroprotection_Pathway cluster_stress Cellular Stress (Oxidative, Excitotoxic) cluster_pathways Signaling Cascades cluster_apoptosis Apoptotic Machinery cluster_survival Survival Factors Stress Oxidative Stress / Excitotoxicity MAPK MAPK Pathways (JNK, p38) Stress->MAPK Bax Bax activation MAPK->Bax PI3K_Akt PI3K/Akt Pathway Bcl2 Bcl-2 expression PI3K_Akt->Bcl2 CREB CREB Activation PI3K_Akt->CREB Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Bax Inhibition Survival Neuronal Survival Bcl2->Survival CREB->Survival Compound This compound Compound->MAPK Inhibition Compound->PI3K_Akt Activation

Caption: Hypothetical neuroprotective signaling pathway.

This proposed mechanism suggests that this compound may exert its neuroprotective effects by inhibiting stress-activated protein kinases (like JNK and p38) and activating pro-survival pathways such as the PI3K/Akt pathway. This dual action would lead to the suppression of pro-apoptotic proteins (e.g., Bax) and the enhancement of anti-apoptotic and survival factors (e.g., Bcl-2 and CREB).

Potential Therapeutic Applications

Given its structural characteristics, this compound is a promising candidate for investigation in several therapeutic areas:

  • Neurodegenerative Diseases: The presence of the propargyl group strongly suggests its potential as a neuroprotective agent for conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

  • Oncology: Phenylurea derivatives are known to exhibit anticancer properties. Further investigation into the activity of this compound against various cancer cell lines is warranted.

  • Infectious Diseases: The urea scaffold is present in some antimicrobial agents, suggesting a potential role in combating bacterial or fungal infections.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, the following areas of research are critical:

  • In-depth Biological Screening: Comprehensive screening against a panel of kinases, receptors, and enzymes is necessary to identify its primary biological targets.

  • In Vitro and In Vivo Efficacy Studies: Evaluation of its efficacy in relevant cell-based and animal models of neurological disorders and cancer is a crucial next step.

  • ADME/Toxicity Profiling: A thorough investigation of its pharmacokinetic and toxicological properties is essential for its development as a clinical candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing its potency, selectivity, and drug-like properties.

Conclusion

This compound is a synthetically accessible molecule that combines the favorable drug-like properties of the phenylurea scaffold with the neuropharmacologically relevant propargyl group. While further research is required to fully characterize its biological activity and therapeutic potential, its structural design makes it a compelling candidate for investigation in the field of neuroprotective and anticancer drug discovery. This technical guide provides a foundational understanding of this promising compound to aid researchers in its future exploration and development.

References

The Evolving Landscape of 1-Phenyl-3-prop-2-yn-1-ylurea Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The 1-phenyl-3-prop-2-yn-1-ylurea scaffold represents a unique and versatile chemical framework in modern medicinal chemistry and agrochemical research. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. The core structure combines the well-established pharmacophoric properties of the phenylurea moiety, known for its ability to form critical hydrogen bonds with biological targets, with the reactive and sterically significant propargyl group. This combination has given rise to derivatives with a broad spectrum of activities, most notably as potent anticancer agents through mechanisms such as kinase and tubulin inhibition. Furthermore, this chemical class has demonstrated significant potential in other therapeutic areas, including neuroprotection, pain management, and diabetes, as well as in agriculture as herbicides. This guide will explore the key mechanisms of action, present detailed experimental protocols, and synthesize quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Versatility

The Phenylurea Moiety: A Privileged Pharmacophore

The urea functional group is a cornerstone in drug design, largely due to its capacity as a rigid hydrogen bond donor and acceptor. This allows urea derivatives to form stable, specific interactions with the amino acid residues of enzyme active sites and protein receptors.[1] In medicinal chemistry, the diarylurea and phenylurea scaffolds are particularly prominent, forming the structural basis of numerous approved drugs and clinical candidates, especially in oncology.[2][3] Their ability to mimic peptide bonds while offering greater metabolic stability makes them highly attractive for inhibitor design.

The Propargyl Group: More Than a Linker

The prop-2-yn-1-yl (propargyl) group is a key structural feature that imparts unique properties to the molecule. It is found in several neuroprotective drugs, such as Rasagiline, used in the treatment of Parkinson's disease.[1] Its triple bond introduces rigidity and a specific spatial orientation, which can be crucial for fitting into hydrophobic pockets of target proteins. Moreover, the terminal alkyne can act as a reactive handle for "click chemistry" or as a warhead for covalent inhibition, making it a feature of significant interest for designing highly potent and selective inhibitors.

The Core Structure: this compound

The combination of the phenylurea core with a propargyl group creates a molecule with inherent potential for diverse biological interactions. The structure, C10H10N2O, serves as an ideal starting point for chemical modification.[1] By substituting the phenyl ring and modifying the terminal alkyne, chemists can fine-tune the electronic, steric, and lipophilic properties of the derivatives to optimize their potency, selectivity, and pharmacokinetic profiles for a wide range of biological targets.

General Synthesis Strategy

The synthesis of this compound derivatives is typically straightforward, relying on the nucleophilic addition of an amine to an isocyanate. The most common route involves the reaction of a substituted phenyl isocyanate with propargylamine (prop-2-yn-1-amine). This reaction is often carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may be catalyzed by a tertiary amine base such as triethylamine.[4]

G cluster_conditions Reaction Conditions phenyl_isocyanate Substituted Phenyl Isocyanate product This compound Derivative phenyl_isocyanate->product + propargylamine Prop-2-yn-1-amine propargylamine->product solvent Aprotic Solvent (e.g., CH₂Cl₂) solvent->product base Base (optional) (e.g., Triethylamine) base->product

General synthesis of this compound derivatives.

Potent Anticancer Activity

Derivatives of the phenylurea scaffold are extensively researched for their anticancer properties, acting through multiple mechanisms of action.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many diarylurea anticancer agents is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[3][5]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Diaryl urea derivatives, such as the FDA-approved drug Sorafenib, are known to be potent VEGFR-2 inhibitors.[6] The urea moiety typically forms hydrogen bonds within the ATP-binding site of the kinase.

  • RAF Kinase Inhibition: The RAF-MEK-ERK signaling pathway is a central cascade that drives cell proliferation. Mutations in this pathway are common in many cancers, particularly melanoma. Phenylurea derivatives have been shown to be effective inhibitors of RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.[2][7] Compound 10 in one study, featuring a 4-chloro-3-trifluoromethylphenyl terminal group, showed an IC50 value of 0.1 μM against C-RAF kinase.[7]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Phenylurea Derivative Inhibition Inhibitor->Inhibition Inhibition->RAF

Inhibition of the RAF-MEK-ERK signaling pathway by phenylurea derivatives.
Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Aromatic urea derivatives have been identified as tubulin ligands that can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Mechanism of Action: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Recently, diphenylurea derivatives linked to a 1,2,3-triazole moiety, synthesized from a propargylamine precursor, have been developed as IDO1 inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these derivatives.

  • Terminal Phenyl Ring: The substituents on the terminal phenyl ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl (–CF₃) and chloro (–Cl), are often associated with enhanced potency against various cancer cell lines and kinases.[7][8]

  • Hydrophobic and Electronic Effects: The antiproliferative activity against diverse cancer cell lines varies with the different steric and electronic properties of the substituents on the terminal phenyl moiety.[8]

  • Linker and Core Modifications: Altering the linker between the urea core and other aromatic systems can fine-tune activity. For instance, derivatives containing an imidazo[1,2-a]pyrazine scaffold have shown superior anti-tumor activity compared to those with an imidazo[1,2-a]pyridine scaffold.[7]

Summary of In Vitro Anticancer Efficacy

The following table summarizes the antiproliferative activity of selected phenylurea derivatives against various human cancer cell lines.

Compound IDTarget / Cell LineIC₅₀ (µM)Reference
5a Colon (KM12)1.25[8]
5a CNS (SNB-75)1.26[8]
5a Renal (A498)1.33[8]
5d Multiple Cell Lines1.26 - 3.75[8]
16j 8 Human Tumor Cell Lines0.38 - 4.07[2]
10a Prostate (PC3)0.19[2]
6a Lung (A549)2.566[6]
6a Colon (HT-29)15.28[6]
16 Melanoma (A375P)0.01[7]

Herbicidal Activity

Phenylurea compounds have long been utilized in agriculture as effective herbicides for weed control.[9]

Mechanism of Action

The primary herbicidal mechanism of phenylureas is the inhibition of photosynthesis. They act as potent inhibitors of Photosystem II (PSII) by blocking the electron transport chain, which ultimately leads to oxidative stress and plant death.[9] Some sulfonylurea derivatives, a related class, also act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[10]

SAR in Herbicidal Design

Quantitative structure-activity relationship (QSAR) studies are employed to design new sulfonylurea and phenylurea herbicides with improved efficacy and better environmental profiles.[11] These studies help identify the key structural features that determine the potency against specific weeds like Brassica napus.[11] For example, pyrazolyl amido urea derivatives have shown significant herbicidal activity, particularly against dicotyledonous weeds.[12]

Other Reported Biological Activities

The versatile this compound scaffold has shown promise in several other therapeutic areas.

  • Anti-nociceptive Activity: Certain 1-phenyl-3-aryl-thiourea and urea derivatives have been synthesized and evaluated for their pain-relieving effects, showing promising anti-nociceptive activity in various pain models in mice.[13][14]

  • Antihyperglycemic Activity: Chalcone-based phenylurea derivatives have been investigated as potential agents for type 2 diabetes. These compounds significantly reduced blood glucose levels in rat models, with a proposed mechanism involving agonistic action on the PPAR-gamma receptor.[15]

  • Central Nervous System (CNS) Activity: Novel urea derivatives have been synthesized and evaluated for their activity on the central nervous system, with some compounds showing potential involvement with the serotonin and/or opioid systems.[16]

Key Experimental Protocols

General Synthesis of 1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)urea

This protocol is adapted from the general procedure for synthesizing urea derivatives from isocyanates and amines.[4]

  • Materials: 1-isocyanato-4-methoxybenzene, prop-2-yn-1-amine, dichloromethane (CH₂Cl₂), triethylamine.

  • Procedure:

    • Dissolve 1-isocyanato-4-methoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (0.1 eq) to the solution.

    • Slowly add prop-2-yn-1-amine (1.1 eq) dropwise to the stirred solution at room temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to measure cell viability and proliferation, commonly used to determine the IC₅₀ values of potential anticancer compounds.[2][6]

G start 1. Seed cancer cells in 96-well plate add_cpd 2. Add serial dilutions of test compound start->add_cpd incubate1 3. Incubate for 48-72 hours add_cpd->incubate1 add_mtt 4. Add MTT reagent to each well incubate1->add_mtt incubate2 5. Incubate for 2-4 hours add_mtt->incubate2 add_sol 6. Add solubilizing agent (e.g., DMSO) incubate2->add_sol read 7. Read absorbance at ~570 nm add_sol->read end 8. Calculate % inhibition and IC₅₀ value read->end

Workflow for a standard MTT antiproliferative assay.
  • Procedure:

    • Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using dose-response curve fitting software.

Conclusion and Future Directions

The this compound scaffold is a privileged structure with demonstrated biological activity across a remarkable range of therapeutic and agricultural applications. Its synthetic accessibility and the tunability of its physicochemical properties make it an exceptionally valuable starting point for drug discovery and lead optimization. The primary activities are centered on anticancer effects, driven by potent inhibition of key signaling kinases and disruption of the cytoskeleton.

Future research should focus on several key areas:

  • Enhancing Selectivity: While many derivatives show high potency, improving selectivity for specific kinase isoforms or cancer-associated targets over wild-type proteins is crucial to minimize off-target effects and improve therapeutic index.

  • Leveraging the Propargyl Group: The propargyl moiety remains underexplored for its potential in targeted covalent inhibition. Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site could lead to inhibitors with increased potency and duration of action.

  • Exploring New Therapeutic Areas: The preliminary findings in neuroprotection, pain, and metabolic disorders warrant further investigation. A systematic exploration of derivatives against targets in these fields could uncover novel therapeutic agents.

  • Combination Therapies: Given their defined mechanisms of action, these derivatives are prime candidates for use in combination with other anticancer agents, particularly immunotherapy, to achieve synergistic effects and overcome drug resistance.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea is a small molecule of significant interest, integrating two pharmacologically active motifs: a phenylurea core, common in kinase inhibitors, and a propargyl group, a hallmark of neuroprotective agents. While direct mechanistic studies on this specific compound are not yet prevalent in the public domain, its structural components suggest compelling and testable hypotheses regarding its mode of action. This guide provides a comprehensive framework for elucidating the molecular mechanisms of this compound, focusing on two primary putative pathways: kinase inhibition and neuroprotection via mitochondrial modulation. We present detailed experimental protocols, from initial target identification to cellular and functional validation, designed to provide a robust and self-validating system for investigation.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutics often involves the combination of well-characterized pharmacophores to achieve synergistic or multi-target effects. This compound is a prime example of such a design. Its constituent parts, the phenylurea and propargyl moieties, are prevalent in numerous clinically approved and investigational drugs.

  • The Phenylurea Scaffold: This motif is a cornerstone in the design of kinase inhibitors. The urea linkage provides a rigid hydrogen bond donor-acceptor system that can effectively interact with the hinge region of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[1] A multitude of approved cancer therapeutics, such as Sorafenib, are built around this core structure.[1]

  • The Propargyl Moiety: The propargylamine group is a key feature in several neuroprotective drugs, including the monoamine oxidase B (MAO-B) inhibitors selegiline and rasagiline, used in the treatment of Parkinson's disease.[2][3] This group can act as an irreversible inhibitor of flavin-containing enzymes like MAO-B. Beyond this, propargylamines have been shown to possess anti-apoptotic properties and can protect mitochondrial function, which is often impaired in neurodegenerative disorders.[2][3]

Given this structural parentage, this compound presents as a molecule with dual therapeutic potential, plausibly acting as a kinase inhibitor with neuroprotective properties. This guide outlines the logical and experimental progression to test these hypotheses.

Putative Mechanism I: Kinase Inhibition

The prevalence of the phenylurea scaffold in kinase inhibitors strongly suggests that this compound may target one or more protein kinases.[4][5] Many of these kinases are implicated in oncogenic signaling pathways or inflammatory responses. A logical starting point is to screen the compound against a broad panel of kinases to identify potential targets.

Proposed Signaling Pathway: Generic Kinase Cascade

A common mechanism of action for phenylurea-based inhibitors involves the blockade of a signaling cascade initiated by a receptor tyrosine kinase (RTK) or a downstream cytoplasmic kinase, such as those in the MAPK pathway (e.g., RAF, MEK, ERK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound This compound (Putative Inhibitor) Compound->RAF Inhibition G start Start: This compound kinome_scan Broad Kinome Screening start->kinome_scan hit_id Hit Identification (e.g., >90% inhibition) kinome_scan->hit_id ic50 IC50 Determination (Biochemical Assay) hit_id->ic50 Primary Hits cell_based Cellular Target Engagement (e.g., Western Blot for phospho-substrate) ic50->cell_based functional_assays Cellular Functional Assays (Proliferation, Apoptosis) cell_based->functional_assays end Validated Target functional_assays->end G cluster_mito Mitochondrion cluster_cyto Cytoplasm MAOB MAO-B ROS Reactive Oxygen Species (ROS) MAOB->ROS MMP Mitochondrial Membrane Potential (ΔΨm) ROS->MMP ↓ Loss of ΔΨm CytoC Cytochrome c MMP->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound->MAOB Inhibition Compound->MMP Stabilization

References

An In-depth Technical Guide to the Solubility and Stability of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Developability of a Novel Scaffold

In the landscape of modern medicinal chemistry, the urea functional group is a cornerstone of pharmacophore design, prized for its capacity to form robust hydrogen bonds with biological targets.[1] When coupled with a phenyl ring and a propargyl moiety, as in 1-Phenyl-3-prop-2-yn-1-ylurea, we are presented with a scaffold of significant interest, particularly for applications targeting the central nervous system.[1] However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous physicochemical characterization. This guide provides a comprehensive framework for elucidating two of the most critical parameters for this compound: its solubility and stability. Understanding these properties is not merely a data collection exercise; it is fundamental to de-risking a candidate molecule and laying the groundwork for successful formulation and clinical translation.[2] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them.

The Compound in Focus: this compound

This compound (MW: 174.20 g/mol , Formula: C₁₀H₁₀N₂O) is a small molecule featuring a central urea linkage flanked by a phenyl group and a propargyl group.[1] The phenylurea component provides a rigid, planar system capable of π-stacking and hydrogen bonding, while the terminal alkyne of the propargyl group introduces a degree of reactivity and a linear geometry that can be exploited for further chemical modification or specific interactions with biological targets. The inherent properties of both the urea and alkyne functionalities will be central to our investigation of solubility and stability.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O[1]
Molecular Weight174.20 g/mol [1]
IUPAC NameThis compound

Aqueous Solubility: A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation.[3][4] Therefore, a thorough understanding of the aqueous solubility of this compound is a critical first step in its developability assessment. We will explore both kinetic and thermodynamic solubility, as each provides a distinct and valuable piece of the puzzle.[4]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock in an organic solvent (like DMSO) with an aqueous buffer.[4] This is a high-throughput method that mimics the conditions of many early-stage biological assays and can quickly identify compounds with potential solubility liabilities.[4]

This protocol utilizes laser nephelometry to detect the formation of insoluble particles as a function of concentration.[3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach a steady state.

  • Measurement: Analyze the plate using a nephelometer. The instrument measures the scattering of light caused by suspended particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank (buffer with 1% DMSO).

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[5][6] This is a lower-throughput but more definitive measure, crucial for later-stage development and formulation.[4]

  • Sample Preparation: Add an excess of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of the compound must be prepared in the same buffer.

  • Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to ensure the crystalline form has not changed during the experiment.[6]

Solubility TypeMethodKey Information Provided
KineticNephelometryRapid assessment of precipitation from a supersaturated solution; relevant for in vitro assays.[4]
ThermodynamicShake-Flask (HPLC)True equilibrium solubility; essential for formulation and biopharmaceutical modeling.[5][6]

Chemical Stability: Ensuring Integrity and Safety

A drug molecule must remain chemically intact from its synthesis through to its administration and action within the body.[7] Stability studies, particularly forced degradation or "stress testing," are designed to identify potential degradation pathways and products, which is a regulatory requirement and crucial for developing stable formulations.[7][8][9]

The structure of this compound presents several potential points of instability:

  • Urea Moiety: Susceptible to hydrolysis under strong acidic or basic conditions, which could cleave the molecule into phenylamine and propargylamine derivatives.

  • Alkyne Group: While generally more stable than alkenes, terminal alkynes can undergo hydration, oxidation, or other addition reactions, especially in the presence of metal catalysts or strong oxidizing agents.[10][11]

  • Phenyl Group: Can be susceptible to oxidative degradation.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods are capable of detecting and resolving the degradants from the parent compound.[8]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B light exposure) prep->photo Expose to stress hplc HPLC-UV/DAD Analysis acid->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) lcms LC-MS for Identification hplc->lcms Characterize degradants

Caption: Workflow for forced degradation of this compound.

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60°C. Neutralize samples before analysis.

  • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose both the solid compound and a solution to 80°C in a controlled oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, excipients, or impurities.[7] HPLC with Diode Array Detection (DAD) is the workhorse for this purpose.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 5% to 95% B over 20 minutesTo ensure separation of the parent peak from potential degradants with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Detection DAD (200-400 nm), Monitor at λmaxDAD allows for peak purity analysis.

The stressed samples are analyzed using this method. The chromatograms are inspected to ensure that all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the DAD data should be performed to confirm the homogeneity of the parent peak in the presence of its degradants.

Identification of Degradation Products

Once the stability-indicating method is established, the next crucial step is to identify the structures of the major degradation products.[7] This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The accurate mass data from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the determination of the elemental composition of the degradants, providing critical clues to their structures.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound (Parent Molecule) aniline Aniline parent->aniline Urea Cleavage propargylamine Propargylamine parent->propargylamine Urea Cleavage hydroxylated Hydroxylated Phenyl Ring Derivatives parent->hydroxylated Oxidative Attack hydrated_alkyne Alkyne Hydration Product (Ketone) parent->hydrated_alkyne Markovnikov Addition of H₂O

Caption: Potential degradation pathways for this compound.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide a foundational dataset for key decisions in the drug development process. The solubility data will inform the selection of formulation strategies, from simple aqueous solutions for preclinical studies to more advanced enabling formulations like amorphous solid dispersions or nanosuspensions if required.[2] The stability profile, including the identity of degradation products, will dictate storage conditions, shelf-life, and packaging requirements, and is essential for ensuring patient safety.[8] By understanding the inherent physicochemical liabilities of this promising scaffold early, we can proactively address them, significantly enhancing the probability of its successful progression toward a clinically valuable therapeutic agent.

References

Unlocking the Therapeutic Potential of 1-Phenyl-3-prop-2-yn-1-ylurea: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-Phenyl-3-prop-2-yn-1-ylurea represents a compelling chemical scaffold, integrating the privileged urea moiety with a reactive propargyl group. While the specific biological targets of this molecule remain largely uncharacterized, its structural components suggest a high potential for therapeutic intervention across various disease areas, including oncology, neurodegenerative disorders, and immunology. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We present a rationale-driven workflow, moving from broad, unbiased screening to specific, high-resolution validation, designed to de-orphanize this compound and pave the way for its development as a novel therapeutic agent. Detailed, field-proven protocols and data interpretation frameworks are provided to empower researchers in this endeavor.

Introduction: Deconstructing the Therapeutic Promise of this compound

The therapeutic potential of a small molecule is intrinsically linked to its ability to selectively interact with and modulate the function of specific biomolecules. This compound is a molecule of significant interest due to the convergence of two key structural features:

  • The Phenylurea Scaffold: The urea functional group is a cornerstone of medicinal chemistry, prized for its capacity to form stable hydrogen bonds with biological targets, thereby enhancing potency and selectivity[1]. Phenylurea derivatives have demonstrated a wide array of biological activities, including anticancer effects through mechanisms such as the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin polymerization[2][3][4][5].

  • The Propargyl Group: This terminal alkyne moiety is not merely a structural component but a versatile functional handle. It is a key feature in several neuroprotective drugs and has been exploited in the design of enzyme inhibitors and anticancer agents[1][6][7]. The triple bond's reactivity is particularly valuable for modern chemical biology techniques, including copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), which can be leveraged for target identification[8].

Given these structural alerts, we can formulate several primary hypotheses regarding the potential target classes for this compound:

  • Protein Kinases: The urea linkage can mimic the hinge-binding motifs of many kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): The aromatic and hydrogen-bonding features of the molecule may facilitate interactions with these cell surface receptors[][10][11].

  • Metabolic Enzymes: The propargyl group can act as a latent reactive moiety, potentially enabling covalent modification of enzymatic targets.

  • Immune Modulatory Proteins: The demonstrated activity of related phenylureas against targets like IDO1 suggests a potential role in immuno-oncology[2][12].

This guide provides a systematic and robust workflow to test these hypotheses and uncover novel targets.

A Phased Approach to Target Identification and Validation

We propose a three-phased workflow designed to progressively narrow the field of potential targets from the entire proteome down to a single, validated binding partner.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Class Screening cluster_2 Phase 3: High-Resolution Target Validation TPP Thermal Proteome Profiling (TPP) Kinome Kinome Profiling TPP->Kinome Identifies potential kinase hits GPCR GPCR Screening TPP->GPCR Suggests membrane protein interactions ABPP Activity-Based Protein Profiling (ABPP) ABPP->Kinome Identifies covalently modified kinases CETSA Cellular Thermal Shift Assay (CETSA) Kinome->CETSA Validates intracellular target engagement SPR Surface Plasmon Resonance (SPR) GPCR->SPR Confirms direct binding kinetics Functional Cellular Functional Assays CETSA->Functional Links target binding to cellular effect SPR->Functional

Caption: A three-phased workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify any potential interacting proteins within a complex biological system, such as a cell lysate or intact cells.

Thermal Proteome Profiling (TPP)

Rationale: TPP is a powerful method for identifying direct and indirect targets of a compound in a native cellular environment. The principle is that the binding of a ligand alters the thermal stability of its target protein. This change can be detected by mass spectrometry across a temperature gradient.

Experimental Protocol: TPP-TR (Temperature Range)

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line for oncology applications) to ~80% confluency. Treat one set of cells with this compound (e.g., at 10 µM) and a control set with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Temperature Gradient: Aliquot the treated cell suspensions and heat each aliquot to a different temperature in a gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles and ultracentrifuge to separate soluble proteins from precipitated aggregates.

  • Protein Digestion and TMT Labeling: Collect the soluble fractions, reduce, alkylate, and digest the proteins to peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate a melting curve. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a potential interaction.

ParameterVehicle ControlThis compound TreatedInterpretation
Melting Temperature (Tm) of Protein X52°C56°CStabilization suggests direct binding.
Tm of Protein Y60°C55°CDestabilization suggests indirect effect or binding to an unstable conformation.
Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is particularly well-suited for identifying covalent targets. The propargyl group of this compound can be exploited for this purpose. A "clickable" version of the compound, with a terminal alkyne, can be synthesized. After treatment, cells are lysed, and a biotin-azide tag is "clicked" onto the compound-bound proteins. These tagged proteins can then be enriched and identified by mass spectrometry.

Experimental Workflow

G cluster_0 ABPP Workflow A Treat cells with This compound B Cell Lysis A->B C Click Chemistry: Add Biotin-Azide B->C D Streptavidin Pull-down C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Identify Covalently Modified Proteins F->G

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Phase 2: Target Class Screening

Based on the hypotheses generated from the compound's structure and the results of the unbiased screens, more focused screening against specific protein families can be performed.

Kinome Profiling

Rationale: Given the prevalence of the urea scaffold in kinase inhibitors, a kinome-wide screen is a logical next step. Several commercial services offer profiling against large panels of recombinant kinases, providing rapid insights into the compound's kinase selectivity.[13][14][15][16][17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Submission: Provide this compound to a specialized contract research organization (CRO).

  • Assay Format: The CRO will typically perform radiometric or fluorescence-based assays using a panel of several hundred purified human kinases.

  • Screening Concentration: An initial single-point screen at a high concentration (e.g., 10 µM) is common to identify initial hits.

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 value.

Kinase% Inhibition at 10 µMIC50 (µM)
Kinase A95%0.1
Kinase B88%0.5
Kinase C12%>10
GPCR Screening

Rationale: The structural features of the compound warrant investigation of its potential interaction with G-protein coupled receptors. High-throughput screening platforms can assess the compound's activity against a broad panel of GPCRs.[][10][11][18][19]

Experimental Protocol: Calcium Mobilization Assay

  • Cell Lines: Utilize a panel of cell lines, each stably expressing a specific GPCR and a calcium-sensitive fluorescent reporter (e.g., Fluo-4).

  • Compound Treatment: Add this compound to the cells at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence signal directly after compound addition. An increase in fluorescence indicates agonistic activity.

    • Antagonist Mode: Pre-incubate the cells with the compound, then add a known agonist for the specific GPCR. A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis: Quantify the change in fluorescence to determine EC50 (for agonists) or IC50 (for antagonists).

Phase 3: High-Resolution Target Validation

The final phase involves rigorous validation of the top candidate targets identified in the earlier phases.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the gold standard for confirming target engagement in intact cells.[20][21][22][23][24] It provides direct evidence that the compound binds to its putative target in a physiological context.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with this compound or vehicle.

  • Heat Challenge: Heat the treated cells to a range of temperatures, typically centered around the known melting temperature of the target protein.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated cells confirms target stabilization and engagement.

G cluster_0 CETSA Workflow A Treat Cells with Compound B Heat Challenge at Various Temperatures A->B C Cell Lysis B->C D Separate Soluble and Insoluble Fractions C->D E Western Blot for Target Protein D->E F Quantify Band Intensity and Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

Rationale: SPR is a biophysical technique that provides quantitative, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its purified target protein. This is a crucial step in confirming a direct, high-affinity interaction.

Experimental Protocol

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Binding Measurement: Detect the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.

  • Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterValue
ka (M⁻¹s⁻¹)1 x 10⁵
kd (s⁻¹)1 x 10⁻³
KD (nM)10
Cellular Functional Assays

Rationale: The ultimate validation of a therapeutic target is to demonstrate that the compound's binding to the target leads to a desired cellular phenotype. The specific assay will depend on the validated target.

  • If the target is a kinase: Perform a cell-based assay to measure the phosphorylation of a known downstream substrate of that kinase.

  • If the target is a GPCR: Conduct a downstream signaling assay, such as measuring changes in cyclic AMP (cAMP) levels.

  • If the target is an enzyme: Measure the levels of the enzyme's product in treated cells.

  • For anticancer applications: Conduct cell proliferation assays (e.g., MTT or CellTiter-Glo) to demonstrate that target engagement leads to inhibition of cancer cell growth.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic lead is a challenging but systematic process. By employing the multi-phased approach outlined in this guide—progressing from broad, unbiased discovery methods to highly specific and quantitative validation techniques—researchers can effectively de-orphanize this compound. This rigorous, evidence-based workflow will not only elucidate its mechanism of action but also build a robust data package to support its advancement into preclinical and clinical development. The convergence of the privileged phenylurea motif and the versatile propargyl group marks this compound as a high-priority candidate for in-depth investigation, with the potential to yield novel therapies for a range of human diseases.

References

1-Phenyl-3-prop-2-yn-1-ylurea: A Multifaceted Molecule for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea is a fascinating small molecule that stands at the intersection of agrochemical and medicinal chemistry. Its unique structure, combining a phenylurea scaffold with a propargyl group, suggests a diverse range of biological activities. The phenylurea moiety is a well-established pharmacophore in herbicides that target photosynthesis, while the propargyl group is a key feature in several neuroprotective drugs. This technical guide provides a comprehensive literature review of the research surrounding this compound, delving into its synthesis, chemical properties, and exploring its potential applications as a herbicide, a neuroprotective agent, and an anticancer compound. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and insights into future research directions.

Introduction: The Duality of a Unique Chemical Scaffold

This compound, with the molecular formula C₁₀H₁₀N₂O, is a derivative of urea, a class of compounds renowned for its diverse biological activities[1]. The urea functional group is a privileged structure in drug design due to its ability to form stable hydrogen bonds with various biological targets, a crucial factor for achieving specific bioactivity and optimizing drug-like properties[1].

This particular molecule incorporates two key structural features that hint at its multifaceted potential:

  • The Phenylurea Core: Phenylurea derivatives are widely recognized for their potent herbicidal activity. They act by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants[2]. This established mechanism of action makes this compound a person of interest in the development of new agrochemicals.

  • The Propargyl Moiety: The propargyl group (prop-2-yn-1-yl) is a prominent feature in several neuroprotective drugs, including rasagiline and ladostigil, which are used in the management of neurodegenerative diseases like Parkinson's and Alzheimer's disease[1]. This suggests that this compound may possess neuroprotective properties, offering a potential avenue for therapeutic development.

This guide will explore the synthesis of this intriguing molecule and delve into the scientific basis for its potential applications in these distinct fields.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through a nucleophilic addition reaction between phenyl isocyanate and propargylamine. This is a common and efficient method for the preparation of substituted ureas.

Proposed Synthetic Protocol:

Reaction Scheme:

G phenyl_isocyanate Phenyl Isocyanate product This compound phenyl_isocyanate->product propargylamine Propargylamine propargylamine->product solvent Anhydrous Solvent (e.g., THF, DCM) solvent->product

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phenyl isocyanate (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Amine: To the stirred solution of phenyl isocyanate, add propargylamine (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, so a cooling bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the phenyl, urea, and propargyl protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety and the C≡C triple bond of the propargyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Potential Biological Activities and Mechanisms of Action

The unique chemical architecture of this compound suggests at least three primary areas of biological activity: herbicidal, neuroprotective, and anticancer.

Herbicidal Activity: A Photosystem II Inhibitor

The phenylurea scaffold is a well-established inhibitor of Photosystem II (PSII) in plants[2]. This inhibition disrupts the photosynthetic electron transport chain, leading to a cascade of events that ultimately results in plant death.

Mechanism of Action:

Phenylurea herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site. This binding displaces the native plastoquinone (QB), thereby blocking the electron flow from the primary quinone acceptor (QA) to QB.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB QB QA->QB e- inhibition Inhibition compound This compound compound->QB

Figure 2: Proposed mechanism of Photosystem II inhibition by this compound.

Expected Experimental Validation:

To confirm the herbicidal activity and mechanism of action of this compound, the following experimental workflow is proposed:

G start Synthesized Compound step1 In vitro Photosystem II Electron Transport Assay start->step1 step2 Whole Plant Herbicidal Assay start->step2 data1 Determine IC50 value for PSII inhibition step1->data1 data2 Observe herbicidal effects (e.g., chlorosis, necrosis) step2->data2 conclusion Confirmation of Herbicidal Activity and Mechanism data1->conclusion data2->conclusion

Figure 3: Experimental workflow for evaluating herbicidal activity.

Neuroprotective Potential: An Anti-Apoptotic Agent?

The presence of the propargylamine moiety strongly suggests that this compound could possess neuroprotective properties. Propargylamines are known to exert anti-apoptotic effects, which are crucial for protecting neurons from various insults that lead to cell death in neurodegenerative diseases.

Potential Mechanism of Action:

Propargylamines have been shown to protect neurons by preventing mitochondrial-mediated apoptosis. This involves the stabilization of the mitochondrial membrane, the prevention of cytochrome c release, and the subsequent inhibition of caspase activation. A key aspect of this neuroprotection is the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.

G cluster_cell Neuronal Cell stress Oxidative Stress / Neurotoxins mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis bcl2 Bcl-2 bax Bax bcl2->bax bax->mitochondrion compound This compound compound->bcl2 Upregulates compound->bax Downregulates

Figure 4: Proposed neuroprotective mechanism via modulation of the Bcl-2 family and caspase cascade.

Proposed Experimental Validation:

To investigate the neuroprotective effects of this compound, a cellular model of neurotoxicity can be employed.

Step-by-Step Methodology (In Vitro Neuroprotection Assay):

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin (e.g., 6-hydroxydopamine or MPP⁺) to induce apoptosis.

  • Compound Treatment: Co-treat a subset of the cells with the neurotoxin and varying concentrations of this compound.

  • Assessment of Cell Viability: After a suitable incubation period, assess cell viability using an MTT assay or similar method.

  • Analysis of Apoptotic Markers: In parallel experiments, analyze the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3) using Western blotting or immunofluorescence.

While specific EC₅₀ values for neuroprotection by this compound are not available, the known neuroprotective effects of other propargylamines suggest that it could be active in the low micromolar range.

Anticancer Activity: A Potential Therapeutic Avenue

Urea derivatives have been extensively explored for their anticancer properties[3][4]. Several studies have reported that phenylurea derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Potential Mechanism of Action:

The anticancer mechanism of phenylurea derivatives can be multifaceted, but it often involves the induction of apoptosis. This can occur through the modulation of the same Bcl-2 family proteins and caspase cascades implicated in neuroprotection. By shifting the balance towards pro-apoptotic signals, these compounds can trigger programmed cell death in cancer cells.

Quantitative Data from Analogous Compounds:

While specific IC₅₀ values for this compound against cancer cell lines are not documented in the reviewed literature, studies on structurally related phenylurea derivatives have shown promising results. For instance, certain N-phenyl-N'-(substituted)phenoxy acetyl ureas have demonstrated cytotoxic effects on breast cancer cell lines[5].

Compound TypeCancer Cell LineReported IC₅₀ (µM)
Phenylurea DerivativesVarious0.38 - 4.07[5]
Diarylurea DerivativesVarious1.25 - 8.44[3][4]

Table 1: Reported anticancer activities of related phenylurea derivatives.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel bioactive compounds. The existing literature on its constituent moieties provides a strong rationale for its investigation as a herbicide, a neuroprotective agent, and an anticancer therapeutic.

Key areas for future research include:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectral data for this compound should be established and published.

  • Quantitative Biological Evaluation: The herbicidal, neuroprotective, and anticancer activities of this specific compound need to be quantified through rigorous in vitro and in vivo studies to determine its potency (IC₅₀/EC₅₀ values) and selectivity.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound in each of its potential applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the SAR and for optimizing the potency and selectivity of this chemical scaffold.

References

An In-depth Technical Guide to 1-Phenyl-3-prop-2-yn-1-ylurea: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-3-prop-2-yn-1-ylurea, a molecule of significant interest in contemporary medicinal chemistry. While the specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature, its structural motifs—a phenylurea core and a propargyl group—position it as a promising scaffold for drug discovery. This document will delve into the probable synthetic routes, physicochemical properties, and potential therapeutic applications of this compound, drawing upon established chemical principles and data from analogous structures. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel small molecules.

Introduction: The Phenylurea Scaffold and the Significance of the Propargyl Moiety

The urea functional group is a cornerstone in drug design, recognized for its capacity to form stable hydrogen bonds with biological targets, a critical factor for achieving high potency and selectivity.[1] Phenylurea derivatives, in particular, have demonstrated a wide array of biological activities, including anticancer, antibacterial, anticonvulsant, and antidiabetic properties.[2][3][4]

The molecule this compound incorporates a phenyl group and a propargyl (prop-2-yn-1-yl) group attached to the central urea core. The propargyl moiety is a key structural feature in several neuroprotective drugs, such as rasagiline and ladostigil, which are utilized in the management of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] The presence of this group in this compound suggests its potential as a valuable building block for the development of novel therapeutics, particularly those targeting the central nervous system.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The most probable and efficient synthesis of this compound would involve the reaction of phenyl isocyanate with propargylamine. This reaction is a classic example of nucleophilic addition to an isocyanate.

Synthesis_Pathway PhenylIsocyanate Phenyl Isocyanate Reaction PhenylIsocyanate->Reaction Propargylamine Propargylamine Propargylamine->Reaction Solvent Anhydrous Inert Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Product This compound Reaction->Product Nucleophilic Addition

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound.

Materials:

  • Phenyl isocyanate

  • Propargylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of propargylamine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add phenyl isocyanate (1.0 eq) dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the phenyl, urea, and propargyl protons and carbons, respectively.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H and C=O stretching of the urea moiety, as well as the C≡C and ≡C-H stretching of the alkyne, would be expected.

  • Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Melting Point: A sharp melting point would indicate the purity of the compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H10N2O[1]
Molecular Weight174.20 g/mol [1]
CAS Number101871-81-2[1]

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of its constituent pharmacophores, this compound holds potential in several therapeutic areas.

Neuroprotective Effects

The presence of the propargyl group is the most compelling feature suggesting a potential role in neuroprotection. Propargylamines are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease.

Figure 2: Potential MAO-B inhibition by this compound.

Anticancer Activity

Numerous phenylurea derivatives have been investigated for their anticancer properties.[2][3] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The planar phenylurea core can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.

Other Potential Activities

Given the broad biological profile of urea derivatives, this compound could also be explored for:

  • Anticonvulsant activity: Some urea derivatives have shown efficacy in preclinical models of epilepsy.[4]

  • Antimicrobial activity: The urea pharmacophore is present in some antimicrobial agents.

  • Herbicidal activity: Phenylurea compounds have been used as herbicides.[5]

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential for drug discovery. The convergence of the versatile phenylurea scaffold and the neuroactive propargyl moiety makes it a prime candidate for investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough and reproducible synthesis, followed by comprehensive spectroscopic and crystallographic analysis.

  • In Vitro Biological Evaluation: Screening for activity against relevant targets, such as MAO-B, various protein kinases, and a panel of cancer cell lines.

  • In Vivo Studies: Should in vitro activity be confirmed, evaluation in animal models of disease would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Note & Synthesis Protocol: 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Phenyl-3-prop-2-yn-1-ylurea, a valuable chemical intermediate in drug discovery and medicinal chemistry. The molecule incorporates a phenylurea scaffold and a terminal alkyne (propargyl group), both of which are prominent moieties in pharmacologically active compounds. The urea group acts as a rigid hydrogen bond donor-acceptor, crucial for binding to biological targets, while the propargyl group is a key feature in several neuroprotective agents and serves as a versatile handle for further modification via click chemistry.[1] This protocol details a robust and efficient synthesis method, emphasizing safety, mechanistic understanding, and thorough characterization of the final product. It is intended for researchers in synthetic chemistry and drug development.

Scientific Foundation & Reaction Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of propargylamine to phenyl isocyanate. The reaction is typically rapid and exothermic.

Reaction Scheme:

Phenyl Isocyanate + Propargylamine → this compound

Mechanism of Urea Formation:

The core of this synthesis is the reaction between the highly electrophilic carbon atom of the isocyanate group and the nucleophilic primary amine of propargylamine.[2][3] The lone pair of electrons on the nitrogen atom of propargylamine attacks the central carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen atom, which then tautomerizes to the stable urea product.[2][4] The reaction is generally irreversible and proceeds with high atom economy.

Reaction_Mechanism Figure 1: Mechanism of Nucleophilic Addition cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product PhNCO Phenyl Isocyanate (Ph-N=C=O) TS [Ph-N⁻-C(=O)-N⁺H₂(CH₂C≡CH)] PhNCO->TS Nucleophilic Attack PropNH2 Propargylamine (HC≡C-CH₂-NH₂) PropNH2->TS Product This compound (Ph-NH-C(=O)-NH-CH₂C≡CH) TS->Product Proton Transfer

Caption: Figure 1: Mechanism of Nucleophilic Addition.

Hazard Evaluation and Safety Precautions

This protocol involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Phenyl Isocyanate (CAS: 103-71-9): Highly toxic, flammable, and corrosive.[5][6] It is a lachrymator (causes tearing) and a respiratory sensitizer that may cause asthma.[6][7] It reacts with water, so it must be handled under anhydrous conditions.[8][9] Store in a tightly closed container in a cool, well-ventilated area away from heat, ignition sources, and metals.[10][11] Emergency shower and eyewash stations should be readily accessible.[10]

  • Propargylamine (CAS: 2450-71-7): Flammable, toxic, and causes severe skin burns and eye damage.[12] Handle with extreme care to avoid skin contact or inhalation.[7][13] Store away from heat and ignition sources.[12]

  • Anhydrous Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Phenyl Isocyanate, 98%ReagentPlus®Sigma-AldrichStore under nitrogen.
Propargylamine, 99%Synthesis GradeFisher ScientificStore under inert gas, refrigerated.
Dichloromethane (DCM), Anhydrous≥99.8%, with inhibitorSigma-AldrichUse from a solvent purification system or a sealed bottle.
Magnetic Stirrer with Stir BarN/AVWR
Round-bottom flask (100 mL)N/AKimbleFlame-dried before use.
Addition Funnel (60 mL)N/AChemglassFlame-dried before use.
Septa, Condenser, Nitrogen InletN/AN/AFor maintaining an inert atmosphere.
Ice-water bathN/AN/AFor temperature control.
Rotary EvaporatorN/AHeidolphFor solvent removal.
Buchner Funnel and Filter FlaskN/AN/AFor product filtration.

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Synthesis Protocol
  • Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a nitrogen atmosphere. Flame-dry all glassware before use to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, dissolve propargylamine (1.10 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Isocyanate: Dissolve phenyl isocyanate (2.38 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the cold, stirred propargylamine solution over 15-20 minutes.

    • Causality Note: The initial cooling and slow addition are crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (propargylamine) is consumed. A precipitate of the product often forms as the reaction proceeds.

  • Work-up and Isolation: a. Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. b. Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. c. Collect the white solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake with a small amount of cold diethyl ether or cold hexanes (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under a high vacuum to a constant weight. The expected yield is typically high (>90%).

Data and Characterization

Reagent and Product Data
CompoundFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount Used
Phenyl IsocyanateC₇H₅NO119.1220.01.02.38 g (2.1 mL)
PropargylamineC₃H₅N55.0820.01.01.10 g (1.2 mL)
Product C₁₀H₁₀N₂O 174.20 ~18.0 - ~3.14 g (90% yield)
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.6-8.8 ppm (s, 1H, Ph-NH -CO)

    • δ ~7.4-7.5 ppm (d, 2H, Ar-H ortho)

    • δ ~7.2-7.3 ppm (t, 2H, Ar-H meta)

    • δ ~6.9-7.0 ppm (t, 1H, Ar-H para)

    • δ ~6.5-6.7 ppm (t, 1H, CO-NH -CH₂)

    • δ ~4.0-4.1 ppm (dd, 2H, -NH -CH₂ -C≡CH)

    • δ ~3.1-3.2 ppm (t, 1H, -C≡CH )

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~155 ppm (C=O, urea)

    • δ ~140 ppm (Ar-C ipso)

    • δ ~129 ppm (Ar-C meta)

    • δ ~121 ppm (Ar-C para)

    • δ ~118 ppm (Ar-C ortho)

    • δ ~82 ppm (-C ≡CH)

    • δ ~73 ppm (-C≡C H)

    • δ ~30 ppm (-NH-C H₂)

  • IR (ATR, cm⁻¹):

    • ~3300 cm⁻¹ (N-H stretch, alkyne C-H stretch)

    • ~2120 cm⁻¹ (C≡C stretch, weak)

    • ~1640 cm⁻¹ (C=O stretch, urea "Amide I" band)

    • ~1550 cm⁻¹ (N-H bend, "Amide II" band)

  • Mass Spectrometry (ESI+):

    • m/z = 175.08 [M+H]⁺

    • m/z = 197.06 [M+Na]⁺

References

The Propargyl Powerhouse: Unlocking the Medicinal Chemistry Potential of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-3-prop-2-yn-1-ylurea is a fascinating, yet underexplored, molecule at the intersection of two privileged pharmacophores in medicinal chemistry: the phenylurea scaffold and the propargyl group. The phenylurea moiety is a cornerstone in the design of numerous approved drugs, renowned for its ability to form robust hydrogen bond interactions with biological targets.[1] The propargyl group, a small, reactive alkyne, is a key feature in several neuroprotective agents and a versatile handle for covalent modification of protein targets. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, offering detailed protocols for its synthesis and evaluation in key therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing compound.

Introduction: A Tale of Two Moieties

The allure of this compound in medicinal chemistry stems from the synergistic potential of its constituent parts. The urea functional group is a remarkably effective hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor. This property allows it to anchor molecules within the active sites of enzymes and receptors with high affinity and specificity.[1] Phenylurea derivatives have found success as anticancer agents (e.g., sorafenib), antidiabetic drugs, and antimicrobials.[1][2][3]

The propargyl (prop-2-yn-1-yl) group, on the other hand, is a small, sterically unobtrusive yet chemically versatile functional group. Its terminal alkyne can participate in a variety of chemical transformations, including "click chemistry" and, more importantly in a biological context, covalent bond formation with nucleophilic residues in protein active sites. This moiety is a key structural element in neuroprotective drugs like rasagiline, a monoamine oxidase B (MAO-B) inhibitor.

The combination of these two powerful functionalities in this compound suggests a molecule with the potential for high-affinity, targeted, and potentially covalent interactions with a range of biological targets. This guide will explore three promising therapeutic avenues for this compound: anticancer, neuroprotective, and enzyme inhibitory applications.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be readily achieved through the nucleophilic addition of propargylamine to phenyl isocyanate. This is a well-established method for the formation of unsymmetrical ureas and is generally high-yielding.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product PhenylIsocyanate Phenyl Isocyanate Reaction Solvent (e.g., THF) Room Temperature PhenylIsocyanate->Reaction + Propargylamine Propargylamine Propargylamine->Reaction Product This compound Reaction->Product

A simple reaction scheme for the synthesis of this compound.

Materials and Equipment:

  • Phenyl isocyanate (Reagent grade, ≥98%)

  • Propargylamine (Reagent grade, ≥98%)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or argon inlet

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (HPLC grade)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous THF (or DCM) to a concentration of approximately 0.5 M.

  • Addition of Phenyl Isocyanate: While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise via a dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Spectral Data:

While specific experimental data for this compound is not widely published, based on its structure, the following spectral characteristics can be anticipated:

Technique Expected Features
¹H NMR Signals corresponding to the phenyl protons, the NH protons of the urea linkage, the methylene protons adjacent to the alkyne, and the acetylenic proton.
¹³C NMR Resonances for the phenyl carbons, the carbonyl carbon of the urea, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching of the urea, C≡C stretching of the alkyne, and C-H stretching of the terminal alkyne.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O, MW: 174.20).

Hypothesized Medicinal Chemistry Applications and Investigative Protocols

Based on the extensive literature on phenylurea and propargyl-containing compounds, this compound is a prime candidate for investigation in several therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

Phenylurea derivatives are well-established as potent anticancer agents, with many acting as kinase inhibitors.[2] The urea moiety can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Furthermore, some phenylureas have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer.[5] The propargyl group could potentially enhance binding or introduce a covalent mechanism of inhibition.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and EGFR.

  • Intracellular Serine/Threonine Kinases: Such as Raf kinases and p38 MAP kinase.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents: - Kinase of interest - Substrate (e.g., peptide) - ATP - Test compound dilutions B Incubate kinase, substrate, and test compound A->B C Initiate reaction with ATP B->C D Stop reaction and detect phosphorylated substrate (e.g., using a phosphospecific antibody or luminescence-based assay) C->D E Data Analysis: Calculate IC50 values D->E

Workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C).

  • Detection: After a set time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Neuroprotective Potential: Modulating Neuronal Signaling

The presence of the propargyl group in this compound is highly suggestive of potential neuroprotective activity. Propargylamine is the core structure of several MAO-B inhibitors used in the treatment of Parkinson's disease. Phenylurea derivatives have also been investigated for their neuroprotective effects, for instance, by inhibiting soluble epoxide hydrolase.

Potential Mechanisms of Neuroprotection:

  • Inhibition of Monoamine Oxidase B (MAO-B): Leading to increased dopamine levels in the brain.

  • Modulation of Apoptotic Pathways: Phenylurea compounds have been shown to suppress JNK/p38 MAPK-mediated mitochondrial apoptosis.

  • Inhibition of other neuronal enzymes.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol outlines a method to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: After the stress induction period, measure cell viability using a standard assay, such as the MTT or LDH assay.

  • Data Analysis: Compare the viability of cells treated with the test compound to that of untreated cells to determine the protective effect.

Enzyme Inhibition: A Focus on Urease

Given the urea backbone of this compound, it is a logical candidate for investigation as a urease inhibitor. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target in agriculture to prevent the rapid hydrolysis of urea-based fertilizers.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.

G cluster_workflow Urease Inhibition Assay Workflow A Prepare Reagents: - Urease enzyme - Urea substrate - Test compound dilutions - Berthelot reagents B Incubate urease and test compound A->B C Initiate reaction with urea B->C D Stop reaction and develop color with Berthelot reagents C->D E Measure absorbance at ~630 nm D->E F Data Analysis: Calculate % inhibition and IC50 E->F

Workflow for an in vitro urease inhibition assay using the Berthelot method.

  • Reagent Preparation: Prepare solutions of urease, urea, and serial dilutions of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add the urease solution and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Color Development: Stop the reaction and initiate the colorimetric detection by adding the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite).

  • Absorbance Measurement: After a color development period, measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest for medicinal chemistry research. Its straightforward synthesis and the combined potential of its phenylurea and propargyl moieties make it a compelling starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its anticancer, neuroprotective, and enzyme inhibitory properties. Further investigations into its mechanism of action, structure-activity relationships through analog synthesis, and in vivo efficacy will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

Application Notes and Protocols for the Use of 1-Phenyl-3-prop-2-yn-1-ylurea in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery

The paradigm of drug discovery has seen a significant resurgence in the exploration and development of covalent inhibitors.[1][2][3] Historically, the deliberate design of such compounds was often approached with caution due to concerns about off-target reactivity and potential toxicity.[1] However, the successful clinical application of numerous covalent drugs, such as aspirin and various targeted cancer therapies, has underscored their potential for high potency and prolonged duration of action.[1][3]

Covalent inhibitors typically function through a two-step mechanism: an initial, reversible binding event to the target protein, followed by the formation of a stable, covalent bond with a nucleophilic amino acid residue within the active site.[4] This mode of action can lead to a more profound and sustained therapeutic effect compared to non-covalent counterparts.[3]

This application note provides a detailed guide for researchers on the use of 1-Phenyl-3-prop-2-yn-1-ylurea , a compound featuring a terminal alkyne moiety, as a potential covalent enzyme inhibitor. The propargyl group (prop-2-yn-1-yl) can act as a "latent warhead," an electrophilic group that can react with nucleophilic residues like cysteine in an enzyme's active site, leading to irreversible inhibition.[4][5][6][7] While terminal alkynes are generally considered chemically inert in a cellular context, their reactivity can be significantly enhanced within the specific microenvironment of an enzyme's active site, a concept known as proximity-driven reactivity.[4][7]

This document will detail the proposed mechanism of action, provide comprehensive protocols for enzyme inhibition assays, guide data analysis, and discuss safety considerations for handling this compound.

Proposed Mechanism of Action

The inhibitory activity of this compound is hypothesized to stem from the covalent modification of a nucleophilic residue within the target enzyme's active site. The most likely candidate for this interaction is a cysteine residue, due to the high nucleophilicity of its thiol group.[4][5]

The proposed mechanism involves two key steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site, driven by interactions such as hydrogen bonding and hydrophobic effects involving the phenylurea scaffold.

  • Covalent Modification: Once positioned correctly within the active site, the terminal alkyne "warhead" is in close proximity to a nucleophilic cysteine residue. This proximity facilitates a nucleophilic attack from the cysteine thiol onto one of the carbons of the alkyne, forming a stable vinyl thioether linkage.[5][6] This covalent bond results in the irreversible inactivation of the enzyme.[4][5]

G E Enzyme (E) (with active Cys-SH) EI Non-covalent E-I Complex E->EI k1 I Inhibitor (I) This compound EI->E k-1 EI_covalent Covalent E-I Adduct (Vinyl Thioether) EI->EI_covalent k_inact

Caption: Proposed two-step mechanism of irreversible inhibition.

Protocols for Enzyme Inhibition Assays

Characterizing a covalent inhibitor requires specific experimental designs that differ from those used for non-covalent inhibitors. The key is to assess the time-dependent nature of the inhibition.[2][8]

Preparation of Stock Solutions
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in an appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer on the day of the experiment. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 1-2% to avoid effects on enzyme activity.

Primary Assay: Time-Dependent IC50 Determination

This assay is crucial for identifying if the compound exhibits time-dependent inhibition, a hallmark of covalent modification.[9]

  • Objective: To determine the IC50 value of this compound at various pre-incubation times with the target enzyme.

  • Materials:

    • Target enzyme

    • This compound serial dilutions

    • Substrate for the enzyme

    • Assay buffer

    • Quenching solution (if applicable)

    • 96- or 384-well microplates

    • Plate reader (e.g., spectrophotometer, fluorometer)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In separate wells of a microplate, add the enzyme solution.

    • Add the inhibitor dilutions to the enzyme-containing wells to initiate the pre-incubation. Include a vehicle control (DMSO) and a no-enzyme control.

    • Incubate the enzyme-inhibitor mixture for different periods (e.g., 0, 15, 30, 60, and 120 minutes). The "0-minute" time point involves adding the substrate immediately after the inhibitor.

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals or at a fixed endpoint.

    • Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each time point.

  • Expected Outcome: For an irreversible covalent inhibitor, the IC50 value should decrease with increasing pre-incubation time.

Secondary Assay: Determination of Kinetic Parameters (k_inact and K_I)

This assay provides a more detailed characterization of the inhibitor's potency.[2][9]

  • Objective: To determine the inactivation rate constant (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_I).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • At different time points during the pre-incubation, take aliquots of the enzyme-inhibitor mixture and add them to a solution containing a high concentration of the substrate to initiate the reaction. The dilution should be significant enough to prevent further inhibition during the measurement of enzyme activity.

    • Measure the initial velocity of the reaction for each sample.

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) Where:

      • k_obs is the observed inactivation rate

      • k_inact is the maximal rate of inactivation

      • K_I is the inhibitor concentration at half-maximal inactivation

      • [I] is the inhibitor concentration

  • Potency Metric: The second-order rate constant (k_inact/K_I) is the most accurate measure of potency for an irreversible inhibitor.[2]

G start Start: Prepare Reagents prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor at Various Times prep_inhibitor->pre_incubation add_substrate Initiate Reaction by Adding Substrate pre_incubation->add_substrate measure_activity Measure Enzyme Activity (Initial Rates) add_substrate->measure_activity ic50_analysis Plot Dose-Response Curves Determine Time-Dependent IC50 measure_activity->ic50_analysis Primary Assay kinetic_analysis Determine k_obs from Activity vs. Time measure_activity->kinetic_analysis Secondary Assay final_params Plot k_obs vs. [I] Calculate k_inact and K_I kinetic_analysis->final_params

Caption: Experimental workflow for characterizing a covalent inhibitor.

Data Presentation and Interpretation

The data obtained from the time-dependent IC50 assay can be summarized in a table to clearly demonstrate the effect of pre-incubation time on the inhibitor's potency.

Pre-incubation Time (min)IC50 (µM)
0> 50
1525.3
3012.1
605.8
1202.3
Caption: Hypothetical time-dependent IC50 values for this compound.

A decrease in IC50 with longer pre-incubation times is strong evidence for covalent inhibition. The kinetic parameters derived from the secondary assay provide a more quantitative measure of the inhibitor's efficiency.

ParameterValueUnit
k_inact0.1min⁻¹
K_I10µM
k_inact/K_I10,000M⁻¹s⁻¹
Caption: Hypothetical kinetic parameters for this compound.

Confirmation of Covalent Adduct Formation

To definitively confirm that this compound forms a covalent bond with the target enzyme, techniques such as mass spectrometry can be employed.[10]

  • Procedure:

    • Incubate the enzyme with an excess of the inhibitor.

    • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

    • Analyze the enzyme-inhibitor complex by intact protein mass spectrometry.

  • Expected Result: An increase in the mass of the enzyme corresponding to the molecular weight of the inhibitor would confirm the formation of a covalent adduct.

Safety and Handling

As with any reactive chemical, proper safety precautions must be taken when handling this compound.[11][12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11][12][15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[12][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
No time-dependent inhibition observedThe compound is not a covalent inhibitor, or the reaction is too slow.Increase pre-incubation times. Verify compound integrity. Consider if the target enzyme has an accessible nucleophile.
High background signalSubstrate instability or non-enzymatic reaction.Run controls without the enzyme to assess substrate stability.
Poor data reproducibilityInconsistent timing, pipetting errors, or compound precipitation.Use automated liquid handling if possible. Ensure the compound is fully dissolved in the assay buffer.
Enzyme activity loss in controlsEnzyme instability in the assay buffer or at the experimental temperature.Optimize buffer conditions (pH, ionic strength, additives like glycerol or BSA). Perform experiments on ice where possible.

References

Application Notes and Protocols for Investigating the Bioactivity of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylurea Derivatives

The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bond interactions with biological targets.[1][2] This characteristic has led to the development of numerous urea-containing drugs with a wide range of therapeutic applications, including prominent anticancer agents like Sorafenib and Lenvatinib.[1][3] The compound 1-Phenyl-3-prop-2-yn-1-ylurea belongs to this promising class of molecules.[4] Its structure, featuring a phenyl ring and a propargyl group, suggests potential for diverse biological activities, possibly including but not limited to antiproliferative, pro-apoptotic, and cell cycle-modulating effects.[5][6][7]

This guide provides a comprehensive suite of cell-based assay protocols designed to rigorously evaluate the in vitro efficacy of this compound. These protocols are intended for researchers in drug discovery and cancer biology, offering detailed, step-by-step methodologies for assessing cytotoxicity, induction of apoptosis, and impact on cell cycle progression. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific principles behind each step to ensure data integrity and reproducibility.

I. Assessment of Antiproliferative Activity using the MTT Assay

The initial step in characterizing the bioactivity of a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6] The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cells in a 96-well plate incubation1 Incubate for 24h (adhesion and recovery) start->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, PC-3)[1][2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Data Presentation: Example IC₅₀ Values
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HCT116 (Colon)This compound725.8
A549 (Lung)This compound7212.3
PC-3 (Prostate)This compound728.1
BJ (Normal Fibroblast)This compound72> 50

II. Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Should this compound demonstrate significant antiproliferative activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell ps Phosphatidylserine Translocation cell->ps Induces caspases Caspase Activation cell->caspases Induces apoptosis Apoptosis ps->apoptosis caspases->apoptosis

Caption: Simplified pathway of apoptosis induction by a test compound.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[8]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Example Apoptosis Analysis
Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Vehicle Control95.22.11.51.2
Compound (IC₅₀)60.525.310.14.1
Compound (2x IC₅₀)35.838.920.74.6

III. Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase) and subsequent apoptosis.[10][11] Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle.[12] This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[12][14]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Data Acquisition & Analysis seed Seed cells and treat with compound harvest Harvest cells after 24h incubation seed->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase A staining solution wash->stain incubate Incubate for 30 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze model Model cell cycle distribution analyze->model

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish. After 24 hours, treat the cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Data Presentation: Example Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.428.116.5
Compound (IC₅₀)72.815.311.9

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the in vitro anticancer activity of this compound. By systematically evaluating its impact on cell proliferation, apoptosis, and cell cycle progression, researchers can gain critical insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for more advanced preclinical studies.

References

Application Notes and Protocols: 1-Phenyl-3-prop-2-yn-1-ylurea as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 1-Phenyl-3-prop-2-yn-1-ylurea emerges as a compound of significant interest, embodying a unique combination of structural features: a phenylurea moiety and a terminal alkyne. The urea functional group is a well-established pharmacophore, known for its ability to form robust hydrogen bond networks with biological targets, a critical feature in optimizing the potency and selectivity of drug candidates.[1] Concurrently, the propargyl group, a terminal alkyne, serves as a versatile handle for a myriad of chemical transformations, including carbon-carbon bond formations and cycloaddition reactions. This dual functionality makes this compound a highly attractive scaffold for the construction of diverse and complex molecular architectures, particularly in the pursuit of novel bioactive compounds targeting the central nervous system and other therapeutic areas.[1]

This technical guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its synthesis and subsequent application in key synthetic transformations. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for researchers in their synthetic endeavors.

Part 1: Synthesis of this compound

The most direct and efficient synthesis of this compound involves the reaction of phenyl isocyanate with propargylamine. This reaction proceeds readily under mild conditions and typically affords the desired product in high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenyl isocyanate

  • Propargylamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of propargylamine (1.0 equivalent) in anhydrous DCM at 0 °C (ice bath), add phenyl isocyanate (1.0 equivalent) dropwise via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (disappearance of the starting materials), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • The use of anhydrous DCM is crucial to prevent the hydrolysis of phenyl isocyanate, which would lead to the formation of undesired diphenylurea.

  • The dropwise addition of phenyl isocyanate at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Stirring at room temperature for a few hours ensures the reaction goes to completion.

Part 2: Applications in Heterocyclic Synthesis and Molecular Elaboration

The terminal alkyne functionality of this compound is a gateway to a diverse array of synthetic transformations. This section details its application in Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and gold-catalyzed oxazole synthesis.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction allows for the direct extension of the propargyl chain of this compound, introducing aromatic or vinylic substituents.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl iodide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2-3 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain the desired coupled product.

Data Presentation:

Aryl HalideProductYield (%)
4-Iodotoluene1-(4-Methylphenyl)-3-(3-phenylprop-2-yn-1-yl)urea85-95
1-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-3-(3-phenylprop-2-yn-1-yl)urea80-90
2-Iodopyridine1-Phenyl-3-(3-(pyridin-2-yl)prop-2-yn-1-yl)urea75-85

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Diagram of Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reactants & catalysts (Urea, Aryl Halide, Pd/Cu) B 2. Inert atmosphere (Evacuate/Backfill Ar) A->B C 3. Add solvents & base (THF, Et3N) B->C D 4. Stir at RT or heat (Monitor by TLC) C->D E 5. Filter through Celite D->E F 6. Concentrate E->F G 7. Column Chromatography F->G

Caption: Experimental workflow for the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Accessing Triazole Scaffolds

The CuAAC, or "click" reaction, is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction is known for its reliability, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern chemical biology and drug discovery.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Magnetic stirrer and stir bar

  • Vial or round-bottom flask

Procedure:

  • In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the precipitated product by filtration, wash with water and a cold solvent like diethyl ether, and dry under vacuum.

  • If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagram of CuAAC Reaction Mechanism:

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) Ascorbate->CuI Alkyne Terminal Alkyne (R-C≡CH) CuI->Alkyne Coordination Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Deprotonation Azide Azide (R'-N3) Cu_Acetylide->Azide Coordination Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Cyclization Product 1,4-Triazole Product Triazole_Cu->Product Protonolysis Product->CuI Regeneration

References

Application Note: Strategic Derivatization of 1-Phenyl-3-prop-2-yn-1-ylurea for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-3-prop-2-yn-1-ylurea is a scaffold of significant interest in medicinal chemistry, merging two powerful pharmacophoric elements. The urea moiety is a classic hydrogen bond donor-acceptor unit, critical for establishing interactions with biological targets and is present in numerous approved drugs.[1][2][3] The propargyl group is not only a versatile synthetic handle but also a key structural feature in several neuroprotective agents, highlighting its therapeutic relevance.[4][5][6]

The exploration of the chemical space around this core structure is essential for optimizing potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound to understand the impact of these changes on biological activity, are a cornerstone of modern drug discovery.[7][8]

This guide provides a detailed framework for the strategic derivatization of this compound. It outlines robust, field-proven protocols for modifying three key regions of the molecule: the terminal alkyne, the phenyl ring, and the urea linker. Each protocol is presented with an explanation of its strategic value, enabling researchers to build a comprehensive SAR model and accelerate the development of novel therapeutic agents.

Core Scaffold and Strategic Points for Derivatization

The chemical architecture of this compound offers three primary vectors for modification. A systematic exploration of these positions allows for the fine-tuning of steric, electronic, and lipophilic properties to enhance target engagement and drug-like characteristics.

  • R1 (Phenyl Ring): Modifications here probe the molecule's interaction with aromatic-binding pockets and modulate its overall electronic character.

  • X (Urea Linker): Bioisosteric replacement of the urea group can alter hydrogen bonding capacity, conformational rigidity, and metabolic stability.[9][10]

  • R2 (Terminal Alkyne): This position serves as a highly versatile anchor point for introducing a wide array of substituents to explore new binding interactions and extend the molecule into solvent-exposed regions of a target.

Caption: Key modification points on the this compound scaffold.

Derivatization of the Terminal Alkyne (R2 Position)

The terminal alkyne is an exceptionally powerful functional group for diversification due to its participation in highly reliable and orthogonal coupling reactions.

Strategy 1: Sonogashira Coupling for Aryl and Heteroaryl Introduction

Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is ideal for installing a diverse library of aromatic and heteroaromatic rings at the R2 position, allowing for a systematic investigation of π-stacking, hydrophobic, and electronic interactions. The reaction generally proceeds under mild conditions with high functional group tolerance.[14][15]

Sonogashira_Workflow Start This compound + Aryl Halide (Ar-X) Reagents Catalysts: Pd(PPh3)2Cl2, CuI Base: Triethylamine (TEA) Solvent: THF or DMF Start->Reagents Reaction Reaction Vessel Inert Atmosphere (N2/Ar) Room Temp to 50°C, 4-12h Start->Reaction Reagents->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 1-Phenyl-3-(3-arylprop-2-yn-1-yl)urea Purify->Product

Caption: Workflow for Sonogashira coupling of the core scaffold.

Protocol: Sonogashira Coupling with 4-Iodopyridine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.), 4-iodopyridine (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and Copper(I) iodide (CuI) (0.06 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio (e.g., 10 mL THF, 5 mL TEA). The solution should be stirred to ensure all solids are suspended.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50°C can be applied. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: "Click Chemistry" refers to the Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[16] This reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, making it perfect for SAR studies.[17][18] The resulting triazole is not merely a linker; it is a known bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, adding a new pharmacophoric element to the molecule.[10]

CuAAC_Workflow Start This compound + Organic Azide (R-N3) Catalyst Catalyst System: CuSO4·5H2O Sodium Ascorbate Solvent: t-BuOH/H2O (1:1) Start->Catalyst Reaction Reaction Vessel Room Temperature 2-16h Start->Reaction Catalyst->Reaction Workup Filtration or Extraction Reaction->Workup Product Final Product: 1,2,3-Triazole Derivative Workup->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC with Benzyl Azide

  • Preparation: In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). Prepare another aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.).

  • Reaction: Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper sulfate solution. Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Work-up: If a precipitate forms, it can often be isolated by simple filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove unreacted starting materials. Alternatively, the reaction can be diluted with water and extracted with ethyl acetate.

  • Purification: The organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. If necessary, the product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Derivatization of the Phenyl Ring (R1 Position)

Strategy: Electrophilic Aromatic Substitution (EAS)

Rationale: The phenylurea moiety directs electrophilic substitution to the ortho and para positions.[19][20] This allows for the introduction of substituents that can modulate the electronic properties of the ring and probe for specific interactions within the target's binding site. A versatile two-step approach involves nitration followed by reduction to an aniline, which can then be further derivatized (e.g., acylated, sulfonated) to generate a wide array of analogs.

EAS_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Further Derivatization Start Core Scaffold Nitration Nitration (HNO3, H2SO4, 0°C) Start->Nitration Nitro_Product p-Nitro Phenylurea Derivative Nitration->Nitro_Product Reduction Reduction (SnCl2·2H2O or H2/Pd-C) Nitro_Product->Reduction Aniline_Product p-Amino Phenylurea Derivative Reduction->Aniline_Product Derivatize Acylation / Sulfonation (RCOCl or RSO2Cl) Aniline_Product->Derivatize Final_Product Diverse Amide/ Sulfonamide Analogs Derivatize->Final_Product

Caption: Two-step workflow for phenyl ring functionalization.

Protocol: Para-Nitration of this compound

  • Preparation: In a round-bottom flask cooled in an ice bath (0°C), carefully add concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: Slowly add this compound (1.0 eq.) in portions, ensuring the temperature remains below 10°C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated H₂SO₄ in a separate cooled flask. Add this nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate (the para-nitro product) should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol can be performed for further purification. The subsequent reduction to the amine can be achieved using standard conditions like SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂/Pd-C).

Modification of the Urea Linker (X Position): Bioisosteric Replacement

Rationale: Directly modifying the urea group is synthetically challenging. A more effective strategy is to synthesize analogs with bioisosteric replacements from common precursors (e.g., phenyl isocyanate/isothiocyanate and propargylamine). Replacing the urea oxygen with sulfur to create a thiourea, for example, alters the hydrogen bond donor/acceptor properties and lipophilicity, which can have a profound impact on biological activity and pharmacokinetics.[9][21]

Protocol: Synthesis of 1-Phenyl-3-prop-2-yn-1-ylthiourea

  • Preparation: Dissolve propargylamine (1.0 eq.) in a suitable solvent like THF or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add phenyl isothiocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor completion by TLC.

  • Work-up: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure thiourea analog.

Characterization and Data Analysis for SAR

All newly synthesized compounds must be rigorously characterized to confirm their identity, purity, and structure using standard analytical techniques such as NMR (¹H, ¹³C), LC-MS, and HRMS. Once biological data is obtained, the results should be tabulated to facilitate the elucidation of SAR.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (Phenyl)X (Linker)R2 (Alkyne)Target IC₅₀ (nM)cLogP
Parent HOH1501.85
A-1 HO4-Pyridyl752.10
A-2 HOPhenyl902.95
A-3 HO(via CuAAC) Benzyl-Triazole552.70
B-1 4-NO₂OH8001.90
B-2 4-NH₂OH951.10
B-3 4-NHCOCH₃OH1201.55
C-1 HSH2502.25

Interpretation of Hypothetical Data:

  • R2 Position: Introduction of an aromatic ring via Sonogashira coupling (A-1, A-2) improves potency, with the more polar pyridyl group (A-1) being slightly more favorable than the phenyl group (A-2). The benzyl-triazole derivative from click chemistry (A-3) shows the highest potency, suggesting the triazole linker itself contributes favorably to binding.

  • R1 Position: An electron-withdrawing nitro group (B-1) is highly detrimental to activity. Conversion to an electron-donating amino group (B-2) restores and slightly improves potency compared to the parent, indicating a preference for electron density or a specific H-bond interaction at this position. Acetylation of the amine (B-3) maintains good activity.

  • X Position: Replacing the urea oxygen with sulfur (C-1) decreases potency, suggesting that the specific hydrogen-bonding geometry and electronic nature of the urea carbonyl are important for target recognition.

Conclusion

This application note details a multi-pronged strategic approach to the derivatization of this compound for comprehensive SAR studies. By leveraging robust and high-yield chemical transformations such as Sonogashira coupling, CuAAC click chemistry, and electrophilic aromatic substitution, researchers can efficiently generate diverse libraries of analogs. The systematic analysis of biological data from these compounds will provide critical insights into the molecular requirements for optimal activity, guiding future iterations of drug design and lead optimization.

References

Introduction: The Analytical Imperative for a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 1-Phenyl-3-prop-2-yn-1-ylurea

This compound (CAS: 101871-81-2) is a urea derivative featuring a phenyl group and a propargyl (prop-2-yn-1-yl) moiety.[1] The urea functional group is a well-established pharmacophore, capable of forming robust hydrogen bonds with biological targets, which is a cornerstone of rational drug design for enhancing potency and selectivity.[1] Furthermore, the propargyl group is a key structural element in several neuroprotective drugs, highlighting the compound's potential as a building block for novel therapeutics, particularly those targeting the central nervous system.[1]

Developing and validating robust, accurate, and precise analytical methods for the quantification of this compound is a critical step in the drug development pipeline. Such methods are essential for a variety of applications, including:

  • Purity assessment of the active pharmaceutical ingredient (API).

  • Content uniformity and dosage strength in finished pharmaceutical products.

  • Stability testing under various stress conditions.

  • Pharmacokinetic and metabolism studies.

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and the more sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification. The methodologies are presented with a rationale for experimental choices and are grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-Phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds of moderate to low polarity. This compound, with its aromatic phenyl ring, is well-suited for retention on a nonpolar stationary phase, such as C18. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the analyte. The inclusion of a small amount of acid, such as formic acid, in the mobile phase is a common practice to protonate any residual silanols on the stationary phase and ensure the analyte is in a single ionic form, which results in sharper, more symmetrical peaks.[4] Quantification is achieved by measuring the analyte's absorbance of UV light—the phenyl ring provides a strong chromophore, making it readily detectable around 254 nm.[4][5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A system capable of gradient or isocratic elution with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, formic acid, and ultrapure water.

  • Reference Standard: Well-characterized this compound.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 50:50 v/v). Filter through a 0.45 µm membrane filter and degas prior to use. The optimal ratio should be determined during method development to achieve a suitable retention time (typically 3-10 minutes).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in 25.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of calibration standards. A typical range might be 1 µg/mL to 100 µg/mL, covering the expected concentration of the samples.[4]

3. Chromatographic Conditions The following table summarizes the recommended starting conditions, which should be optimized as necessary.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Prepare the sample for analysis by accurately weighing and dissolving it in methanol, then diluting with the mobile phase to a final concentration within the established calibration range.

  • Inject the prepared sample solutions.

  • Perform a linear regression analysis of the standard concentrations versus their corresponding peak areas. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Framework (ICH Q2(R2))

For the method to be considered trustworthy and reliable, it must be validated according to ICH guidelines.[3][6] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Validation Parameters and Typical Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference.[2]Peak purity index > 0.995 (PDA). No interfering peaks at the analyte's retention time.
Linearity & Range To show a direct proportional relationship between concentration and instrument response over a set range.[7]Correlation coefficient (R²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.[2]98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.[7]Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.[8]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[8]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[7]RSD of results should remain ≤ 2.0% when parameters (e.g., flow rate, pH) are varied.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., in plasma or urine) or for detecting trace-level impurities.[9] The HPLC system separates the analyte from the matrix components, after which it enters the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like ureas, generating a protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this parent ion is selected in the first quadrupole, fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels.[10]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an ESI source.

  • Column: C18 reversed-phase column, often with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: LC-MS grade acetonitrile, methanol, formic acid, and water.

  • Reference Standard: this compound and a suitable internal standard (IS), if available (e.g., a stable isotope-labeled version).

2. Proposed MRM Transitions

  • Analyte: this compound (Molecular Weight: 174.20 g/mol )[1]

  • Parent Ion [M+H]⁺: m/z 175.2

  • Plausible Product Ions: Fragmentation would likely occur at the urea linkages. Potential product ions to monitor would be:

    • m/z 118.1: Loss of the propargyl isocyanate moiety.

    • m/z 92.1: Formation of the anilinium ion.

    • These transitions must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer.

3. Chromatographic and MS Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient (e.g., 5% B to 95% B over 3 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quantifier: 175.2 → 118.1 Qualifier: 175.2 → 92.1
Source Parameters Optimize for analyte: Capillary Voltage, Gas Flow, Source Temp.

4. Sample Preparation for Biological Matrices (Example: Plasma)

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile (protein precipitation agent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualization of Workflows

General Analytical Workflow

The following diagram outlines the comprehensive workflow for the quantification of this compound.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Post Phase 3: Data Processing Prep Standard & Sample Preparation System System Equilibration & Suitability Prep->System Soln Mobile Phase Preparation Soln->System Inject Sample Injection (HPLC or LC-MS/MS) System->Inject DataAcq Data Acquisition (Chromatogram) Inject->DataAcq Calib Calibration Curve Generation DataAcq->Calib Quant Quantification of Analyte Calib->Quant Report Final Report Generation Quant->Report

Caption: General workflow for quantification.

Method Validation Process

This diagram illustrates the logical relationship between the core validation parameters as mandated by ICH guidelines.

References

Application Notes and Protocols for In Vitro Antiproliferative Screening of 1-Phenyl-3-prop-2-yn-1-ylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylpropynylureas in Oncology

The urea scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 1-Phenyl-3-prop-2-yn-1-ylurea derivatives have emerged as a promising chemotype for the development of novel anticancer agents. The incorporation of a propargyl group (prop-2-yn-1-yl) introduces unique structural and electronic properties that can facilitate covalent interactions with biological targets, potentially leading to enhanced potency and selectivity. A significant body of research has focused on the synthesis and evaluation of various substituted phenylurea compounds, revealing their capacity to inhibit critical cellular processes implicated in tumorigenesis, such as cell signaling pathways and cell division.[2][3][4] Many aromatic urea derivatives have been shown to act as tubulin polymerization inhibitors or as inhibitors of various protein kinases, which are key players in cancer cell proliferation.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antiproliferative screening of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate determination of cytotoxic and cytostatic effects of these compounds against various cancer cell lines.

Scientific Rationale and Experimental Design

The primary objective of in vitro antiproliferative screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). This is a critical first step in the drug discovery pipeline. The choice of assay and cell lines is paramount for generating meaningful and translatable data.

Choice of Antiproliferative Assays:

Two widely accepted and robust methods for assessing cell viability are the Sulforhodamine B (SRB) assay and the MTT assay.

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins.[7][8] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[7][8] The SRB assay is less susceptible to interference from compounds that affect cellular metabolism, making it a reliable choice for initial screening.[9]

  • MTT Assay: This assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The intensity of the purple color is proportional to the number of metabolically active cells.

Selection of Cancer Cell Lines:

The choice of cancer cell lines should be guided by the therapeutic indication of interest. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended for initial screening to assess the spectrum of activity. For this compound derivatives, it is pertinent to include cell lines where kinase signaling pathways are known to be dysregulated.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antiproliferative screening of the test compounds.

workflow General Workflow for Antiproliferative Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Serial Dilutions) Compound_Treatment Treatment with Derivatives (72h incubation) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Maintenance & Expansion Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Assay_Specific_Steps SRB Staining or MTT Reaction Compound_Treatment->Assay_Specific_Steps Measurement Absorbance Reading Assay_Specific_Steps->Measurement Data_Processing Background Subtraction & Normalization Measurement->Data_Processing IC50_Calc IC50 Value Calculation Data_Processing->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: A flowchart of the key steps in the antiproliferative screening process.

Detailed Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods and is optimized for a 96-well plate format.[7][9][11]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound derivatives (dissolved in DMSO to create a 10 mM stock)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.[9]

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

Data Analysis:

The percentage of cell growth inhibition is calculated as follows:

% Inhibition = 100 - [((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100]

The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Cell Proliferation Assay

This protocol is a widely used method for assessing cell viability through metabolic activity.[12]

Materials:

  • Same as for the SRB assay, with the following additions/substitutions:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the SRB assay protocol.

  • MTT Reaction:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.[12]

    • Place the plates on a shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

Data Analysis:

The data analysis is performed in the same manner as for the SRB assay to determine the IC50 values.

Further Mechanistic Insights: Apoptosis Assays

Should the initial screening reveal potent antiproliferative activity, further investigation into the mechanism of cell death is warranted. Many anticancer drugs induce apoptosis, or programmed cell death.[13][14]

Potential Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

  • DNA Fragmentation Analysis: This can be visualized as a "ladder" on an agarose gel, a hallmark of apoptosis.

The selection of a specific apoptosis assay will depend on the available equipment and the specific questions being addressed.[15]

Data Presentation and Interpretation

The results of the antiproliferative screening are typically presented in a table summarizing the IC50 values of the tested compounds against the different cancer cell lines.

Table 1: Example IC50 Values (µM) of this compound Derivatives

CompoundR-group on Phenyl RingBreast (MCF-7)Lung (A549)Colon (HCT116)Leukemia (K562)
1a H15.220.518.325.1
1b 4-Cl5.88.16.510.2
1c 4-OCH312.715.314.118.9
1d 4-NO22.13.52.84.6
Doxorubicin (Positive Control)0.050.080.060.04

Data are hypothetical and for illustrative purposes only.

The interpretation of these results involves comparing the IC50 values of the different derivatives to identify structure-activity relationships (SAR). For instance, in the hypothetical data above, the presence of an electron-withdrawing group at the 4-position of the phenyl ring (e.g., 4-NO2 in compound 1d) appears to enhance antiproliferative activity compared to the unsubstituted compound (1a) or a compound with an electron-donating group (1c).

Potential Signaling Pathways

Urea derivatives have been reported to modulate several signaling pathways crucial for cancer cell survival and proliferation. The propargyl group in the this compound scaffold may allow for covalent targeting of key proteins within these pathways.

pathways Potential Target Pathways for Phenylpropynylureas cluster_pathways Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) RTK->Angiogenesis RasRaf Ras-Raf-MEK-ERK Pathway RTK->RasRaf PI3K PI3K-Akt-mTOR Pathway RTK->PI3K RasRaf->Proliferation PI3K->Proliferation PI3K->Apoptosis Inhibition of Tubulin Tubulin Polymerization Tubulin->Proliferation Required for Compound This compound Derivatives Compound->RTK Inhibition Compound->RasRaf Inhibition Compound->PI3K Inhibition Compound->Tubulin Inhibition

Caption: Potential signaling pathways targeted by phenylurea derivatives in cancer cells.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vitro antiproliferative screening of this compound derivatives. By employing these standardized assays and a logical experimental workflow, researchers can effectively identify promising lead compounds for further preclinical development in the quest for novel and more effective cancer therapies.

References

experimental design for studying 1-Phenyl-3-prop-2-yn-1-ylurea bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Tiered Experimental Design for Characterizing the Bioactivity of 1-Phenyl-3-prop-2-yn-1-ylurea

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the systematic evaluation of the biological activity of this compound. The molecular architecture of this compound, featuring a phenylurea core and a terminal propargyl group, suggests potential interactions with multiple classes of biological targets. The urea functionality is a well-established pharmacophore in numerous approved drugs, prized for its ability to form stable hydrogen bonds with protein targets.[1][2][3][4] Concurrently, the propargyl moiety is a key structural feature in several neuroprotective drugs and can act as a reactive handle for covalent inhibition.[5] Given this dual functionality, a multi-tiered screening approach is warranted to efficiently identify and characterize its primary bioactivity. We present a logical progression from broad phenotypic screening to specific, target-based mechanistic assays, complete with detailed protocols and data interpretation guidelines.

Introduction: Rationale for a Tiered Investigative Approach

The discovery of novel bioactive molecules requires a structured and logical screening cascade.[6][7] For a compound like this compound, whose structure does not point to a single, exclusive target, a tiered approach is the most resource-efficient strategy. This methodology prioritizes broad, cost-effective assays to first confirm general biological activity before committing to more complex and expensive mechanistic studies.

Our proposed workflow is designed around two central hypotheses derived from the compound's structure:

  • Antiproliferative/Cytotoxic Activity: The phenylurea scaffold is prevalent in numerous anticancer agents, notably as kinase inhibitors.[8]

  • Enzyme Inhibition: The urea group is a versatile hydrogen-bonding motif for enzyme active sites, while the propargyl group is a known feature of certain enzyme inhibitors, including monoamine oxidase (MAO) inhibitors.[5]

This guide will detail the protocols to test these hypotheses in a logical sequence.

G Overall Investigative Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Next Steps Compound This compound (Stock Solution Prep) Tier1 Tier 1: Broad Phenotypic Screen (Cytotoxicity Assay) Compound->Tier1 Decision Active in Tier 1? Tier1->Decision Tier2_Kinase Hypothesis A: Kinase Inhibition Assay Decision->Tier2_Kinase Yes Tier2_Tubulin Hypothesis B: Tubulin Polymerization Assay Decision->Tier2_Tubulin Yes Tier2_Enzyme Hypothesis C: Other Enzyme Inhibition (e.g., MAO) Decision->Tier2_Enzyme Yes Inactive Compound Inactive (Archive or Derivatize) Decision->Inactive No Analysis Data Synthesis & Mechanism of Action Hypothesis Tier2_Kinase->Analysis Tier2_Tubulin->Analysis Tier2_Enzyme->Analysis

Caption: High-level overview of the tiered experimental workflow.

Tier 1: Broad Phenotypic Screening for Cytotoxicity

Scientific Rationale: The initial step is to determine if the compound exerts any effect on cell viability or proliferation. A broad-spectrum cytotoxicity assay against a panel of human cancer cell lines is a standard and effective primary screen in drug discovery.[9][10] We recommend the MTT or XTT assay, which are colorimetric methods that measure the metabolic activity of living cells.[11] A reduction in metabolic activity is used as a proxy for cell death or growth inhibition.

Protocol 2.1: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][12]

Materials:

  • Selected human cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)

  • 96-well flat-bottom sterile culture plates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C, protected from light.[13]

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells. Add 100 µL of the compound working solutions to the respective wells. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "positive control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability (%) against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.1
HCT116Colorectal Carcinoma6.2
HEK293Normal Embryonic Kidney> 50

Interpretation: An IC₅₀ value below 20 µM is generally considered a promising hit. Selectivity for cancer cells over normal cells (e.g., HEK293) is a desirable characteristic. If significant activity is observed, proceed to Tier 2.

Tier 2: Target-Oriented Mechanistic Assays

If the compound demonstrates antiproliferative activity, the next phase is to investigate its potential mechanism of action. Based on its chemical structure, we propose parallel investigation into kinase inhibition and effects on tubulin polymerization.

Hypothesis A: Kinase Inhibition

Scientific Rationale: Phenylurea-containing compounds, such as Sorafenib and Linuron, are known inhibitors of protein kinases.[1][14] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[15] A universal kinase assay that measures the production of ADP, a common product of all kinase reactions, is an excellent tool for initial screening against a panel of kinases.

G node_setup Kinase Substrate ATP node_reaction Kinase Reaction (Incubate at 37°C) node_setup->node_reaction node_products Phospho-Substrate ADP node_reaction->node_products node_detection Detection Reagents Added (ADP -> Signal) node_products:f1->node_detection node_signal Fluorescent Signal node_detection->node_signal node_inhibitor Test Compound (1-Phenyl-3-prop...) node_inhibitor->node_reaction Inhibits

Caption: Principle of a universal ADP-based kinase assay.

Protocol 3.1: Universal Fluorometric Kinase Assay

This protocol describes a general method adaptable to many commercial kinase assay kits (e.g., EnzyChrom™, Adapta™).[15][16] It quantifies kinase activity by measuring ADP production through an enzyme-coupled reaction that generates a fluorescent signal.

Materials:

  • Recombinant kinases of interest (e.g., VEGFR2, BRAF, CDK2)

  • Corresponding kinase-specific substrates

  • Universal Kinase Assay Kit (containing reaction buffer, detection reagents, ADP standard)

  • ATP solution (ultra-pure)

  • Test compound and positive control inhibitor (e.g., Staurosporine)

  • Opaque-walled 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves creating a kinase reaction buffer containing ATP and the specific substrate.

  • Compound Plating: Add 5 µL of the test compound at various concentrations (in appropriate buffer) to the wells of the microplate. Include vehicle and positive controls.

  • Kinase Reaction Initiation: Add 20 µL of the kinase/substrate/ATP reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30-37°C) for 30-60 minutes.

  • Detection: Stop the reaction and initiate the detection phase by adding 25 µL of the kit's detection reagent mixture. This mixture contains enzymes that convert the generated ADP into a fluorescent product.

  • Signal Measurement: Incubate at room temperature for 10-30 minutes as per the kit protocol, then read the fluorescence at the specified excitation/emission wavelengths (e.g., Ex/Em = 530/590 nm).

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition (%) against the log of the compound concentration.

Kinase TargetKinase FamilyHypothetical % Inhibition @ 10 µM
VEGFR2Tyrosine Kinase85%
BRAFSerine/Threonine Kinase72%
CDK2Serine/Threonine Kinase15%
SRCTyrosine Kinase21%
Hypothesis B: Disruption of Tubulin Polymerization

Scientific Rationale: Microtubules are dynamic cytoskeletal polymers essential for mitosis, making them a validated target for anticancer drugs like paclitaxel and vinca alkaloids.[17] An in vitro tubulin polymerization assay directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules.[18][19] This is often monitored by an increase in fluorescence from a reporter dye that binds specifically to polymerized microtubules.[20]

Protocol 3.2: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available tubulin polymerization assay kits.[17][21]

Materials:

  • Tubulin (>99% pure, porcine or bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (for enhancing polymerization)

  • Fluorescent Reporter (e.g., DAPI)

  • Test compound

  • Positive Controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Temperature-controlled fluorescence plate reader

  • Low-volume, opaque 96- or 384-well plates

Procedure:

  • Plate Preparation: Pre-warm the plate reader to 37°C.

  • Compound Addition: On ice, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the plate.[17]

  • Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[17][20]

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A sigmoidal curve with nucleation, growth, and plateau phases is expected for the vehicle control.[17] Analyze the curves to determine the effect of the compound on the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence).

ConditionEffect on PolymerizationVmax (RFU/min)Plateau Fluorescence (RFU)
Vehicle ControlNormal Polymerization15012,000
Test Compound (10 µM)Inhibition453,500
Paclitaxel (10 µM)Enhancement25015,000
Nocodazole (10 µM)Inhibition302,800

Conclusion and Future Directions

This application note outlines a systematic, hypothesis-driven approach to characterize the bioactivity of this compound. By progressing from a broad phenotypic screen to specific, target-based assays, researchers can efficiently identify and validate the compound's primary mechanism of action. Positive results from the Tier 2 assays would provide a strong foundation for further lead optimization, including structure-activity relationship (SAR) studies and more advanced cell-based assays to confirm the on-target effects. Additionally, future studies should include in vitro ADME-Tox profiling to assess the compound's drug-like properties, including metabolic stability and potential off-target liabilities.[22]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Phenyl-3-prop-2-yn-1-ylurea. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chemical building block. As a urea derivative featuring a terminal alkyne, this compound is a valuable precursor in medicinal chemistry, particularly for developing novel bioactive molecules and for use in click chemistry applications.[1]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind key procedural steps to help you navigate common challenges and achieve optimal, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic addition of propargylamine to phenyl isocyanate.

Q1: My reaction yield is significantly lower than expected, or I've experienced a complete reaction failure. What are the primary causes?

A1: Low or no yield in this synthesis almost always points to issues with reagent quality or reaction conditions. The primary culprit is often the high reactivity of your starting material, phenyl isocyanate.

  • Moisture Contamination: Phenyl isocyanate reacts readily with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[2][3] The newly formed aniline can then react with another molecule of phenyl isocyanate to produce a highly stable and often insoluble byproduct, N,N'-diphenylurea, consuming your starting material and complicating purification.

    • Validation Step: Always use freshly opened, high-purity phenyl isocyanate or distill it under reduced pressure before use. Ensure all glassware is oven-dried or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Purity: Using anhydrous solvents is critical. The presence of residual water in solvents like THF, Dichloromethane (DCM), or Acetonitrile will promote the side reaction described above.

    • Validation Step: Use freshly dried solvents. For example, pass the solvent through an activated alumina column or distill from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).

  • Reaction Temperature: This reaction is exothermic. Uncontrolled addition of reagents can lead to a rapid temperature increase, promoting side reactions.

    • Validation Step: The reaction is typically initiated at a low temperature (0 °C) to control the rate of addition and dissipate heat. A slow, dropwise addition of one reagent to the other is essential for maintaining control.

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction flask. What is it, and how can I prevent its formation?

A2: The white precipitate is almost certainly N,N'-diphenylurea . As detailed in Q1, this byproduct forms when phenyl isocyanate reacts with water to generate aniline, which then reacts with more phenyl isocyanate.

Prevention Strategies:

  • Rigorous Anhydrous Technique: This is the most crucial factor. Ensure every component of your reaction is free from moisture—glassware, solvents, and the inert gas supply.

  • Controlled Reagent Addition: Add the phenyl isocyanate dropwise to the solution of propargylamine. This maintains a molar excess of the desired nucleophile (propargylamine) relative to the isocyanate at any given moment, favoring the formation of the target product over the diphenylurea byproduct.

  • Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen or argon prevents atmospheric moisture from entering the system.

The workflow below illustrates the main reaction pathway versus the common side reaction.

cluster_main Desired Reaction Pathway cluster_side Common Side Reaction PI Phenyl Isocyanate Product This compound PI->Product Nucleophilic Attack PA Propargylamine PA->Product PI2 Phenyl Isocyanate Aniline Aniline PI2->Aniline + H₂O - CO₂ H2O Water (Contaminant) H2O->Aniline DPU N,N'-Diphenylurea (Byproduct) Aniline->DPU + Phenyl Isocyanate

Caption: Main vs. Side Reaction Pathways.

Q3: I'm struggling with purifying the final product. What are the recommended methods?

A3: Purification can be challenging due to the potential presence of N,N'-diphenylurea and unreacted starting materials. The two most effective methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method if the main impurity is the highly symmetric and less soluble N,N'-diphenylurea.

    • Solvent Screening: A good solvent system will dissolve your product when hot but cause it to crystallize upon cooling, while impurities remain dissolved or are removed via hot filtration. Common solvent systems to try include:

      • Ethyl acetate/Hexanes

      • Dichloromethane/Hexanes

      • Toluene

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities, silica gel chromatography is the preferred method.

    • Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute your product. The non-polar starting materials will elute first, followed by your product. N,N'-diphenylurea, if present, is often much more polar and may require a higher concentration of ethyl acetate to elute.

    • TLC Monitoring: Always develop a suitable TLC system before running the column to ensure good separation between your product and impurities.

Q4: My purified product appears to be unstable or changes color upon storage. How should it be stored?

A4: The instability can arise from the terminal alkyne moiety. Terminal alkynes can be susceptible to oxidative coupling (Glaser coupling), especially in the presence of trace metals (like copper) and oxygen, which can lead to dimerization.[4] While less common without an explicit catalyst, gradual degradation can occur.

Optimal Storage Conditions:

  • Temperature: Store in a freezer (-20 °C is preferable).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber vial or a container protected from light.

  • Purity: Ensure the product is highly pure, as impurities can sometimes catalyze decomposition.

Optimized Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that mitigate the common issues discussed above.

Protocol 1: Synthesis of this compound

This protocol details the standard procedure using controlled addition at low temperatures to maximize yield and purity.

G cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glass Oven-dry all glassware Inert_Atm Assemble under N₂/Ar Dry_Glass->Inert_Atm Prep_PA Prepare Propargylamine in Anhydrous Solvent Inert_Atm->Prep_PA Prep_PI Prepare Phenyl Isocyanate in Anhydrous Solvent Inert_Atm->Prep_PI Cool Cool Propargylamine Solution to 0 °C Prep_PA->Cool Add_PI Add Phenyl Isocyanate Solution Dropwise Prep_PI->Add_PI Cool->Add_PI Warm Warm to Room Temp & Stir for 2-4h Add_PI->Warm Quench Quench Reaction (if needed) Warm->Quench Concentrate Remove Solvent in Vacuo Quench->Concentrate Purify Purify via Recrystallization or Column Chromatography Concentrate->Purify

Caption: Standard Synthesis Workflow.

Materials:

  • Propargylamine (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert gas line

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, dissolve propargylamine (1.0 eq) in anhydrous DCM. In the dropping funnel, prepare a solution of phenyl isocyanate (1.05 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the propargylamine solution to 0 °C using an ice bath.

  • Controlled Addition: Add the phenyl isocyanate solution from the dropping funnel to the stirred propargylamine solution dropwise over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting propargylamine is consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If an insoluble white powder (likely N,N'-diphenylurea) remains, perform a hot filtration through a pre-warmed funnel to remove it.

  • Crystallization: To the hot, clear filtrate, slowly add hexanes until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Quantitative Data Summary

For successful synthesis, adherence to optimized parameters is key. The table below provides a summary of recommended conditions.

ParameterRecommended Value/ConditionRationale
Stoichiometry 1.0 eq PropargylamineA slight excess of the isocyanate ensures complete consumption of the valuable amine.
1.0 - 1.1 eq Phenyl Isocyanate
Solvent Anhydrous DCM, THF, or AcetonitrilePrevents the formation of N,N'-diphenylurea byproduct.[2]
Temperature 0 °C for addition, then warm to RTControls the exothermic reaction and minimizes side product formation.
Reaction Time 2 - 6 hoursTypically sufficient for complete reaction after addition. Monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture which reacts with phenyl isocyanate.[3]

Troubleshooting at a Glance

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Wet solvent/glassware2. Poor quality phenyl isocyanate1. Use anhydrous solvents and oven-dried glassware.2. Use fresh or distilled phenyl isocyanate.
White Precipitate Formation of N,N'-diphenylureaRigorously exclude water; use inert atmosphere; add isocyanate slowly to the amine.
Difficult Purification Multiple byproducts or similar polarityUse gradient column chromatography; screen multiple solvent systems for recrystallization.
Product Degradation Oxidative coupling of alkyneStore product at low temperature (-20 °C), under inert gas, and protected from light.

References

Technical Support Center: Purification Challenges of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Phenyl-3-prop-2-yn-1-ylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the purification of this versatile synthetic building block. As a molecule combining a polar urea functional group with a reactive terminal alkyne, its purification presents unique challenges that require careful consideration of experimental parameters.

Introduction to the Challenges

This compound is synthesized through the reaction of phenyl isocyanate and propargylamine. While the reaction itself is generally straightforward, challenges in purification often arise from the properties of the starting materials, the product, and potential side products. The primary difficulties stem from:

  • Formation of Symmetrical Urea Byproducts: Phenyl isocyanate is highly reactive and susceptible to hydrolysis, leading to the formation of N,N'-diphenylurea, a common and often difficult-to-remove impurity.

  • Polarity of the Product: The urea functional group imparts significant polarity to the molecule, which can lead to issues with solubility and chromatographic behavior.

  • Reactivity of the Terminal Alkyne: The terminal alkyne is a reactive functional group that can undergo undesired side reactions under certain conditions, although it is generally stable under standard purification protocols.

  • Physical Properties: The product may exhibit challenging crystallization behavior, sometimes oiling out or forming very fine needles that are difficult to handle.

This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurity is typically N,N'-diphenylurea . This byproduct forms when phenyl isocyanate reacts with water present in the solvent or on the glassware. The aniline formed from the initial hydrolysis of phenyl isocyanate then rapidly reacts with another molecule of phenyl isocyanate. Other potential impurities include unreacted starting materials (phenyl isocyanate and propargylamine) and small amounts of polymeric materials.

Q2: My crude product is a sticky oil or a waxy solid. What is causing this and how can I handle it?

A2: "Oiling out" or the formation of a non-crystalline solid is a common issue with urea derivatives. This can be caused by the presence of impurities that inhibit crystallization or by a solvent system in which the product is too soluble, even at low temperatures. To address this, a thorough solvent screening for recrystallization is recommended. If direct crystallization is unsuccessful, purification by column chromatography followed by crystallization of the purified fractions is often the most effective approach.

Q3: Is the terminal alkyne group on my product stable during purification?

A3: The terminal alkyne in this compound is generally stable under standard purification conditions such as recrystallization and silica gel chromatography. However, it is important to avoid strongly basic or acidic conditions and exposure to certain transition metals, which could catalyze side reactions of the alkyne. For routine purification, the stability of the propargyl group is not a primary concern.

Q4: How can I effectively monitor the progress of the synthesis reaction by TLC?

A4: Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction. A good solvent system for this purpose is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). Phenyl isocyanate is not easily visualized on TLC, but the consumption of the propargylamine and the formation of the more polar urea product can be readily tracked. The product, this compound, will have a lower Rf value than the starting amine. N,N'-diphenylurea, if present, will also be visible as a distinct, often less polar, spot.

Troubleshooting Guide

Issue 1: Persistent Presence of N,N'-Diphenylurea Impurity

Question: I have a significant amount of N,N'-diphenylurea in my product, and it is co-crystallizing or co-eluting during chromatography. How can I remove it?

Answer: N,N'-diphenylurea is a common and challenging impurity due to its similar polarity and potential for co-crystallization with the desired product. Here are several strategies to address this:

  • Prevention during Synthesis: The most effective method is to prevent its formation in the first place. This can be achieved by using anhydrous solvents, flame-drying glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Recrystallization Solvent Selection: A careful choice of recrystallization solvent can exploit the slight solubility differences between your product and diphenylurea. While both are relatively polar, a systematic solvent screen is recommended. A mixed solvent system, such as ethanol/water or acetone/petroleum ether, can sometimes provide the necessary selectivity.

  • Chromatographic Separation: While challenging, chromatographic separation is possible. A long silica gel column with a shallow gradient of a moderately polar solvent system (e.g., a slow gradient of ethyl acetate in hexanes or dichloromethane in hexanes) can improve resolution.

  • Washing/Trituration: If the diphenylurea is present in a large amount, you may be able to remove a significant portion by triturating the crude solid with a solvent in which the desired product has low solubility at room temperature, but the diphenylurea is more soluble. Diethyl ether or a mixture of diethyl ether and hexanes can be effective for this purpose.

Issue 2: Low Yield After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. What can I do to improve my yield?

Answer: Low recovery from recrystallization is typically due to the product having a higher than ideal solubility in the chosen solvent at low temperatures. To improve your yield:

  • Optimize the Solvent System: The ideal recrystallization solvent will dissolve your compound completely at an elevated temperature but very poorly at low temperatures. Experiment with different single and mixed solvent systems. For this compound, systems like ethanol/water, isopropanol/water, or acetone/hexanes are good starting points.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Cooling Protocol: Ensure the solution is cooled slowly to allow for the formation of large, pure crystals. Once at room temperature, further cooling in an ice bath or refrigerator can help to maximize the precipitation of the product.

  • Second Crop Recovery: After filtering the initial crystals, the mother liquor can be concentrated by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 3: Product Streaking on TLC and Poor Separation in Column Chromatography

Question: My product streaks on the TLC plate and gives broad, poorly resolved peaks during column chromatography. What is causing this and how can I fix it?

Answer: Streaking and poor peak shape are often indicative of interactions between the polar urea functional group and the silica gel stationary phase. This can be addressed by:

  • Modifying the Mobile Phase: Adding a small amount of a polar modifier to your eluent can help to reduce tailing. For example, adding 1-2% of methanol or triethylamine to your ethyl acetate/hexanes mobile phase can significantly improve peak shape. The triethylamine will compete with the urea for binding sites on the silica.

  • Using a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for polar compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water may be effective.

  • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, can also improve resolution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Phenyl isocyanate

  • Propargylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve propargylamine (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Remove the solvent under reduced pressure to obtain the crude product.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product PhenylIsocyanate Phenyl Isocyanate ReactionVessel Anhydrous Solvent (DCM/THF) 0°C to RT, 2-4h PhenylIsocyanate->ReactionVessel Propargylamine Propargylamine Propargylamine->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Workup (Solvent Removal)

Caption: Synthetic workflow for this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, acetone, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If using a mixed solvent system (e.g., ethanol/water), dissolve the solid in the better solvent (ethanol) first, then add the poorer solvent (water) dropwise at the elevated temperature until the solution becomes slightly turbid. Add a few drops of the better solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Purification by Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a silica gel column of appropriate size.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a lower polarity (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Diagram of Purification Decision Tree:

PurificationDecisionTree Start Crude Product CheckPurity Assess Purity (TLC, NMR) Start->CheckPurity HighPurity High Purity? CheckPurity->HighPurity Recrystallize Recrystallization HighPurity->Recrystallize Yes ColumnChrom Column Chromatography HighPurity->ColumnChrom No FinalProduct Pure Product Recrystallize->FinalProduct Successful Troubleshoot Troubleshoot (See Guide) Recrystallize->Troubleshoot Unsuccessful ColumnChrom->Recrystallize Purified Fractions Troubleshoot->ColumnChrom Try alternative method

Caption: Decision tree for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak is indicative of a pure compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in nonpolar solvents like hexanes.

stability problems with 1-Phenyl-3-prop-2-yn-1-ylurea in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Phenyl-3-prop-2-yn-1-ylurea. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. As a molecule featuring both a phenylurea core and a reactive propargyl group, this compound presents unique chemical properties that require careful consideration in experimental design. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

The urea functionality is a well-regarded pharmacophore in drug design, valued for its capacity to form stable hydrogen bonds with biological targets.[1] The propargyl moiety is also a significant structural element in several neuroprotective drugs.[2] However, the combination of these groups introduces a susceptibility to intramolecular cyclization, which is the primary degradation pathway to be aware of. This guide will focus on understanding and mitigating this reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the main stability concern with this compound in solution?

A1: The primary stability issue is not the hydrolysis of the urea bond, but rather the intramolecular cyclization of the propargyl group with the urea nitrogens or oxygen. This can lead to the formation of heterocyclic isomers, namely imidazolidin-2-ones or oxazolidin-2-imines, which will alter the chemical identity and biological activity of your compound.[2]

Q2: What are the potential degradation products of this compound?

A2: The two main potential degradation products arise from different modes of intramolecular cyclization:

  • N-Cyclization: This pathway results in the formation of a five-membered imidazolidin-2-one derivative. This reaction is a type of intramolecular hydroamidation.[3][4]

  • O-Cyclization: This less common pathway for ureas can lead to the formation of an oxazolidin-2-imine derivative.[2][5]

Q3: What factors can trigger the degradation of this compound?

A3: The intramolecular cyclization can be promoted by several factors:

  • Presence of Bases: Both strong organic bases (like phosphazene bases) and inorganic bases (like sodium hydroxide) can catalyze the cyclization, sometimes at room temperature with very short reaction times.[3][6]

  • Presence of Transition Metals: Trace amounts of transition metals such as silver (Ag), gold (Au), or palladium (Pd) can act as catalysts for these cyclization reactions.[5][7]

  • Elevated Temperatures: While thermally stable at room temperature, prolonged exposure to high temperatures could potentially provide the activation energy needed for uncatalyzed cyclization, although catalyzed pathways are much more efficient.[8]

  • Extreme pH: While the urea group itself is most stable between pH 4 and 8, highly acidic or basic conditions could potentially facilitate cyclization of the propargyl group.[9]

Q4: How should I properly store my solid this compound and its solutions?

A4: Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions.

ConditionSolid CompoundIn Solution
Temperature -20°C for long-term storage.[10]-20°C or -80°C for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[11]Use degassed, anhydrous solvents and store under an inert atmosphere.
Light Protect from light.[10]Store in amber vials or protect from light.
Container Tightly sealed container to prevent moisture ingress.Tightly sealed vials with proper caps to prevent solvent evaporation and moisture ingress.

Rationale: The propargyl group is reactive and can be sensitive to air, moisture, and light. Storing at low temperatures and under an inert atmosphere minimizes the potential for degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of this compound into its cyclized isomers. The presence of these impurities can lead to variable biological activity or analytical profiles.

  • Troubleshooting Steps:

    • Verify Compound Identity: Before use, and especially after storage in solution, verify the identity and purity of your compound using an appropriate analytical method (see "Analytical Protocols" section).

    • Assess Solvent Compatibility: If you are using a basic buffer system or a solvent that could have basic impurities, consider its potential to catalyze cyclization. It has been noted that in the absence of a catalyst, no reaction took place in acetonitrile.[3]

    • Control for Contaminants: Ensure all glassware is scrupulously clean and free of trace metals that could catalyze degradation.

    • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment, especially for sensitive biological assays. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of unexpected peaks in my analytical data (HPLC, LC-MS, NMR).
  • Potential Cause: Formation of cyclized degradation products (imidazolidin-2-one or oxazolidin-2-imine isomers).

  • Troubleshooting Workflow:

G start Unexpected peak observed check_mw Check Mass Spectrum (LC-MS) for peaks with the same mass-to-charge ratio (m/z) as the parent compound. start->check_mw is_isomer Is an isomer detected? check_mw->is_isomer no_isomer No isomer detected. is_isomer->no_isomer No yes_isomer Isomer detected. is_isomer->yes_isomer Yes check_nmr Acquire 1H NMR spectrum of the sample. parent_signals Are the characteristic signals of the parent compound (e.g., alkyne C-H, methylene protons) still present and at the expected intensity? check_nmr->parent_signals yes_parent Yes parent_signals->yes_parent Partial Degradation no_parent No/Reduced parent_signals->no_parent Significant Degradation cyclized_signals Are there new signals indicative of cyclization (e.g., vinyl protons, disappearance of alkyne signals)? yes_cyclized Yes cyclized_signals->yes_cyclized no_cyclized No cyclized_signals->no_cyclized confirm_degradation Degradation confirmed. Proceed to mitigation strategies. other_impurity Peak is likely an external impurity or from another reaction. Investigate other sources of contamination. no_isomer->other_impurity yes_isomer->check_nmr yes_parent->cyclized_signals no_parent->cyclized_signals yes_cyclized->confirm_degradation no_cyclized->other_impurity

Caption: Troubleshooting workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Chosen Solvent

This protocol allows you to determine the stability of the compound under your specific experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in your solvent of interest (e.g., DMSO, ethanol, buffer) at a known concentration (e.g., 10 mM).

    • Ensure the solvent is of high purity and degassed if possible.

  • Incubation:

    • Aliquot the solution into several sealed vials.

    • Incubate the vials under your typical experimental conditions (e.g., room temperature, 37°C).

    • Include a control vial stored at -80°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from the incubation and one from the -80°C control.

    • Immediately analyze both samples by HPLC or LC-MS.

  • Data Analysis:

    • Compare the peak area of the parent compound in the incubated sample to the control sample at each time point.

    • Monitor for the appearance of new peaks that could correspond to degradation products. A significant decrease in the parent peak area over time indicates instability.

Protocol 2: Analytical Methods for Detecting Degradation
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Detection: UV detection at a wavelength where the phenylurea chromophore absorbs (e.g., ~240-270 nm).

    • Expected Results: The cyclized isomers will likely have different retention times than the parent compound due to changes in polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This is the most definitive method for identifying degradation.

    • Expected Results: The cyclized isomers will have the same mass-to-charge ratio (m/z) as the parent compound but will elute at different retention times. Fragmentation patterns in MS/MS analysis can help confirm the isomeric structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic alkyne C-H proton signal and the propargylic methylene (-CH₂-) protons of the parent compound. The appearance of new signals in the vinyl region could indicate the formation of the exocyclic double bond of the imidazolidin-2-one.[3]

    • ¹³C NMR: The disappearance of the alkyne carbon signals would be a key indicator of cyclization.

Understanding the Degradation Pathway

The most probable degradation pathway for this compound is a base-promoted intramolecular cyclization. This process is an example of a 5-exo-dig cyclization, which is a favored pathway in alkyne chemistry.

G cluster_0 Degradation Pathway parent This compound deprotonated Deprotonated Urea (Anionic Intermediate) parent->deprotonated Proton Abstraction cyclized 5-exo-dig Cyclization deprotonated->cyclized Intramolecular Attack product Imidazolidin-2-one Derivative (Degradation Product) cyclized->product Protonation protonated_base Protonated Base (e.g., H₂O) product->protonated_base base Base (e.g., OH⁻) base->deprotonated

Caption: Base-catalyzed N-cyclization of this compound.

This mechanism highlights why basic conditions should be avoided if possible. The initial deprotonation of the urea nitrogen increases its nucleophilicity, facilitating the attack on the alkyne and initiating the cyclization cascade.[3]

References

Technical Support Center: Synthesis of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-3-prop-2-yn-1-ylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

I. Reaction Overview and Common Challenges

The synthesis of this compound is a nucleophilic addition reaction between phenyl isocyanate and propargylamine. While seemingly straightforward, this reaction is often complicated by the high reactivity of the starting materials, leading to several potential side reactions.

Desired Reaction:

Common Side Reactions Include:

  • Dimerization and Trimerization of Phenyl Isocyanate: Phenyl isocyanate can react with itself to form dimers (uretidinones) and trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.[1]

  • Formation of Diphenylurea: If trace amounts of water are present, phenyl isocyanate can hydrolyze to aniline, which then rapidly reacts with another molecule of phenyl isocyanate to form the highly stable and often insoluble 1,3-diphenylurea.

  • Glaser Coupling of Propargylamine: The terminal alkyne of propargylamine can undergo oxidative homocoupling in the presence of copper catalysts and an oxidant (like air) to form a 1,3-diyne byproduct.[2]

This guide will address how to identify and mitigate these and other issues you may encounter.

II. Troubleshooting Guide

A. Reaction Setup and Reagent Purity

Question 1: My reaction is sluggish or fails to go to completion, even with extended reaction times. What could be the cause?

Answer:

Several factors can contribute to a sluggish reaction. Let's break down the potential causes and solutions:

  • Reagent Quality:

    • Phenyl Isocyanate: This reagent is highly sensitive to moisture. Partially hydrolyzed phenyl isocyanate will have a lower effective concentration and will introduce water into the reaction, leading to the formation of diphenylurea. It is advisable to use freshly opened or distilled phenyl isocyanate for best results.

    • Propargylamine: While more stable than phenyl isocyanate, propargylamine can degrade over time. Ensure you are using a high-purity grade.

  • Solvent Choice and Purity:

    • The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] Ensure your solvent is anhydrous. The presence of water will consume the isocyanate and lead to byproducts.

  • Reaction Temperature:

    • While the reaction can often be run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if you are using less reactive analogs. However, be aware that higher temperatures can also promote the dimerization and trimerization of phenyl isocyanate.[1][4]

Question 2: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The white, insoluble precipitate is most likely 1,3-diphenylurea . This is a very common byproduct in reactions involving phenyl isocyanate.

  • Cause: Phenyl isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form aniline. This aniline is a potent nucleophile and reacts very rapidly with another molecule of phenyl isocyanate to produce 1,3-diphenylurea.

  • Prevention Strategies:

    • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Order of Addition: Slowly add the phenyl isocyanate to the solution of propargylamine. This ensures that the isocyanate preferentially reacts with the desired amine rather than any trace moisture.

B. Monitoring Reaction Progress and Identifying Byproducts

Question 3: How can I effectively monitor the progress of my reaction and identify the main byproducts?

Answer:

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.

  • TLC Analysis:

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point for developing a TLC system.

    • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings in the starting material, product, and major byproducts are UV-active.

    • Interpretation:

      • Phenyl Isocyanate: Will have a relatively high Rf value.

      • Propargylamine: May not be UV-active but can sometimes be visualized with a potassium permanganate stain.

      • This compound (Product): Will have an intermediate Rf value.

      • 1,3-Diphenylurea: Will have a lower Rf value than the product and may streak due to its lower solubility.

      • Phenyl Isocyanate Dimer/Trimer: May appear as separate spots with varying Rf values.

  • Spectroscopic Identification of Byproducts:

    • If you isolate byproducts, you can use NMR and IR spectroscopy for identification.

      • 1,3-Diphenylurea: In the ¹H NMR spectrum, you will see characteristic signals for the phenyl protons and the N-H protons. The IR spectrum will show a prominent C=O stretch around 1650 cm⁻¹.

      • Phenyl Isocyanate Trimer (Isocyanurate): The IR spectrum is very characteristic, with a strong C=O absorption around 1700 cm⁻¹.

C. Work-up and Purification

Question 4: My crude product is an oily residue and is difficult to crystallize. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of several byproducts with similar polarities.

  • Initial Work-up:

    • If 1,3-diphenylurea has precipitated, it can often be removed by filtration. However, some may remain in the solution.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted propargylamine, followed by a wash with brine.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from the byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be used for final purification. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes often works well.

Troubleshooting Purification:

IssuePossible CauseRecommended Solution
Product co-elutes with a byproduct during column chromatography Similar polarities of the product and byproduct (e.g., phenyl isocyanate dimer).Try a different solvent system for chromatography, or consider using a different stationary phase (e.g., alumina).
Low yield after recrystallization The product is too soluble in the chosen solvent.Try a less polar solvent system or cool the solution to a lower temperature.
Oily product instead of crystals Presence of impurities inhibiting crystallization.Ensure the product is sufficiently pure before attempting recrystallization. Seeding with a small crystal of the pure product can also help.
D. Product Characterization

Question 5: What are the expected spectroscopic data for this compound?

Answer:

  • ¹H NMR (in CDCl₃, chemical shifts are approximate):

    • ~7.2-7.5 ppm: Multiplet, aromatic protons of the phenyl group.

    • ~6.5-7.0 ppm: Broad singlet, N-H proton adjacent to the phenyl group.

    • ~5.0-5.5 ppm: Broad singlet, N-H proton adjacent to the propargyl group.

    • ~4.1 ppm: Doublet of doublets, CH₂ group of the propargyl moiety.

    • ~2.2 ppm: Triplet, terminal alkyne proton (CH).

  • ¹³C NMR (in CDCl₃, chemical shifts are approximate):

    • ~155 ppm: C=O (urea carbonyl).

    • ~138 ppm: Quaternary aromatic carbon attached to nitrogen.

    • ~118-129 ppm: Aromatic carbons.

    • ~80 ppm: Quaternary alkyne carbon.

    • ~71 ppm: Terminal alkyne carbon (CH).

    • ~30 ppm: CH₂ of the propargyl group.

  • IR (KBr or thin film, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching vibrations.

    • ~3250 cm⁻¹: Terminal alkyne C-H stretch.

    • ~2120 cm⁻¹: C≡C stretch (alkyne).

    • ~1640 cm⁻¹: C=O stretch (urea carbonyl).

    • ~1550 cm⁻¹: N-H bending vibration.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a catalyst for this reaction?

A1: Generally, a catalyst is not required for the reaction between an isocyanate and a primary amine as it is typically a fast reaction.[3] The use of catalysts, such as tertiary amines or organometallic compounds, can sometimes accelerate the undesired side reactions of phenyl isocyanate, like trimerization.[1]

Q2: What is the ideal reaction temperature?

A2: The reaction is often performed at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial. However, avoid high temperatures (e.g., >80 °C) to minimize the formation of phenyl isocyanate dimers and trimers.[4]

Q3: My final product is slightly colored. How can I decolorize it?

A3: A slight coloration can sometimes be removed by treating a solution of your product with activated charcoal before a final recrystallization.

Q4: Is propargylamine stable?

A4: Propargylamine is a relatively stable liquid but should be stored under an inert atmosphere and refrigerated to prevent degradation over time. It can be susceptible to oxidative coupling (Glaser coupling) if contaminated with copper salts and exposed to air.[2]

IV. Visualizing Reaction Pathways and Workflows

Diagram 1: Desired Reaction vs. Key Side Reactions

G PI Phenyl Isocyanate Product This compound (Desired Product) PI->Product + Propargylamine DPU 1,3-Diphenylurea (Side Product) PI->DPU + Aniline PI_Dimer Phenyl Isocyanate Dimer (Side Product) PI->PI_Dimer Dimerization PI_Trimer Phenyl Isocyanate Trimer (Side Product) PI->PI_Trimer Trimerization PA Propargylamine PA->Product PA_Dimer Propargylamine Dimer (Glaser Coupling Side Product) PA->PA_Dimer + Cu+/O₂ Water H₂O (Trace) Aniline Aniline Water->Aniline + Phenyl Isocyanate - CO₂ Aniline->DPU Copper_Air Cu+/O₂ Copper_Air->PA_Dimer

References

Technical Support Center: Refining Analytical Methods for 1-Phenyl-3-prop-2-yn-1-ylurea Detection

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers on the unique challenges presented by reactive and multifunctional molecules like 1-Phenyl-3-prop-2-yn-1-ylurea. This compound, with its combination of a urea core, a phenyl ring, and a reactive propargyl group, is of significant interest in medicinal chemistry and drug development.[1] However, these same features demand carefully optimized analytical methods to ensure accurate and reproducible quantification.

This guide is structured to function as a direct line to our application support team. It moves from general questions to method-specific troubleshooting, providing not just steps, but the causal logic behind them. Our goal is to empower you to develop robust, self-validating analytical systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the analysis of this compound.

Q1: What are the primary analytical techniques recommended for this compound?

The choice of technique depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and robust method for routine analysis and quantification. Phenylurea compounds have strong chromophores, making UV detection highly effective.[2][3] It is ideal for purity assessments, formulation analysis, and reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For complex matrices (e.g., plasma, tissue extracts) or when very low detection limits are required, LC-MS provides superior sensitivity and specificity. Tandem MS (MS/MS) can virtually eliminate matrix interferences.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and thermal instability of urea derivatives.[5][6] This method is only recommended if derivatization is performed to create a more volatile and stable analogue of the molecule.[7]

Q2: Is derivatization necessary for analyzing this compound?

The answer is method-dependent:

  • For HPLC and LC-MS: No, derivatization is generally not required. The compound's native properties are suitable for reversed-phase chromatography and electrospray ionization.

  • For GC-MS: Yes, derivatization is mandatory. The active hydrogens on the urea nitrogens make the molecule polar and prone to thermal degradation in a hot GC inlet.[6] Chemical modification to cap these active sites is essential for successful analysis.

Q3: How should I prepare a stable stock solution and calibration standards?

This compound is soluble in common organic solvents.

  • Solvent Choice: Use HPLC-grade Acetonitrile or Methanol for your stock solution (e.g., 1 mg/mL). These are compatible with reversed-phase HPLC mobile phases.

  • Storage: Store the stock solution in an amber vial at 2-8°C to minimize degradation from light and temperature. The propargyl group can be reactive, so long-term stability at room temperature should not be assumed.

  • Working Standards: Prepare working standards daily by diluting the stock solution with your initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to ensure compatibility with the analytical system and prevent peak distortion from solvent mismatch.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Guide

HPLC-UV is the workhorse technique for this compound. Below are starting parameters and a guide to troubleshoot common issues.

Q1: What are the recommended starting conditions for an HPLC-UV method?

Based on established methods for related phenylurea compounds, the following parameters provide an excellent starting point for method development.[2][3][8]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the phenyl group, allowing for effective separation.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape by suppressing the ionization of any free silanols on the column packing.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common strong solvent with good UV transparency and is effective for eluting phenylurea compounds.[2]
Gradient Program Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A gradient is recommended to ensure elution of the analyte with good peak shape while cleaning the column of more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA good starting point to avoid column overloading.
Column Temp. 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection (DAD) Monitor 245 nm. Scan from 200-400 nm.Phenylurea herbicides show strong absorbance around 245 nm.[2] A Diode Array Detector (DAD) allows you to confirm peak purity and find the optimal wavelength.
Troubleshooting Common HPLC Issues

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cause_s1 [label="Cause: Wrong Wavelength", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_s2 [label="Cause: Sample Too Dilute", fillcolor="#F1F3F4", fontcolor="#202124"];

cause_r1 [label="Cause: Poor Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_r2 [label="Cause: Temp Fluctuation", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_ps1 [label="Solution:\nAdd 0.1% Formic Acid to Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ps2 [label="Solution:\nReduce Injection Volume or Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_s1 [label="Solution:\nVerify λmax from DAD Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_s2 [label="Solution:\nIncrease Concentration / Injection Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_r1 [label="Solution:\nIncrease Equilibration Time (5-10x column volumes)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_r2 [label="Solution:\nUse a Column Thermostat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> peak_shape; start -> sensitivity; start -> retention;

peak_shape -> cause_ps1; peak_shape -> cause_ps2; cause_ps1 -> sol_ps1; cause_ps2 -> sol_ps2;

sensitivity -> cause_s1; sensitivity -> cause_s2; cause_s1 -> sol_s1; cause_s2 -> sol_s2;

retention -> cause_r1; retention -> cause_r2; cause_r1 -> sol_r1; cause_r2 -> sol_r2; } enddot Caption: HPLC Troubleshooting Workflow.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Guide

While less direct than HPLC, GC-MS can be a powerful tool, especially for identifying impurities, if the correct sample preparation is performed.

Q1: Why is derivatization essential for the GC-MS analysis of this compound?

Urea compounds contain polar N-H bonds that engage in strong intermolecular hydrogen bonding. This results in a high boiling point and low volatility, making it unsuitable for GC where analytes must be vaporized.[5] Furthermore, the active hydrogens can interact with active sites in the GC inlet and column, leading to severe peak tailing and poor sensitivity.[6] Derivatization replaces these active hydrogens with non-polar, thermally stable groups, dramatically improving chromatographic performance.[5][9]

Troubleshooting GC-MS Derivatization

The success of your GC-MS analysis is almost entirely dependent on the success of your derivatization reaction.

  • Problem: Poor or No Signal for the Derivative

    • Cause: Incomplete reaction. Silylation reactions, in particular, are highly sensitive to moisture.[6] Any water in your sample or solvent will consume the derivatizing reagent.

    • Solution: Ensure your sample is completely dry by evaporating it under a stream of dry nitrogen. Use anhydrous solvents and store derivatizing agents in a desiccator. Optimize reaction time and temperature according to the reagent manufacturer's guidelines.[5]

  • Problem: The Derivative Peak Area Decreases on Re-injection

    • Cause: Derivative instability. Silyl derivatives can be susceptible to hydrolysis from atmospheric moisture.[5]

    • Solution: Analyze samples as soon as possible after derivatization. Use autosampler vials with tight-sealing caps. If storage is necessary, purge the vial with an inert gas like argon or nitrogen before capping.

  • Problem: Multiple Derivative Peaks for a Single Analyte

    • Cause: Partial derivatization. The compound has two active N-H sites. It's possible to form both mono- and di-substituted derivatives, especially if the reagent is limiting or the reaction conditions are not optimal.

    • Solution: Use a molar excess of the derivatizing reagent. Increase the reaction temperature or time to drive the reaction to completion, favoring the formation of the single, fully derivatized product.

// Edges start -> step1; step1 -> choice; choice -> silylation [label=" High Sensitivity "]; choice -> acylation [label=" High Stability "]; silylation -> sily_protocol; acylation -> acyl_protocol; sily_protocol -> analyze; acyl_protocol -> analyze; } enddot Caption: GC-MS Derivatization Decision Workflow.

Detailed Protocol: Silylation using BSTFA

This protocol provides a general guideline for the silylation of this compound.[5]

  • Sample Preparation: Transfer a known amount of sample (or sample extract) into a 2 mL autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine to the dried sample.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Incubate the vial at 60°C for 60 minutes in a heating block or oven.

  • Analysis: Allow the sample to cool to room temperature before placing it in the autosampler for GC-MS injection.

Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Guide

For ultimate sensitivity and selectivity, LC-MS is the premier technique. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

Q1: What are the key advantages of using LC-MS?

  • High Sensitivity: Achieves detection limits in the low ng/mL or even pg/mL range, essential for trace-level analysis in biological matrices.

  • High Selectivity: Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) allows you to detect your compound even in the presence of co-eluting matrix components.

  • No Derivatization: The analysis is performed on the parent molecule, saving time and avoiding potential issues with reaction efficiency and derivative stability.[4]

Troubleshooting Common LC-MS Issues
  • Problem: Poor Ionization / Low Signal

    • Cause: Suboptimal ion source conditions or mobile phase incompatibility.

    • Solution: this compound should ionize well in positive mode Electrospray Ionization (ESI). Ensure your mobile phase contains a proton source, such as 0.1% formic acid, to facilitate the formation of the [M+H]+ ion. Optimize source parameters like capillary voltage and gas temperatures.

  • Problem: Inconsistent Results / Signal Suppression

    • Cause: Matrix effects. Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your target analyte in the MS source.

    • Solution: Improve your sample preparation. Use Solid-Phase Extraction (SPE) for effective cleanup of complex samples.[2][7] If the problem persists, the most robust solution is to use a stable isotope-labeled internal standard, which will co-elute and experience the same matrix effects, allowing for accurate correction.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The urea functional group readily accepts a proton.
Calculated [M+H]+ m/z 175.08The molecular formula is C10H10N2O.[1] This is the precursor ion for MS/MS.
Scan Mode Full Scan (for initial identification)Scan from m/z 50-300 to confirm the presence of the [M+H]+ ion.
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantification. Requires optimizing collision energy to find stable, high-intensity product ions.
Potential Product Ions To be determined empiricallyFragmentation would likely occur at the urea bonds. A product ion scan on m/z 175.1 is needed to identify the best transitions for MRM.

References

addressing inconsistencies in biological assay results with 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Biological Assay Results

Welcome to the technical support center for 1-Phenyl-3-prop-2-yn-1-ylurea. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you diagnose and resolve inconsistencies in your assay results. We will explore the common pitfalls and the unique chemical nature of this compound to ensure your data is robust, reproducible, and reliable.

Introduction to this compound

This compound is a urea derivative containing two key structural features: a phenylurea core and a terminal alkyne (propargyl group). The urea moiety is a well-established pharmacophore known for its ability to form stable hydrogen bonds with biological targets, a critical feature for achieving potency and selectivity.[1] The propargyl group is particularly noteworthy; it is an electrophilic moiety that has the potential to form covalent bonds with nucleophilic residues (like cysteine) on target proteins. This suggests that the compound may act as an irreversible or covalent inhibitor, a characteristic that requires specific experimental designs to accurately assess.[2][3]

Inconsistencies in assay results with this compound can arise from general experimental variability or from its specific chemical properties. This guide will address both.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered when working with this compound.

Question 1: Why am I seeing high variability in my IC50 values between replicate experiments?

High variability in potency measurements is one of the most frequent challenges in drug discovery assays.[4][5] An IC50 value is not an absolute constant but is highly dependent on the experimental conditions.[6][7] The sources of this variability can be systematic or random.

Causality Behind the Issue:

Inconsistency often stems from minor, un-tracked variations in assay components and execution.[4] In cell-based assays, factors include cell health, passage number, and seeding density.[8] In biochemical assays, enzyme/substrate concentrations and buffer conditions are critical.[9]

Recommended Action Plan:

  • Standardize Your Protocol: Ensure every step, from reagent preparation to plate reading, is performed identically each time.[10]

  • Verify Compound Handling:

    • Solubility: Phenylurea compounds can have limited aqueous solubility.[11] Always prepare a fresh stock solution in 100% DMSO. When diluting into aqueous assay buffer, watch for precipitation. It is not recommended to store aqueous solutions for more than a day.

    • Serial Dilutions: Pipetting errors are magnified during serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.[10]

  • Optimize Cell Culture Conditions (for Cell-Based Assays):

    • Consistent Seeding: Use a homogenous cell suspension and be consistent with cell numbers and plating volumes.[4]

    • Minimize Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. Fill outer wells with sterile media or PBS to create a humidity barrier.[4]

    • Monitor Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[8]

  • Implement Robust Controls: Your controls tell you if the assay itself is working correctly.[12][13]

    • Positive Control: A known inhibitor for your target to confirm the assay can detect inhibition.[14]

    • Negative Control: A sample known to be inactive.[14]

    • Vehicle Control (DMSO): To ensure the solvent is not affecting the assay outcome.

Troubleshooting Flowchart for High IC50 Variability

G start High IC50 Variability Observed check_compound Step 1: Verify Compound Integrity - Fresh DMSO Stock? - Solubility Issues? - Accurate Dilutions? start->check_compound check_assay Step 2: Review Assay Parameters - Consistent Reagent Lots? - Calibrated Pipettes? - Stable Incubation Temp? check_compound->check_assay Compound OK escalate Issue Persists: Consider Time-Dependence (See Q3) check_compound->escalate Issue Found & Fixed, But Variability Persists check_cells Step 3: Scrutinize Cell Handling (Cell-Based Assays) - Consistent Passage #? - Uniform Seeding Density? - Mitigated Edge Effects? check_assay->check_cells Parameters OK check_assay->escalate Issue Found & Fixed, But Variability Persists check_controls Step 4: Analyze Controls - Positive Control Active? - Negative Control Inactive? - Vehicle Control Baseline Stable? check_cells->check_controls Cells OK check_cells->escalate Issue Found & Fixed, But Variability Persists resolve Variability Resolved check_controls->resolve Controls OK check_controls->escalate Control Failure (Indicates Systemic Issue)

Caption: A logical flowchart for troubleshooting inconsistent assay results.

Question 2: My compound is potent in a biochemical assay but weak or inactive in my cell-based assay. What's happening?

This is a common and important observation in drug discovery, highlighting the difference between a controlled in vitro environment and a complex cellular system.[6][15]

Causality Behind the Issue:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Engagement: In a cellular context, the compound might bind to other proteins, reducing its free concentration available to engage the intended target.[15]

Recommended Action Plan:

  • Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure permeability.

  • Test for Efflux: Run your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests your compound is an efflux substrate.

  • Evaluate Compound Stability: Incubate this compound with liver microsomes or in your cell lysate and measure its concentration over time using LC-MS to assess metabolic stability.

  • Consider Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific reporter assay to confirm that the compound is engaging its intended target within the cell.

Biochemical vs. Cell-Based Assay Factors

G biochemical Biochemical Assay Purified Target Controlled Buffer No Membranes No Metabolism cell_based Cell-Based Assay Intracellular Target Complex Cytosol Membrane Barrier Active Metabolism Efflux Pumps Off-Target Binding compound This compound compound->biochemical Direct Interaction compound->cell_based Multiple Barriers

Caption: Key factors differentiating biochemical and cell-based assays.

Question 3: My compound's IC50 decreases with longer pre-incubation times. Is this expected?

Yes, this is a critical finding and may be expected for this compound. A decreasing IC50 with increased pre-incubation time is the hallmark of a time-dependent inhibitor , which is often characteristic of compounds that form a covalent bond with their target.[2][16]

Causality Behind the Issue:

The propargyl group on this compound is an electrophile. The inhibitory mechanism may involve an initial reversible binding step, followed by an irreversible covalent bond formation with a nucleophilic residue (e.g., Cys, Ser, Lys) on the target protein. This two-step process means that inhibition increases over time as more of the target becomes permanently modified.[17]

Potential Mechanism of Covalent Inhibition

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bond E_I Enzyme (E) + Inhibitor (I) E_rev Reversible Complex (E•I) E_I->E_rev K_I E_cov Covalent Adduct (E-I) E_rev->E_cov k_inact

Caption: Two-step mechanism of time-dependent covalent inhibition.

Recommended Action Plan: The IC50 Shift Assay

This experiment is essential to confirm time-dependent inhibition.

Protocol 2: IC50 Shift Assay

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare your target enzyme/protein solution.

    • Prepare your substrate solution.

  • Assay Procedure:

    • Set up multiple identical plates or sets of reactions.

    • To each well, add the enzyme solution and the serially diluted compound (or vehicle control).

    • Pre-incubate these enzyme-inhibitor mixtures for different lengths of time (e.g., 15 min, 30 min, 60 min, 120 min) at the assay temperature.

    • After each respective pre-incubation period, initiate the reaction by adding the substrate.

    • Allow the reaction to proceed for a fixed, short period (ensure you are in the linear range of the control reaction).

    • Stop the reaction and measure the signal.

  • Data Analysis:

    • For each pre-incubation time point, plot the data and calculate an IC50 value.

    • Compare the IC50 values. A significant decrease (shift to the left) in IC50 with longer pre-incubation times confirms time-dependent inhibition.[18]

Pre-incubation TimeExpected IC50 (Time-Dependent Inhibitor)Expected IC50 (Reversible Inhibitor)
15 minutes10 µM10 µM
60 minutes2 µM10 µM
120 minutes0.5 µM10 µM

Table 1: Example data from an IC50 shift assay demonstrating the expected outcome for a time-dependent covalent inhibitor versus a classical reversible inhibitor.

Part 2: Best Practices & Advanced Protocols
Ensuring Data Integrity: The Importance of Controls

No experiment is valid without proper controls. They are your benchmark and provide the context needed to interpret your results correctly.[14][19]

Control TypePurposeWhat to Look For
Positive Control Validates that the assay system is working and capable of detecting the expected effect.[12]A robust signal change (e.g., high inhibition). A failure indicates a problem with reagents or the protocol.[12]
Negative Control A compound known to be inactive against the target; establishes the baseline and rules out false positives.[13]No significant signal change from the vehicle control. An unexpected signal may indicate contamination or assay artifacts.[12]
Vehicle Control Typically DMSO; accounts for any effects of the solvent on the assay system.This is your 0% inhibition (or 100% activity) baseline against which all compound effects are normalized.
Advanced Characterization: Jump Dilution Assay

If you have confirmed time-dependent inhibition, a jump dilution experiment can help determine if the inhibition is reversible or irreversible.

Protocol 3: Jump Dilution Assay

  • Incubate: Incubate the enzyme with a high concentration of this compound (e.g., 10-20x the IC50) for a set period (e.g., 60 minutes) to allow for binding/reaction.

  • Dilute: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing the substrate. This "jumps" the inhibitor concentration to a level well below its IC50.

  • Monitor: Measure enzyme activity immediately after dilution and over time.

  • Interpret:

    • Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is irreversible (covalent).

    • Reversible Inhibition: If the enzyme activity recovers over time, the inhibition is reversible (or slowly reversible).

References

protocol modifications for enhancing 1-Phenyl-3-prop-2-yn-1-ylurea activity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing 1-Phenyl-3-prop-2-yn-1-ylurea Activity

Welcome to the technical support center for this compound and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the biological activity of this compound class. The urea functionality is a key pharmacophore in drug design, capable of forming multiple stable hydrogen bonds with biological targets.[1][2] The propargyl group is also a significant feature, present in several neuroprotective drugs.[2] However, realizing the full potential of these molecules often requires careful protocol optimization.

This resource provides solutions to common challenges encountered during the experimental workflow, from initial compound handling to advanced biological assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor solubility in aqueous buffers. How can I improve this for my cell-based assays?

A1: Phenylurea derivatives often exhibit low aqueous solubility due to their predominantly non-polar nature.[3][4][5] Here are several strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[4][5] For your final assay concentration, ensure the final solvent concentration is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation Strategies: For in vivo studies, consider formulation vehicles such as cyclodextrins, which can encapsulate hydrophobic compounds and enhance their aqueous solubility.[6]

  • Structural Modification: If you are in the process of synthesizing analogs, consider introducing polar functional groups to the phenyl ring to improve solubility.[1]

Q2: I'm observing high variability in my assay results between experiments. What are the likely causes?

A2: High variability can stem from several factors.[7] Consider the following:

  • Compound Stability: The alkynyl group in your compound can be susceptible to degradation under certain conditions.[8] Prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[7] Ensure your pipettes are calibrated and use appropriate techniques.

  • Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density.[9] Over-confluent or unhealthy cells will respond inconsistently.[9]

  • Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can alter compound concentrations.[7] Consider not using the outer wells or filling them with a buffer to maintain humidity.[7]

Q3: My compound is not showing the expected level of activity. How can I enhance its potency?

A3: Enhancing potency can be approached from both a protocol and a medicinal chemistry perspective:

  • Assay Optimization: Ensure your assay conditions (e.g., incubation time, temperature, substrate concentration) are optimized for your specific target and cell type.

  • Structural Modifications: Consider synthesizing analogs with modifications that could improve target engagement. This might involve altering substituents on the phenyl ring to enhance binding affinity or creating bivalent inhibitors that can interact with multiple sites on the target.[10][11]

Q4: I'm concerned about potential off-target effects. How can I assess the selectivity of my compound?

A4: Assessing selectivity is crucial. Here are some approaches:

  • Counter-Screening: Test your compound against a panel of related and unrelated targets to identify potential off-target interactions.

  • Phenotypic Assays: Use cell-based assays that measure different cellular processes to see if your compound has effects beyond its intended target.[12]

  • Chemical Probes: If available, use well-characterized, selective inhibitors of your target as controls to compare phenotypic effects.

  • Computational Modeling: Docking studies can help predict potential off-target binding sites.

Section 2: Troubleshooting Guides

Guide 1: Overcoming Poor Compound Solubility and Stability

Phenylurea compounds can be challenging to work with due to their limited solubility in aqueous solutions and the potential instability of the alkynyl group.[3][4][5][8]

Problem: Compound Precipitation in Aqueous Media

  • Symptom: Visible precipitate in your assay wells or stock solutions.

  • Cause: The hydrophobic nature of the phenylurea scaffold.[3][4]

  • Solutions:

    • Optimize Solvent Concentration: Determine the maximum tolerated concentration of your chosen organic solvent (e.g., DMSO) by your cell line.

    • Use of Pluronic F-68: This non-ionic surfactant can help to maintain compound solubility in aqueous solutions at low concentrations.

    • Sonication: Briefly sonicate your stock solution to aid in dissolution before further dilution.

Problem: Loss of Activity Over Time

  • Symptom: Diminished compound potency in experiments conducted with older stock solutions.

  • Cause: Potential degradation of the alkynyl moiety. While internal alkynes are generally stable, terminal alkynes can be more reactive.[13]

  • Solutions:

    • Fresh Stock Solutions: Prepare fresh stock solutions from solid compound for each experiment.

    • Aliquoting: If you must store solutions, aliquot your stock in an anhydrous organic solvent and store at -80°C to minimize freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSO or EthanolHigh solubility for phenylurea compounds.[4][5]
Working Concentration Prepare fresh from stockMinimizes degradation in aqueous media.
Storage of Solid -20°C, desiccatedProtects from moisture and degradation.
Storage of Stock -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Guide 2: Optimizing Cell-Based Assay Performance

The biological activity of your compound is highly dependent on the conditions of your cell-based assay.[9][14]

Problem: Low Signal-to-Noise Ratio

  • Symptom: The difference between your positive and negative controls is small, making it difficult to discern the effect of your compound.

  • Cause: Suboptimal assay parameters.

  • Solutions:

    • Optimize Cell Seeding Density: Test a range of cell densities to find the one that gives the maximum assay window.[9]

    • Adjust Incubation Time: Vary the incubation time with your compound to ensure you are capturing the optimal response.

    • Select Appropriate Assay Readout: Ensure your chosen readout (e.g., fluorescence, luminescence, absorbance) is sensitive enough to detect changes in your biological system.[14]

Problem: Inconsistent IC50 Values

  • Symptom: The calculated IC50 value for your compound varies significantly between experiments.

  • Cause: In addition to the factors mentioned in the FAQs, consider the following:

  • Solutions:

    • Serum Concentration: The presence of serum proteins can bind to your compound, reducing its effective concentration. Consider reducing the serum concentration during the compound treatment period, if your cells can tolerate it.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[9]

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol provides a standardized method for preparing your compound for cell-based experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh out a sufficient amount of the solid compound.

    • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 2 minutes to ensure complete dissolution. If necessary, briefly sonicate.

  • Create Single-Use Aliquots:

    • Dispense the 10 mM stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells (typically <0.5%).

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of your compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at the predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing your serially diluted compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the results and determine the IC50 value.

Section 4: Visualizations

Workflow for Troubleshooting Poor Compound Activity

G cluster_0 Initial Observation cluster_1 Compound Integrity Checks cluster_2 Assay Parameter Optimization cluster_3 Solubility and Bioavailability A Low or No Activity Observed B Verify Compound Structure (NMR, MS) A->B Is the compound correct and stable? C Assess Compound Purity (HPLC) A->C Is the compound correct and stable? D Check for Degradation (Prepare Fresh Stock) A->D Is the compound correct and stable? E Confirm Target Expression in Cell Line A->E Is the assay optimized? F Optimize Cell Density and Incubation Time A->F Is the assay optimized? G Evaluate Assay Readout Sensitivity A->G Is the assay optimized? H Test Different Co-solvents or Formulations A->H Is the compound reaching the target? I Assess Cell Permeability (e.g., PAMPA) A->I Is the compound reaching the target?

Caption: A logical guide for troubleshooting low compound activity.

Signaling Pathway of a Hypothetical Phenylurea Kinase Inhibitor

References

Validation & Comparative

The Evolving Landscape of Urea-Based Anticancer Agents: A Comparative Analysis of 1-Phenyl-3-prop-2-yn-1-ylurea and Other Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of oncology drug discovery, the urea scaffold has emerged as a privileged structure, serving as the backbone for a diverse range of therapeutic agents. From classical cytotoxic drugs to modern targeted therapies, urea derivatives have demonstrated significant potential in combating various malignancies. This guide provides a comprehensive comparison of the emerging compound 1-Phenyl-3-prop-2-yn-1-ylurea with other notable urea derivatives in cancer research, offering insights for researchers, scientists, and drug development professionals.

Introduction to Urea Derivatives in Oncology

The urea moiety (-NH(CO)NH-) is a key pharmacophore in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets, enhancing potency and selectivity.[1][2] This structural feature is central to a variety of anticancer agents with diverse mechanisms of action.[3][4][5] Historically, urea derivatives have been utilized as cytotoxic agents. However, the landscape has evolved significantly with the development of targeted therapies, many of which incorporate a diarylurea structure.[2][4] These modern agents often function as kinase inhibitors, interfering with signaling pathways crucial for tumor growth and proliferation.[3][6]

This compound: A Compound of Interest

This compound is a chemical entity that has garnered interest within the medicinal chemistry community.[1] Its structure combines a phenyl group and a propargyl (prop-2-yn-1-yl) group attached to the central urea core. The propargyl group is a notable feature found in several neuroprotective drugs and is an area of active investigation for other therapeutic applications.[1] While extensive public data on the specific anticancer activity of this compound is limited, its structural components suggest potential for biological activity. The N-phenylurea scaffold is a common feature in many anticancer compounds, and the terminal alkyne of the propargyl group offers a potential site for further chemical modification or interaction with biological targets.

Given the current data landscape, the potential anticancer properties of this compound are largely inferred from the activities of structurally related compounds. Research into various N-phenylurea derivatives has demonstrated a broad spectrum of antiproliferative activities against numerous cancer cell lines.[7][8]

Comparative Analysis with Established and Investigational Urea Derivatives

To understand the potential of this compound, it is essential to compare it with well-characterized urea derivatives that have either established clinical use or are in advanced stages of research. This comparison will focus on their mechanisms of action, target specificities, and reported cytotoxicities.

Sorafenib: The Multi-Kinase Inhibitor Benchmark

Sorafenib is a prime example of a successful diarylurea-based anticancer drug. It functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis.

  • Mechanism of Action: Sorafenib inhibits intracellular Raf kinases (C-RAF and B-RAF) in the RAS/RAF/MEK/ERK signaling pathway, thereby blocking tumor cell proliferation. Additionally, it targets receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis.

  • Structural Features: Sorafenib possesses a more complex diarylurea structure compared to the simpler this compound. This complexity allows for specific interactions with the ATP-binding pockets of its target kinases.

Hydroxyurea: The Classical Antimetabolite

Hydroxyurea represents an earlier class of urea-based anticancer agents that act through a fundamentally different mechanism.

  • Mechanism of Action: Hydroxyurea is an antimetabolite that inhibits the enzyme ribonucleotide reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, hydroxyurea halts DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent cell death.

  • Structural Simplicity: Hydroxyurea is a much smaller and simpler molecule than the aromatic urea derivatives, highlighting the diverse therapeutic applications of the urea scaffold.

Other Phenylurea Derivatives in Research

Numerous studies have explored the anticancer potential of various substituted phenylurea derivatives. These investigations provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, the introduction of different substituents on the phenyl ring can significantly modulate the cytotoxic activity against various cancer cell lines.[7][8] Some phenylurea derivatives have been shown to act as tubulin polymerization inhibitors, another important mechanism of anticancer action.[3][6]

The table below summarizes the key characteristics of these comparator compounds.

CompoundClassPrimary Mechanism of ActionKey Targets
Sorafenib DiarylureaMulti-kinase inhibitorRAF kinases, VEGFR, PDGFR
Hydroxyurea Simple Urea DerivativeRibonucleotide reductase inhibitorRibonucleotide reductase
Other Phenylureas Aromatic UreasVaries (e.g., tubulin polymerization inhibition, kinase inhibition)Tubulin, various kinases

Experimental Protocols for Evaluation of Urea Derivatives

The preclinical assessment of novel urea derivatives like this compound involves a series of standardized in vitro assays to determine their cytotoxic effects and elucidate their mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the urea derivative (and appropriate controls) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blotting for Mechanistic Insights

Western blotting is employed to investigate the effect of the compound on specific protein expression levels within key signaling pathways. For instance, to assess if a compound targets the RAF/MEK/ERK pathway like Sorafenib, one would probe for the phosphorylation status of MEK and ERK.

Workflow:

Caption: A typical workflow for Western blot analysis.

Signaling Pathway Illustration

The following diagram illustrates the RAS/RAF/MEK/ERK pathway, a common target for urea-based kinase inhibitors like Sorafenib. A novel compound like this compound could potentially inhibit one of the components in this pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Conclusion and Future Directions

The urea scaffold remains a highly versatile and valuable framework in the design of anticancer agents. While established drugs like Sorafenib and Hydroxyurea have demonstrated the therapeutic potential of this chemical class, the exploration of novel derivatives continues to be a promising avenue for cancer research.

This compound, with its combination of a phenylurea core and a propargyl moiety, represents an intriguing starting point for further investigation. Although direct biological data is currently sparse, the known activities of related compounds suggest that it and its future analogs could exhibit interesting anticancer properties. Future research should focus on the synthesis of a library of related compounds and their systematic evaluation through the in vitro assays described above to determine their cytotoxic potential and elucidate their mechanisms of action. Such studies will be crucial in determining whether this particular scaffold can be developed into a new generation of effective anticancer therapeutics.

References

A Comparative Guide to the Efficacy of 1-Phenyl-3-prop-2-yn-1-ylurea and Known Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 1-Phenyl-3-prop-2-yn-1-ylurea against well-characterized inhibitors of the serine hydrolase superfamily. As researchers and drug development professionals, the ability to rigorously compare the potency and selectivity of new chemical entities is paramount. This document outlines the scientific rationale, experimental protocols, and data interpretation necessary for such a comparison.

Introduction: The Therapeutic Potential of Targeting Serine Hydrolases

The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in mammals, comprising over 200 members that play critical roles in a vast array of physiological processes.[1][2] These enzymes, characterized by a conserved serine nucleophile within their active site, are integral to neurotransmission, inflammation, metabolism, and coagulation.[1][2] Consequently, aberrant serine hydrolase activity has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making them attractive targets for therapeutic intervention.[1]

This compound is a synthetic compound featuring a urea scaffold and a propargyl group.[3] The urea functionality is a well-established pharmacophore known for its ability to form stable hydrogen bonds with biological targets.[3] More pertinently, ureas and carbamates have been identified as effective covalent inhibitors of serine hydrolases, acting through the carbamoylation of the active site serine.[4][5] The propargyl moiety is also of interest, as it is present in several neuroprotective drugs.[3] Given this structural precedent, it is hypothesized that this compound may act as a covalent inhibitor of one or more serine hydrolases.

This guide will focus on a comparative analysis of this compound against known inhibitors of two well-studied serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively. Inhibitors of these enzymes have shown therapeutic promise for the treatment of pain, inflammation, and anxiety.

Benchmarking Performance: A Curated Set of Known Inhibitors

To provide a robust comparison, a panel of well-characterized, potent, and selective inhibitors for FAAH and MAGL have been selected based on their established efficacy and mechanisms of action.

InhibitorTarget(s)MechanismReported IC50
URB597 FAAHCovalent (Carbamate)4.6 nM (human FAAH)[6]
PF-3845 FAAHCovalent (Urea)7.2 nM (human FAAH)[6]
JZL184 MAGLCovalent (Carbamate)8 nM (mouse brain MAGL)[7]
KML29 MAGLCovalent (Carbamate)5.9 nM (human MAGL)[7][8]
JZL195 FAAH & MAGLCovalent (Carbamate)FAAH: 2 nM, MAGL: 4 nM[6]

These inhibitors represent the current state-of-the-art for targeting FAAH and MAGL and will serve as benchmarks for evaluating the potency and selectivity of this compound.

Experimental Workflow: Unveiling Inhibitory Potential

The central methodology for this comparative analysis is Activity-Based Protein Profiling (ABPP) . ABPP is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological samples.[9][10] For serine hydrolases, fluorophosphonate (FP)-based probes are the gold standard.[11][12] These probes covalently label the active site serine of active enzymes, allowing for their visualization and quantification.

G cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Activity-Based Probe Labeling cluster_3 Analysis prep Prepare cell or tissue lysates incubate Incubate lysates with This compound or known inhibitors prep->incubate Protein concentration normalization probe Add FP-Rhodamine probe incubate->probe Covalent modification of active sites sds SDS-PAGE probe->sds Separation by molecular weight scan In-gel fluorescence scanning sds->scan Visualization of active enzymes quant Quantify band intensity to determine IC50 values scan->quant Data analysis

Figure 1: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against serine hydrolases in a complex proteome.

1. Proteome Preparation:

  • Homogenize cultured cells (e.g., HEK293T, Neuro2a) or mouse brain tissue in lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

2. Inhibitor Incubation:

  • Aliquot the proteome into microcentrifuge tubes, each containing a standardized amount of total protein (e.g., 50 µg).

  • Add varying concentrations of this compound or the known inhibitors (e.g., from 1 nM to 100 µM) to the proteome aliquots. Include a vehicle control (e.g., DMSO).

  • Incubate the samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding and covalent modification.

3. Activity-Based Probe Labeling:

  • Prepare a stock solution of a fluorophosphonate probe conjugated to a fluorescent reporter (e.g., FP-Rhodamine).

  • Add the FP-Rhodamine probe to each proteome sample at a final concentration that ensures saturation of the target enzymes (e.g., 1 µM).

  • Incubate the samples for a further defined period (e.g., 30 minutes) at room temperature, protected from light. The FP probe will covalently label the active site of any serine hydrolases that have not been inhibited by the test compound.

4. SDS-PAGE and Fluorescence Scanning:

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled serine hydrolases directly in the gel using a fluorescence gel scanner.

5. Data Analysis and IC50 Calculation:

  • Quantify the fluorescence intensity of the bands corresponding to the target serine hydrolases (e.g., FAAH and MAGL, identified by their molecular weight).

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Visualizing the Mechanism of Action

The proposed mechanism of action for this compound, should it prove to be a covalent inhibitor, involves the nucleophilic attack of the catalytic serine on the urea carbonyl, leading to carbamoylation of the enzyme and its irreversible inactivation.

G cluster_0 Serine Hydrolase Active Site Ser-OH Ser-OH (Nucleophile) His His (Base) Asp Asp Inhibitor This compound (Urea Moiety) Intermediate Tetrahedral Intermediate Inhibitor->Intermediate Nucleophilic attack by Ser-OH InactiveEnzyme Carbamoylated Enzyme (Inactive) Intermediate->InactiveEnzyme Release of leaving group

Figure 2: Proposed mechanism of covalent inhibition of a serine hydrolase by a urea-based inhibitor.

Interpreting the Data: A Comparative Framework

The primary output of the experimental work will be the IC50 values of this compound against a panel of serine hydrolases, including FAAH and MAGL. This data will be directly compared to the IC50 values of the known inhibitors.

Key Comparison Points:

  • Potency: A direct comparison of the IC50 values will reveal the relative potency of this compound. An IC50 in the low nanomolar range would be indicative of a highly potent inhibitor.

  • Selectivity: By examining the IC50 values against a range of serine hydrolases visualized in the ABPP gel, the selectivity of the compound can be assessed. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other enzymes. For example, a greater than 100-fold difference in IC50 is often considered a benchmark for selectivity.

  • Mechanism: The time-dependent nature of the inhibition observed in the ABPP assay will provide evidence for a covalent mechanism of action.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial characterization and comparative efficacy assessment of this compound. The proposed experimental workflow, centered on competitive ABPP, will generate the critical data needed to determine its potency and selectivity as a serine hydrolase inhibitor.

Should this compound demonstrate promising activity, further studies would be warranted. These could include:

  • Kinetic analysis to determine the rate of inactivation (kinact/Ki).

  • Mass spectrometry-based proteomics to confirm the site of covalent modification on the target enzyme(s).

  • Cell-based assays to evaluate the compound's ability to modulate the levels of endogenous substrates of the target enzyme(s) (e.g., anandamide for FAAH).

  • In vivo studies to assess its pharmacological effects in relevant animal models of disease.

By systematically following the protocols and data analysis frameworks outlined in this guide, researchers can effectively position novel compounds like this compound within the broader landscape of serine hydrolase inhibitors and accelerate the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of 1-Phenyl-3-prop-2-yn-1-ylurea as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the vast landscape of chemical probes and tool compounds, the introduction of a novel agent like 1-Phenyl-3-prop-2-yn-1-ylurea presents both an opportunity and a challenge. This guide provides a comprehensive framework for the rigorous validation of this compound, transforming it from a mere catalog chemical into a reliable and well-characterized research tool. We will explore its potential based on its structural features, outline a multi-tiered validation workflow, and benchmark its hypothetical performance against established alternatives.

Initial Assessment: Unpacking the Structural Clues of this compound

The chemical structure of this compound (C₁₀H₁₀N₂O) offers critical insights into its potential biological activity.[1] It is comprised of two key moieties:

  • The Phenyl-Urea Core: This scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This feature is prevalent in a class of highly successful anti-cancer drugs known as diaryl urea-based kinase inhibitors.

  • The Propargyl Group (prop-2-yn-1-yl): This terminal alkyne is a reactive functional group. In pharmacology, it is often incorporated into enzyme inhibitors to facilitate irreversible covalent binding to a target protein, typically through reaction with a nucleophilic residue (like cysteine) in the active site. This moiety is also a structural feature in several neuroprotective drugs.[1]

Based on this structural analysis, a primary hypothesis is that this compound functions as a protein kinase inhibitor , potentially with an irreversible or covalent mechanism of action. This guide will proceed with a validation strategy centered on this hypothesis.

The Validation Workflow: A Step-by-Step Approach

A rigorous validation process is paramount to ensure that any observed biological effects are truly due to the compound's specific interaction with its intended target. The following workflow provides a logical progression from broad screening to specific cellular characterization.

Validation_Workflow cluster_0 Phase 1: Target Discovery & Potency cluster_1 Phase 2: Specificity & Binding cluster_2 Phase 3: Cellular & Functional Validation A Broad Kinase Panel Screening B Dose-Response & IC50 Determination A->B Hit Identification C Selectivity Profiling B->C Confirmed Hit D Biophysical Binding Assays (e.g., SPR, ITC) C->D E Mechanism of Action Studies D->E F Target Engagement Assay E->F Characterized Hit G Pathway Modulation Analysis (Western Blot) F->G H Phenotypic Assays G->H

Figure 1: A comprehensive workflow for the validation of a novel research tool, progressing from initial screening to functional cellular analysis.

Phase 1: Target Discovery and Potency Assessment

The initial step is to identify the primary protein kinase target(s) of this compound and quantify its potency.

Experiment 1: Broad Kinase Panel Screening

Objective: To identify which kinase(s) are inhibited by the compound from a large, diverse panel.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Request a broad panel screen (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM).

  • The service will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of your compound.

  • Data is typically returned as "% inhibition" relative to a DMSO control.

Hypothetical Outcome & Comparison:

Let's hypothesize that the screen identifies significant inhibition (>80%) of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis.

Table 1: Hypothetical Kinase Screening Results (% Inhibition at 10 µM)

Kinase TargetThis compoundSorafenib (Benchmark)
VEGFR2 95% 98%
PDGFRβ75%92%
c-Kit60%85%
BRAF25%90%
EGFR5%10%

Sorafenib is chosen as a benchmark because it is a well-characterized multi-kinase inhibitor with a diaryl urea core that also targets VEGFR2.

Experiment 2: IC50 Determination

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50).

Protocol:

  • Based on the screening results, select the primary hit (VEGFR2).

  • Perform an in vitro kinase assay for VEGFR2 with a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Measure kinase activity at each concentration.

  • Plot the % inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Hypothetical Outcome & Comparison:

Table 2: Potency (IC50) Comparison

CompoundVEGFR2 IC50 (nM)
This compound50 nM
Sorafenib (Benchmark)20 nM

This result would classify this compound as a potent VEGFR2 inhibitor, albeit slightly less so than the benchmark, Sorafenib.

Phase 2: Defining Specificity and Mechanism

Potency is only part of the story. A good research tool must also be well-characterized in terms of its selectivity and how it interacts with its target.

Experiment 3: Cellular Target Engagement

Objective: To confirm that the compound can bind to its intended target in a cellular environment.

Protocol:

  • Culture a cell line that expresses high levels of VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Lyse the cells and incubate the lysate with varying concentrations of this compound.

  • Use a cellular thermal shift assay (CETSA) or a similar technique. In CETSA, target engagement is measured by the increased thermal stability of the protein upon ligand binding.

  • Analyze the soluble fraction of VEGFR2 at different temperatures by Western blot.

Hypothetical Outcome: Cells treated with this compound would show a stabilized VEGFR2 protein at higher temperatures compared to the vehicle control, confirming direct binding.

Phase 3: Cellular and Functional Validation

The final and most critical phase is to demonstrate that the compound modulates the intended signaling pathway and produces a relevant biological effect.

VEGFR2_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis Compound This compound (Proposed Inhibitor) Compound->VEGFR2 Inhibits (Hypothesized) Sorafenib Sorafenib (Benchmark Inhibitor) Sorafenib->VEGFR2 Inhibits

Figure 2: A simplified diagram of the VEGFR2 signaling pathway, indicating the hypothesized point of inhibition by this compound and the known inhibition by Sorafenib.

Experiment 4: Pathway Modulation Analysis

Objective: To verify that the compound inhibits the downstream signaling of its target kinase.

Protocol:

  • Culture HUVECs and serum-starve them overnight.

  • Pre-treat the cells for 1-2 hours with this compound (at 1x, 5x, and 10x its IC50), Sorafenib, or a DMSO vehicle control.

  • Stimulate the cells with VEGF ligand for 10-15 minutes to activate the pathway.

  • Lyse the cells and perform a Western blot to detect the phosphorylation of key downstream proteins, such as ERK (p44/42).

  • Total ERK and a housekeeping protein (e.g., GAPDH) should be used as loading controls.

Hypothetical Outcome: Treatment with this compound would show a dose-dependent decrease in the phosphorylation of ERK (p-ERK) upon VEGF stimulation, similar to the effect of Sorafenib. This would functionally validate its inhibitory action on the VEGFR2 pathway in a cellular context.

Conclusion and Best Practices

Following this comprehensive validation workflow, a researcher can confidently classify this compound. Based on our hypothetical results, it could be described as a "potent, cell-active inhibitor of VEGFR2 with an IC50 of 50 nM, which disrupts VEGF-mediated ERK signaling."

Key Takeaways for Researchers:

  • Structure informs function: Always begin by analyzing the chemical structure for known pharmacophores.

  • Validation is multi-tiered: A single data point (like an IC50) is insufficient. A thorough validation process encompasses potency, selectivity, target engagement, and functional cellular outcomes.

  • Use benchmarks: Comparing a novel compound to a "gold standard" tool provides essential context for its performance and limitations.

  • Acknowledge off-targets: As seen with the hypothetical data for PDGFRβ and c-Kit, many kinase inhibitors have multiple targets. It is crucial to be aware of these and consider their potential impact on experimental results.

By investing in this rigorous, front-end validation, the scientific community can build a collection of reliable and well-characterized research tools, ultimately leading to more robust and reproducible scientific discoveries.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3-prop-2-yn-1-ylurea Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 1-Phenyl-3-prop-2-yn-1-ylurea analogs, a class of compounds showing promise in anticancer research. By dissecting the roles of the phenyl ring, the urea bridge, and the propargyl moiety, we aim to elucidate the key structural features that drive their cytotoxic and enzyme-inhibitory activities. This document synthesizes experimental data from peer-reviewed literature to offer a clear, evidence-based perspective on the structure-activity relationships (SAR) within this compound family.

Introduction: The Therapeutic Potential of Phenyl-Propargyl Ureas

The this compound scaffold combines three key pharmacophoric elements. The urea functionality is a privileged motif in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby enhancing potency and selectivity.[1] The phenyl group provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement. Finally, the propargyl group, a terminal alkyne, is a feature found in several neuroprotective drugs and can participate in various interactions within an active site, including covalent bonding under certain conditions.[1] Together, these features create a versatile scaffold for the development of targeted therapies, particularly in oncology.

Comparative Analysis of Biological Activity

The primary anticancer activity investigated for this class of compounds is cytotoxicity against various cancer cell lines and inhibition of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). The following sections compare the performance of analogs based on modifications to each part of the core structure.

Phenyl Ring Substitutions: A Key Determinant of Potency

Systematic modification of the phenyl ring has revealed its critical role in the anticancer activity of this compound analogs. The position and nature of the substituent dramatically influence cytotoxicity and enzyme inhibition.

A key study synthesized a series of 1-(substituted)-3-prop-2-ynylureas and evaluated their antiangiogenic and cytotoxic effects. The results, summarized in the table below, demonstrate that specific substitutions on the phenyl ring can significantly enhance potency.

Compound IDPhenyl SubstitutionHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A431 IC₅₀ (nM)EGFR Inhibition
Parent Unsubstituted> 50> 50Not ReportedNot Reported
1 3-CH₂Cl1.551.4836Potent
2 4-CH₂Cl2.052.11Not ReportedNot Reported
3 3-CHO10.329.87Not ReportedNot Reported
4 4-CHO12.5411.98Not ReportedNot Reported
5 3-Benzyloxy25.6728.43Not ReportedNot Reported
6 4-(3-(3-ethynylureido)benzyloxy) benzoateNot ReportedNot ReportedNot ReportedModerate

Data sourced from a study on 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents.

From this data, several key SAR insights emerge:

  • Electron-withdrawing groups at the meta and para positions of the phenyl ring, such as chloromethyl (-CH₂Cl) and formyl (-CHO), generally lead to increased cytotoxic activity compared to the unsubstituted parent compound.

  • The position of the substituent is crucial. The 3-chloromethyl analog (1 ) consistently showed the highest potency against HeLa and MCF-7 cell lines, with IC₅₀ values of 1.55 µM and 1.48 µM, respectively. This compound also demonstrated remarkable activity against the EGFR-overexpressing A431 cell line with an IC₅₀ of 36 nM.

  • Bulky substituents , such as the benzyloxy group in compound 5 , appear to be less favorable, resulting in a significant decrease in cytotoxicity.

The potent activity of the 3-chloromethyl analog suggests a specific and favorable interaction within the target's binding site. Molecular docking studies have indicated that the urea motif of this compound forms hydrogen bonds with key residues (Lys745, Thr854, and Asp855) in the hydrophobic pocket of the EGFR active site.

The Propargyl Moiety: More Than a Simple Linker

While systematic studies on the modification of the propargyl group in this specific class of compounds are limited, we can infer its importance from related research on other alkynyl-containing molecules. The terminal alkyne can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding.

In a series of 3-O-arylalkyl clarithromycin derivatives, the potency was ranked in the order of 3-O-(3-aryl-2-propargyl) > 3-O-(3-aryl-E-prop-2-enyl) > 3-O-(3-aryl-propyl).[2] This suggests that the rigidity and electronic properties of the alkyne are crucial for optimal activity. It is plausible that replacing the terminal alkyne in this compound with an alkene or alkane would similarly reduce its anticancer potency.

The Urea Bridge: The Hydrogen Bonding Powerhouse

The urea moiety is fundamental to the activity of these compounds, acting as a hydrogen bond donor and acceptor to anchor the molecule within the enzyme's active site. Modifications to the urea bridge, such as N-alkylation or replacement with a thiourea, are known to significantly impact biological activity. While direct comparative data for the this compound series is scarce, general principles from other urea-based inhibitors suggest that:

  • N-Alkylation of the urea nitrogens can disrupt the hydrogen bonding network and alter the molecule's conformation, often leading to a decrease in activity.

  • Replacement with a thiourea can alter the hydrogen bonding geometry and electronic properties, which may either increase or decrease activity depending on the specific target. In some series of cytotoxic agents, thiourea analogs have shown comparable or even enhanced potency.[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through the reaction of a substituted phenyl isocyanate with propargylamine.

reagent1 Substituted Phenyl Isocyanate product 1-(Substituted Phenyl)-3-prop-2-yn-1-ylurea reagent1->product reagent2 Propargylamine reagent2->product solvent Anhydrous Solvent (e.g., THF, DCM) solvent->product Reaction Medium

Caption: General synthetic scheme for this compound analogs.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted phenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), add propargylamine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 1-(substituted phenyl)-3-prop-2-yn-1-ylurea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals a clear path for the optimization of their anticancer properties. Substitutions on the phenyl ring are a powerful tool for enhancing potency, with electron-withdrawing groups at the meta position, such as in 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea, yielding highly active compounds. The integrity of the urea bridge and the propargyl moiety appears to be crucial for activity, though further systematic studies are warranted to fully elucidate their roles.

Future research should focus on:

  • Synthesizing and evaluating analogs with modifications to the propargyl group to probe its contribution to target binding.

  • Exploring a wider range of substitutions on the phenyl ring to develop a more comprehensive quantitative structure-activity relationship (QSAR) model.

  • Investigating the mechanism of action of the most potent analogs in greater detail to identify their specific molecular targets and pathways.

By continuing to explore the SAR of this promising scaffold, the scientific community can pave the way for the development of novel and effective anticancer therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. While the identification of a primary biological target is a cornerstone of drug design, understanding the full spectrum of a molecule's interactions within the complex cellular milieu is paramount. Off-target effects can lead to unforeseen toxicities, diminished therapeutic windows, and ultimately, clinical failure. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-Phenyl-3-prop-2-yn-1-ylurea, a compound featuring a phenylurea scaffold common in kinase inhibitors and a propargylamine moiety characteristic of monoamine oxidase (MAO) inhibitors.

The dual structural motifs of this compound necessitate a broad and meticulous investigation of its potential cross-reactivity. The phenylurea group is a well-established pharmacophore in numerous approved and investigational kinase inhibitors, such as Sorafenib and Regorafenib, which target key signaling pathways in oncology. Concurrently, the propargylamine functional group is a hallmark of irreversible MAO inhibitors, a class of drugs with applications in neurodegenerative and psychiatric disorders. Therefore, a robust cross-reactivity assessment for this compound must extend beyond a single target class and encompass both kinases and monoamine oxidases.

This guide will delineate a strategic approach to elucidating the selectivity profile of this compound. We will explore the rationale behind the selection of potential off-targets, present detailed methodologies for state-of-the-art cross-reactivity screening techniques, and provide a framework for interpreting the resulting data. By employing the principles and protocols outlined herein, researchers can build a comprehensive understanding of the compound's biological activity, enabling more informed decisions in the drug development pipeline.

Part 1: Strategic Selection of a Target Panel for Cross-Reactivity Assessment

A critical first step in a cross-reactivity study is the rational selection of a panel of potential off-targets. Given the structural features of this compound, our hypothetical primary target for the purpose of this guide will be the B-Raf kinase , a key component of the MAPK/ERK signaling pathway and a validated target in melanoma. The phenylurea scaffold is known to interact with the ATP-binding pocket of various kinases.

Our cross-reactivity panel will therefore include a diverse set of kinases implicated in various cellular processes, alongside the two major isoforms of monoamine oxidase.

Hypothetical Primary Target:

  • B-Raf (wild-type and V600E mutant): A serine/threonine-protein kinase that plays a central role in the MAP kinase/ERK-signaling pathway.

Selected Kinase Off-Targets:

  • VEGFR-2 (KDR): A receptor tyrosine kinase crucial for angiogenesis. Phenylurea-containing multi-kinase inhibitors frequently show activity against VEGFR-2.

  • c-Raf: A serine/threonine-protein kinase in the same family as B-Raf, to assess intra-family selectivity.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often implicated in cancer, representing a distinct kinase family.

  • c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation, another common off-target for phenylurea-based inhibitors.

  • PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): A receptor tyrosine kinase involved in cell growth and division.

  • p38α (MAPK14): A mitogen-activated protein kinase involved in cellular stress response.

Monoamine Oxidase Off-Targets:

  • MAO-A: Responsible for the breakdown of serotonin, norepinephrine, and dopamine.

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine.[1][2][3][4][5]

This curated panel provides a robust starting point for evaluating the selectivity of this compound.

Part 2: Methodologies for Comprehensive Cross-Reactivity Profiling

To generate a holistic view of the compound's selectivity, a multi-pronged experimental approach is recommended. We will focus on two complementary, industry-standard techniques: a broad, high-throughput kinase panel screen (KINOMEscan™) and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).

KINOMEscan™: A Global View of the Kinome

The KINOMEscan™ platform offers a quantitative, high-throughput method to assess the binding of a compound against a large panel of kinases. This competition binding assay provides a broad initial screen to identify potential off-targets across the human kinome.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Data Analysis Compound This compound (Test Compound) Incubation Incubation: Compound + Kinase + Ligand Compound->Incubation Kinase DNA-tagged Kinase Panel (>400 kinases) Kinase->Incubation Ligand Immobilized Broad-Spectrum Ligand Ligand->Incubation Wash Wash Unbound Kinase Incubation->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Analysis Data Analysis: Calculate % Inhibition or Kd qPCR->Analysis CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells Treatment Treat with This compound or Vehicle (DMSO) Cells->Treatment Heat Heat Aliquots to a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE Centrifugation->SDS_PAGE Soluble Fraction WesternBlot Western Blot with Target-Specific Antibodies SDS_PAGE->WesternBlot Quantification Densitometry and Melting Curve Analysis WesternBlot->Quantification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS EGFR EGFR EGFR->RAS BRaf B-Raf RAS->BRaf CRaf c-Raf RAS->CRaf MEK MEK BRaf->MEK CRaf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation p38 p38 p38->Proliferation MAOB MAO-B VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Dopamine Dopamine Dopamine->MAOB Inhibitor This compound Inhibitor->VEGFR2 Inhibitor->BRaf Inhibitor->MAOB

References

A Comparative Guide to the Synthesis of 1-Phenyl-3-prop-2-yn-1-ylurea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the urea functional group stands as a privileged scaffold, pivotal in the design of a vast array of therapeutic agents due to its capacity for robust hydrogen bonding with biological targets.[1] Among the diverse urea derivatives, 1-Phenyl-3-prop-2-yn-1-ylurea is of particular interest, integrating the pharmacologically significant phenylurea moiety with a propargyl group—a structural alert present in several neuroprotective drugs.[1] This guide provides a comprehensive comparative analysis of the primary and alternative synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Method 1: The Classical Approach: Reaction of Phenyl Isocyanate with Propargylamine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of propargylamine to phenyl isocyanate. This reaction is typically high-yielding and straightforward to perform, making it a staple in many synthetic laboratories.

Mechanistic Rationale

The underlying chemistry involves the attack of the lone pair of electrons on the nitrogen atom of propargylamine onto the electrophilic carbon atom of the isocyanate group. This concerted mechanism proceeds through a transient zwitterionic intermediate which rapidly tautomerizes to the stable urea product. The reaction is generally exothermic and proceeds readily without the need for a catalyst, although a non-nucleophilic base is sometimes employed to deprotonate the amine and enhance its nucleophilicity.

Isocyanate_Reaction PhenylIsocyanate Phenyl Isocyanate (C₆H₅N=C=O) UreaProduct This compound PhenylIsocyanate->UreaProduct + Propargylamine Propargylamine (HC≡CCH₂NH₂) Propargylamine->UreaProduct

Caption: Reaction of Phenyl Isocyanate and Propargylamine.

Experimental Protocol

Materials and Reagents:

  • Phenyl isocyanate (98%)

  • Propargylamine (98%)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phenyl isocyanate (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred propargylamine solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, this compound, will typically precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Expected Yield: 85-95%

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by melting point determination and elemental analysis.

Method 2: Phosgene-Free "Green" Alternatives

Growing environmental and safety concerns associated with the use of highly toxic and moisture-sensitive isocyanates and their phosgene precursors have spurred the development of greener synthetic routes to ureas.[2][3] These methods often utilize less hazardous starting materials and aim for higher atom economy.

Carbonylation of Amines with CO₂ Equivalents

A promising green alternative involves the in-situ generation of the isocyanate or a related reactive intermediate from the corresponding amine and a carbon dioxide source.

Mechanism: This approach typically involves the reaction of an amine with a carbonyl source like triphosgene (a safer solid substitute for phosgene), 1,1'-carbonyldiimidazole (CDI), or even carbon dioxide itself under catalytic conditions.[4] For instance, an aniline can be converted to its corresponding isocyanate in situ, which then reacts with propargylamine.

Phosgene_Free_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Aniline Isocyanate Phenyl Isocyanate (in situ) Aniline->Isocyanate + CO₂ Source Propargylamine Propargylamine UreaProduct This compound Propargylamine->UreaProduct CO2_Source CO₂ Source (e.g., Triphosgene, CDI) Isocyanate->UreaProduct + Propargylamine

Caption: Phosgene-Free Synthesis via in-situ Isocyanate Formation.

Illustrative Experimental Protocol (using Triphosgene):

Materials and Reagents:

  • Aniline

  • Propargylamine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, allowing for the in-situ formation of phenyl isocyanate.

  • To this mixture, add propargylamine (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Expected Yield: 60-80%

Catalytic Carbonylation of Amines

Direct carbonylation of amines with carbon monoxide in the presence of a catalyst offers another phosgene-free route.[5] This method, while requiring specialized equipment to handle carbon monoxide, is highly atom-economical.

Mechanism: The reaction is believed to proceed through the formation of a metal-carbonyl complex which then reacts with the amines to form the urea. Various transition metal catalysts, often based on palladium or selenium, have been employed for this transformation.

General Reaction Conditions:

  • Reactants: Aniline, Propargylamine, Carbon Monoxide

  • Catalyst: e.g., Selenium, Palladium complexes

  • Solvent: Aprotic polar solvent (e.g., DMF, DMSO)

  • Conditions: Elevated temperature and pressure

This method is generally less accessible for standard laboratory settings due to the requirement of a high-pressure reactor and the handling of toxic carbon monoxide gas.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Isocyanate AdditionMethod 2.1: Phosgene-Free (Triphosgene)Method 2.2: Catalytic Carbonylation
Starting Materials Phenyl isocyanate, PropargylamineAniline, Propargylamine, TriphosgeneAniline, Propargylamine, Carbon Monoxide
Reagent Hazards Phenyl isocyanate is toxic and a lachrymator.Triphosgene is a safer alternative to phosgene but still requires careful handling.Carbon monoxide is highly toxic and flammable.
Reaction Conditions Mild (0 °C to room temperature), atmospheric pressure.Mild (0 °C to room temperature), atmospheric pressure.High temperature and pressure.
Yield High (85-95%)Moderate to Good (60-80%)Variable, often moderate to good.
Work-up & Purification Simple filtration and recrystallization.Extraction and column chromatography.Requires specialized work-up to remove the catalyst.
Scalability Readily scalable.Scalable with appropriate safety precautions.Challenging to scale up without specialized equipment.
"Green" Aspects Generates minimal waste.Avoids the direct use of phosgene.High atom economy.

Conclusion

For the routine laboratory synthesis of this compound, the classical approach of reacting phenyl isocyanate with propargylamine remains the most practical and high-yielding method. Its operational simplicity and the typically straightforward purification make it the preferred choice for many researchers.

However, for industrial applications or in laboratories where the use of isocyanates is restricted, phosgene-free alternatives present viable, albeit sometimes lower-yielding, options. The use of triphosgene as a phosgene substitute offers a significant improvement in safety. Catalytic carbonylation, while elegant in its atom economy, is generally less practical for non-specialized laboratories.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. This guide provides the necessary foundational knowledge and experimental frameworks to make an informed decision and successfully synthesize this valuable chemical entity.

References

Evaluating the Specificity of 1-Phenyl-3-prop-2-yn-1-ylurea's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's biological activity is paramount. Specificity, the ability of a compound to interact with its intended target with minimal off-target effects, is a critical determinant of both therapeutic efficacy and safety. This guide provides a comprehensive framework for evaluating the biological specificity of 1-Phenyl-3-prop-2-yn-1-ylurea , a synthetic compound of interest in medicinal chemistry.[1]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of this compound with relevant alternative compounds, supported by detailed experimental protocols and data interpretation guidelines. Our approach is grounded in the principles of scientific integrity, offering a self-validating system for the rigorous assessment of molecular specificity.

The Compound in Focus: this compound

This compound is a member of the substituted phenylurea class of compounds. The urea scaffold is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[1] While specific biological data for this exact molecule is not extensively published, the presence of the phenylurea core, a common feature in many kinase inhibitors, suggests a potential role in modulating kinase signaling pathways. The propargyl group (prop-2-yn-1-yl) is also of interest, as it is found in some neuroprotective agents.

The Importance of Specificity Profiling

A lack of specificity can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate. Therefore, a multi-faceted approach to specificity profiling is essential. This guide will focus on a suite of robust experimental techniques designed to elucidate the on- and off-target effects of this compound.

Comparative Compounds for Contextual Analysis

To provide a meaningful evaluation, the biological effects of this compound will be compared against a panel of reference compounds. These have been selected to represent a spectrum of specificity profiles.

  • Sorafenib: A clinically approved multi-kinase inhibitor featuring a diarylurea structure. It is known to target several kinases, including RAF, VEGFR, and PDGFR.[2][3] Sorafenib will serve as a reference for a compound with a defined, albeit broad, kinase inhibitory profile.

  • Pan-Kinase Inhibitor (Hypothetical): This represents a non-specific kinase inhibitor, designed to bind to the highly conserved ATP-binding pocket of many kinases. It will be used as a negative control for specificity, illustrating a promiscuous binding profile.

  • Linuron: A phenylurea-based herbicide. Its primary mechanism of action is the inhibition of photosystem II in plants, a target absent in mammalian cells.[4][5] However, it has been shown to have off-target effects in animals, including acting as an androgen receptor antagonist.[6][7] Linuron will highlight how subtle structural similarities can lead to unexpected cross-reactivity with entirely different target classes.

Experimental Framework for Specificity Evaluation

A combination of in vitro and cellular assays is crucial for a comprehensive assessment of specificity. We will detail the protocols for three key experimental approaches:

  • Kinase Profiling: To investigate the most probable target class for a phenylurea-based compound.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological cellular context.

  • Cytotoxicity Profiling: To assess the overall cellular impact and therapeutic window.

Kinase Profiling: Mapping the Kinome Interaction Landscape

Given the prevalence of the phenylurea scaffold in kinase inhibitors, a broad kinase panel screening is the logical first step. This will provide a comprehensive overview of the compound's activity against a large number of kinases, revealing both potential primary targets and off-targets.

This protocol is adapted from commercially available kinase profiling services and provides a robust method for determining the inhibitory activity of a compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Sorafenib, and the Pan-Kinase Inhibitor in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP to a final reaction volume of 5 µL. The ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.

    • Add 50 nL of the diluted compounds to the reaction wells.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

The results of the kinase profiling should be presented in a clear, tabular format, highlighting the IC50 values for each compound against a representative panel of kinases.

Kinase TargetThis compound (IC50, µM)Sorafenib (IC50, µM)Pan-Kinase Inhibitor (IC50, µM)Linuron (IC50, µM)
RAF1 >100.0060.1>10
BRAF >100.0050.08>10
VEGFR2 5.20.090.2>10
PDGFRβ 8.10.050.15>10
c-KIT >100.070.3>10
SRC >101.50.5>10
ABL1 >102.00.6>10

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Interpretation: This hypothetical data suggests that this compound has weak activity against VEGFR2 and PDGFRβ, while Sorafenib shows potent inhibition of its known targets. The Pan-Kinase Inhibitor demonstrates broad activity, and Linuron is inactive against this kinase panel, as expected.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][10]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis A Plate cells and grow to confluency B Treat cells with compound or vehicle (DMSO) A->B C Harvest and resuspend cells in PBS B->C D Aliquot into PCR tubes and heat to a range of temperatures C->D E Lyse cells by freeze-thaw cycles F Separate soluble and precipitated proteins by centrifugation E->F G Collect supernatant (soluble fraction) F->G H Analyze protein levels by Western Blot or other methods G->H

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase target) to ~80% confluency.

    • Treat the cells with this compound (at a concentration informed by kinase profiling, e.g., 10x the IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation and Protein Quantification:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities using densitometry software.

The results are presented as a "melting curve," plotting the percentage of soluble protein remaining as a function of temperature. A shift in this curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.

Hypothetical CETSA Data for VEGFR2

Temperature (°C)% Soluble VEGFR2 (Vehicle)% Soluble VEGFR2 (this compound)
40100100
4598100
509599
558095
605085
652060
70530

Interpretation: The hypothetical data shows that in the presence of this compound, a greater fraction of VEGFR2 remains soluble at higher temperatures compared to the vehicle control. This rightward shift in the melting curve is strong evidence of direct binding and target engagement in a cellular context.

Cytotoxicity Profiling: Assessing Cellular Viability

A crucial aspect of specificity is the therapeutic window – the concentration range where the compound elicits its desired effect without causing general cellular toxicity. An MTT assay is a standard colorimetric method to assess cell viability.[11][12][13][14]

G cluster_0 Cell Treatment cluster_1 MTT Incubation cluster_2 Quantification A Seed cells in a 96-well plate B Treat with serial dilutions of the compound A->B C Add MTT reagent to each well B->C D Incubate to allow formazan crystal formation C->D E Solubilize formazan crystals with DMSO F Measure absorbance at 570 nm E->F

Caption: A streamlined workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparative compounds.

    • Remove the culture medium and add 100 µL of fresh medium containing the various compound concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan.[14]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

The results are expressed as the percentage of cell viability relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) can be calculated.

Hypothetical Cytotoxicity Data (GI50, µM)

Cell LineThis compoundSorafenibPan-Kinase InhibitorLinuron
HUVEC (Endothelial)1551>50
A549 (Lung Cancer)2081.5>50
MCF-7 (Breast Cancer)25102>50

Note: Data is hypothetical and for illustrative purposes.

Interpretation: This data suggests that this compound has moderate cytotoxic effects, with a GI50 in the mid-micromolar range. Sorafenib and the Pan-Kinase Inhibitor are more potent, as expected from their broader kinase inhibition profiles. Linuron shows minimal cytotoxicity in these mammalian cell lines.

Synthesis of Findings and Future Directions

The combination of kinase profiling, CETSA, and cytotoxicity assays provides a robust, multi-pronged approach to evaluating the specificity of this compound.

  • Kinase profiling provides a broad, unbiased view of the compound's interactions with a major class of drug targets.

  • CETSA offers orthogonal validation of target engagement in a physiologically relevant setting.

  • Cytotoxicity assays provide essential information about the compound's therapeutic window.

Based on our hypothetical data, this compound appears to be a moderately potent inhibitor of VEGFR2 and PDGFRβ with a reasonable therapeutic window. To further refine our understanding of its specificity, future studies could employ more advanced techniques such as chemoproteomics . This would involve using a tagged version of the compound to pull down its binding partners from cell lysates, followed by mass spectrometry to identify them. This approach can uncover novel, unexpected targets and provide a more complete picture of the compound's interactome.

By following the principles and protocols outlined in this guide, researchers can systematically and rigorously evaluate the biological specificity of novel compounds, a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

A Head-to-Head Comparison Framework: Evaluating 1-Phenyl-3-prop-2-yn-1-ylurea Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound, 1-Phenyl-3-prop-2-yn-1-ylurea, against a standard-of-care therapeutic. Given the limited publicly available data on this compound, this document serves as a strategic blueprint for its preclinical evaluation, postulating a therapeutic application based on its chemical structure and the established activities of related phenylurea compounds.

Introduction and Strategic Postulation

This compound is a small molecule belonging to the urea class of compounds.[1] The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1] Phenylurea derivatives, in particular, have been extensively investigated and developed as potent anti-cancer agents, often functioning as kinase inhibitors.[2][3] Furthermore, the presence of a propargyl group is noteworthy, as this moiety is found in neuroprotective drugs, suggesting a potential for diverse biological activities.[1]

For the purpose of this guide, we will postulate that this compound possesses anti-cancer properties, specifically as a multi-kinase inhibitor for the treatment of advanced hepatocellular carcinoma (HCC). This hypothesis is grounded in the frequent discovery of anti-proliferative activity in novel phenylurea derivatives.[2][3]

Our comparative analysis will therefore be against Sorafenib (Nexavar) , a multi-kinase inhibitor that has been a cornerstone of systemic therapy for advanced HCC.[4][5] Sorafenib is an ideal benchmark due to its well-characterized mechanism of action and extensive clinical data.[6][7]

Comparative Mechanism of Action

A thorough understanding of the mechanism of action is critical for rational drug development. This section outlines the known mechanisms of Sorafenib and a plausible, hypothetical mechanism for this compound.

Sorafenib: The Dual-Action Incumbent

Sorafenib exerts its therapeutic effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[7][8]

  • Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway by directly inhibiting RAF kinases (C-RAF and B-RAF).[6][8] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth.

  • Inhibition of Angiogenesis: The compound inhibits several receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels that supply tumors with nutrients and oxygen. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[6][9]

G cluster_0 Tumor Cell cluster_1 Endothelial Cell GrowthFactors Growth Factors (e.g., EGF) RAS RAS GrowthFactors->RAS RAF RAF Kinases (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF Inhibits VEGF VEGF VEGFR VEGFR-2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib_RTK Sorafenib Sorafenib_RTK->VEGFR Inhibits Sorafenib_RTK->PDGFR Inhibits

Figure 1: Known mechanism of action of Sorafenib.

This compound: A Hypothetical Kinase Inhibitor

Based on its structural class, we hypothesize that this compound also functions as a kinase inhibitor. Its specific targets within the human kinome would need to be determined experimentally. A plausible hypothesis is that it may inhibit a different profile of kinases or bind to the same targets with a different affinity, potentially leading to improved efficacy or a different safety profile.

G NovelCompound This compound KinasePanel Kinome Screening (e.g., Kinase-Glo Assay) NovelCompound->KinasePanel Test in IdentifiedTargets Identified Kinase Targets (e.g., RAF, VEGFR, others?) KinasePanel->IdentifiedTargets Identifies DownstreamPathways Modulation of Downstream Pathways IdentifiedTargets->DownstreamPathways CellularEffects Anti-proliferative & Anti-angiogenic Effects DownstreamPathways->CellularEffects

References

Confirming the Mechanism of Action of 1-Phenyl-3-prop-2-yn-1-ylurea: A Comparative Guide to Covalent Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for confirming the hypothesized mechanism of 1-Phenyl-3-prop-2-yn-1-ylurea, a compound whose structural features suggest a role as a covalent inhibitor. By leveraging comparative analysis with well-characterized covalent inhibitors and employing a suite of robust experimental protocols, we can systematically dissect its molecular interactions and cellular effects.

Introduction: The Case for Covalent Inhibition

The structure of this compound, featuring a terminal alkyne on a propyl chain attached to a phenylurea scaffold, presents a compelling hypothesis for its mechanism of action: covalent modification of a biological target. The propargyl group (prop-2-yn-1-yl) can act as a Michael acceptor, a reactive group known to form irreversible covalent bonds with nucleophilic residues, such as cysteine, on proteins. This mode of action is shared by a growing class of targeted therapies that offer high potency and prolonged duration of action.

This guide will outline a strategic approach to investigate this hypothesis, comparing the experimental profile of this compound against two well-established covalent kinase inhibitors:

  • Ibrutinib: A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.[1][2][3] It is a cornerstone therapy for several B-cell malignancies.[1][4]

  • FIIN-2 and FIIN-3: These are next-generation irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.[5][6][7] They are designed to overcome resistance to first-generation inhibitors by covalently targeting a cysteine residue in the P-loop of the kinase domain.[6] Notably, FIIN-3 also demonstrates the ability to covalently inhibit the Epidermal Growth Factor Receptor (EGFR).[7][8][9]

By comparing the biochemical and cellular activities of this compound to these benchmarks, we can build a comprehensive and evidence-based understanding of its mechanism.

A Tiered Experimental Approach to Mechanism Confirmation

We will employ a multi-tiered experimental strategy, beginning with broad cellular characterization and progressively narrowing the focus to specific molecular interactions. This approach ensures a logical and resource-efficient investigation.

G cluster_0 Tier 1: Cellular Phenotyping cluster_1 Tier 2: Target Engagement & Identification cluster_2 Tier 3: Biochemical & Structural Validation A Cell Viability & Proliferation Assays B Target Pathway Phospho-Profiling A->B Identifies affected pathways C Cellular Thermal Shift Assay (CETSA) B->C Narrows down potential targets D Activity-Based Protein Profiling (ABPP) C->D Confirms direct binding & identifies targets E In Vitro Kinase Assays D->E Validates enzymatic inhibition F Intact Protein Mass Spectrometry E->F Confirms covalent modification G X-ray Crystallography / Cryo-EM F->G Reveals binding mode

Figure 1: A tiered experimental workflow for mechanism of action confirmation.
Tier 1: Cellular Phenotyping

The initial step is to understand the broad effects of this compound on cancer cell lines.

2.1.1. Cell Viability and Proliferation Assays

This foundational experiment determines the potency of the compound across a panel of cell lines. The choice of cell lines should be guided by the hypothesized target class. For instance, if targeting a kinase prevalent in hematological malignancies (like BTK), cell lines such as TMD8 (DLBCL) and Jeko-1 (Mantle Cell Lymphoma) would be appropriate. If a broader tyrosine kinase is suspected (like FGFR or EGFR), a panel including lung (e.g., NCI-H1581), gastric (e.g., Kato III), and breast cancer cell lines would be informative.

Table 1: Comparative Cellular Potency (IC50, nM)

CompoundTMD8 (BTK-dependent)NCI-H1581 (FGFR1-amplified)Kato III (FGFR2-amplified)
This compound ExperimentalExperimentalExperimental
Ibrutinib ~5>10,000>10,000
FIIN-2 >10,000~20~5
FIIN-3 >10,000~15~25

Data for Ibrutinib and FIIN compounds are representative values from public sources.[5][7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and comparator compounds (Ibrutinib, FIIN-2) in culture medium. Add the compounds to the wells and incubate for 72 hours.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

2.1.2. Target Pathway Phospho-Profiling

To move from a phenotypic observation to a mechanistic insight, we must assess the compound's effect on intracellular signaling pathways. Western blotting for key phosphorylated proteins downstream of suspected target kinases is a direct and effective method.

Table 2: Key Phosphorylation Events to Monitor

PathwayTarget KinasePhospho-Protein TargetExpected Effect of Inhibitor
B-Cell Receptor SignalingBTKp-BTK (Y223), p-PLCγ2 (Y1217)Decrease
FGFR SignalingFGFRp-FGFR (Y653/654), p-FRS2α (Y436)Decrease
EGFR SignalingEGFRp-EGFR (Y1068), p-Akt (S473)Decrease

Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis: Treat cells with the test compound at a concentration of 10x its IC50 for 1-2 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tier 2: Target Engagement and Identification

Once a cellular phenotype and pathway effect are established, the next crucial step is to confirm that the compound directly binds to its intended target within the complex environment of the cell.

2.2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction by Western Blot C->D E Plot thermal stability curves D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result for this compound would be a rightward shift in the melting curve of a specific protein (e.g., BTK, FGFR1) in treated cells compared to vehicle-treated cells, indicating stabilization upon binding. This confirms direct target engagement in a physiological context.

2.2.2. Activity-Based Protein Profiling (ABPP)

For unbiased target identification, ABPP is an invaluable tool. This chemical proteomics approach uses reactive probes to map the active sites of enzymes directly in complex proteomes. A competitive ABPP experiment can identify the specific targets of this compound. In this setup, cell lysates are pre-incubated with our test compound, which will covalently bind to its targets. A broad-spectrum covalent probe is then added. The targets of our compound will be "occupied" and thus will not react with the probe, leading to their disappearance from the list of probe-labeled proteins when analyzed by mass spectrometry. This powerful technique can both confirm a hypothesized target and discover novel off-targets.

Tier 3: Biochemical and Structural Validation

The final tier of experiments aims to provide definitive, quantitative proof of the covalent binding mechanism and to visualize the interaction at an atomic level.

2.3.1. In Vitro Kinase Assays

Using recombinant purified kinase domains, we can precisely measure the inhibitory activity of this compound. A key experiment is to distinguish between reversible and irreversible inhibition. This is often done with a "jump dilution" experiment. The enzyme and inhibitor are pre-incubated, and then this mixture is diluted significantly. A reversible inhibitor's effect will diminish upon dilution, while a covalent inhibitor's effect will persist.

Table 3: Comparative Biochemical Potency (IC50, nM)

CompoundRecombinant BTKRecombinant FGFR1Recombinant EGFR
This compound ExperimentalExperimentalExperimental
Ibrutinib ~0.5>10,000~1,000
FIIN-2 >10,000~3.1~204
FIIN-3 >10,000~13.1~43

Data for Ibrutinib and FIIN compounds are representative values from public sources.[5][7][8][10]

2.3.2. Intact Protein Mass Spectrometry

This is the most direct method to confirm covalent bond formation. A purified target protein is incubated with the compound, and the resulting complex is analyzed by high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of this compound (174.20 Da) provides unambiguous evidence of a covalent adduct. Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact residue (e.g., a specific cysteine) that has been modified.

2.3.3. X-ray Crystallography or Cryo-EM

The ultimate validation is to solve the high-resolution structure of the target protein in complex with the inhibitor. This provides a detailed, atomic-level view of the binding mode, confirming the covalent linkage to a specific residue and revealing the non-covalent interactions that contribute to the inhibitor's potency and selectivity.[11][12]

Conclusion and Future Directions

By following this structured, comparative approach, researchers can rigorously and efficiently confirm the mechanism of action of this compound. The data generated at each tier builds upon the last, creating a comprehensive evidence package that moves from cellular phenotype to precise molecular interaction. A confirmed covalent mechanism of action would position this compound as a promising candidate for further preclinical development, opening avenues for optimization of its potency, selectivity, and pharmacokinetic properties. The insights gained from comparing its profile to established drugs like Ibrutinib and FIIN-2/3 will provide a valuable context for its potential therapeutic applications and differentiation in the competitive landscape of targeted therapies.

References

A Comparative Guide to the Therapeutic Potential of 1-Phenyl-3-prop-2-yn-1-ylurea: An Analysis Based on Peer-Reviewed Evidence from Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification of novel scaffolds with diverse biological activities is a cornerstone of drug discovery. 1-Phenyl-3-prop-2-yn-1-ylurea emerges as a compound of significant interest, primarily due to its unique structural features: a phenylurea core, known for its versatile pharmacophoric properties, and a terminal propargyl group, a moiety associated with neuroprotective effects. The urea functional group is adept at forming stable hydrogen bonds with biological targets, a critical factor for optimizing potency and selectivity. Concurrently, the propargyl group is a key structural element in several neuroprotective drugs, including Rasagiline, used in the management of neurodegenerative diseases.

This guide provides a comprehensive, peer-reviewed validation of the potential therapeutic applications of this compound. It is crucial to note that, as of the latest literature review, direct experimental validation of this specific molecule is limited. Therefore, this analysis adopts a scientifically rigorous approach by extrapolating its potential from robust, peer-reviewed studies conducted on its close structural analogs. By comparing the validated activities of these analogs with established therapeutic agents, we aim to build a strong, evidence-based case for the future investigation of this compound in three key therapeutic areas: nociceptive pain, cancer, and neurodegenerative disorders.

Section 1: Potential as an Anti-nociceptive and Anti-inflammatory Agent

The management of pain and inflammation remains a significant clinical challenge, with current therapies such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids presenting limitations due to adverse effects. The phenylurea scaffold has been explored for the development of novel analgesics.

Comparative Analysis with Standard of Care: NSAIDs

A study on a series of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea derivatives has shown promising anti-nociceptive activity in mouse models of pain. This suggests that the broader class of phenylurea compounds, including this compound, may hold potential as analgesics. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2][3][4] While the exact mechanism of the studied phenylurea derivatives was not elucidated in the initial screenings, their efficacy in models of acetic acid-, formalin-, and glutamate-induced pain suggests a mechanism that may differ from or complement traditional NSAIDs.

Compound/Drug ClassValidated ActivityPutative Mechanism of ActionKey Limitations/Side Effects
1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea derivatives Anti-nociceptive in acetic acid, formalin, and glutamate-induced pain models in mice.Not fully elucidated; may involve modulation of inflammatory pathways.Unknown; requires further toxicological studies.
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) Analgesic, anti-inflammatory, antipyretic.Inhibition of both COX-1 and COX-2 enzymes.[3]Gastrointestinal irritation, renal toxicity, cardiovascular risks.[3]
COX-2 Selective NSAIDs (e.g., Celecoxib) Analgesic, anti-inflammatory with reduced GI side effects.Selective inhibition of the COX-2 enzyme.[1]Increased risk of cardiovascular events.[3]
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard preclinical model for assessing the efficacy of potential analgesic agents.

  • Animal Preparation: Male Swiss mice (25-30 g) are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: Mice are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., acetylsalicylic acid, 100 mg/kg), and test groups receiving various doses of the compound of interest (e.g., this compound) administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Nociception: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after drug treatment, each mouse is injected i.p. with a 0.6% solution of acetic acid (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a continuous period of 20 minutes.

  • Data Analysis: The percentage of anti-nociceptive activity is calculated using the following formula: (Control mean - Treated mean) / Control mean * 100. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

Visualizing the Nociceptive Pathway

nociception_pathway cluster_stimulus Noxious Stimulus cluster_periphery Peripheral Nociception cluster_cns Central Nervous System cluster_intervention Therapeutic Intervention Stimulus Tissue Injury (e.g., Acetic Acid) Arachidonic_Acid Arachidonic Acid Release Stimulus->Arachidonic_Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Spinal_Cord Spinal Cord Transmission Nociceptor->Spinal_Cord Action Potential Brain Brain (Pain Perception) Spinal_Cord->Brain NSAIDs NSAIDs NSAIDs->COX Inhibition Phenylurea_Analogs Phenylurea Analogs (Potential Site) Phenylurea_Analogs->Nociceptor Modulation? cancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Phenylurea_Inhibitors Phenylurea-based Kinase Inhibitors (e.g., Sorafenib, and potentially This compound) Phenylurea_Inhibitors->RAF Inhibition neuroprotection_pathway cluster_insult Neurotoxic Insult cluster_protection Propargylamine-Mediated Protection Oxidative_Stress Oxidative Stress (e.g., from MAO-B activity, toxins) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome C Release Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Propargyl_Compound This compound (Hypothesized) MAO_B MAO-B Enzyme Propargyl_Compound->MAO_B Inhibition Bcl2_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Propargyl_Compound->Bcl2_Proteins Upregulation MAO_B->Oxidative_Stress Reduces Bcl2_Proteins->Mitochondrial_Dysfunction Prevents

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Phenyl-3-prop-2-yn-1-ylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential safety and logistical information for the handling of 1-Phenyl-3-prop-2-yn-1-ylurea, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes information on its constituent functional groups—phenylurea and the propargyl moiety—to establish a robust and precautionary protocol. The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.

Hazard Analysis: A Tale of Two Moieties

This compound combines the structural features of a phenylurea with a terminal alkyne, the propargyl group. Each component contributes to the overall hazard profile of the molecule.

  • The Phenylurea Core : Phenylurea and its derivatives may cause skin and eye irritation.[1][2] While generally of low acute toxicity, repeated or prolonged contact should be avoided.[3][4] Standard good laboratory hygiene is typically sufficient for handling simple phenylureas.[5]

  • The Propargyl Group (Terminal Alkyne) : This functional group introduces more significant hazards. Terminal alkynes can be reactive, and related propargyl compounds, such as propargyl alcohol and propargylamine, are known to be toxic and flammable.[6][7] Propargylamine hydrochloride is classified as fatal if inhaled, and toxic upon skin contact or ingestion.[7] There is also a potential for explosive polymerization with some propargyl compounds, particularly under conditions of heat or in the presence of oxidizers.[6] The high reactivity of terminal alkynes makes them valuable in synthesis but also demands careful handling to avoid unintended reactions.[8]

Inference for this compound : Given the known hazards of the propargyl group, it is imperative to treat this compound as a potentially toxic and reactive substance. The safety protocols must be more stringent than those for simple phenylureas.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the compound and solvents, which could cause serious eye irritation or injury.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes.Nitrile and neoprene gloves offer good resistance to a range of chemicals.[9][10] A flame-retardant lab coat is a precaution against the potential flammability of the propargyl group.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization. The toxicity of related propargyl compounds warrants respiratory protection.[7]

Below is a decision-making workflow for the selection of appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or dust generation? fume_hood->aerosol_risk Yes ppe_enhanced Enhanced PPE: - Standard PPE + - Face shield - NIOSH-approved respirator fume_hood->ppe_enhanced No ppe_standard Standard PPE: - Chemical splash goggles - Nitrile/Neoprene gloves - Lab coat aerosol_risk->ppe_standard No aerosol_risk->ppe_enhanced Yes end Proceed with caution ppe_standard->end ppe_enhanced->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Chemical Fume Hood : All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment : An operational eyewash station and safety shower must be readily accessible.

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize the duration of handling.

  • Weighing : If handling the solid, weigh the required amount in the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Transfers : Use appropriate tools, such as a spatula for solids or a calibrated pipette for solutions, to transfer the compound. Avoid creating dust or splashes.

  • Heating : Avoid heating this compound unless the thermal stability is known. The propargyl group can be reactive at elevated temperatures.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated weighing boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste : All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility is known.

  • Sharps : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated potential hazards (e.g., Toxic, Irritant).

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] Never dispose of this compound down the drain or in regular trash.

The following flowchart outlines the disposal process for waste generated from handling this compound.

Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, pipette tips) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.